7-Methoxy-7-oxoheptanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQOHRXBGFZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174166 | |
| Record name | Methyl hydrogen heptane-1,7-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-40-1 | |
| Record name | 1-Methyl heptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20291-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hydrogen heptane-1,7-dioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen heptane-1,7-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen heptane-1,7-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide on the Synthesis of 7-Methoxy-7-oxoheptanoic Acid from Pimelic Acid
This compound, also known as pimelic acid monomethyl ester, is a bifunctional molecule of significant interest in contemporary chemical and biological research.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester separated by a five-carbon aliphatic chain, makes it a versatile building block.[1] This is particularly valuable in the synthesis of complex molecules where orthogonal reactivity is required. A noteworthy application is its use as a linker component in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutics that co-opt the cell's natural protein degradation machinery.[2]
The primary challenge in synthesizing this molecule from its parent, pimelic acid, lies in achieving selective mono-esterification of a symmetric dicarboxylic acid. Standard esterification methods risk producing a statistical mixture of the starting material, the desired monoester, and the undesired diester, complicating purification and reducing yield. This guide provides a detailed examination of a robust and widely applicable method for this synthesis, focusing on the principles of the Fischer-Speier esterification, experimental causality, and safety considerations.
Synthetic Strategy: Controlling Equilibrium in Fischer-Speier Esterification
The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a classic and powerful transformation.[3][4] The reaction is fundamentally an equilibrium process, which presents both a challenge and an opportunity.[5]
To favor the formation of the monoester of pimelic acid, the reaction equilibrium must be carefully controlled. The primary strategy involves manipulating the stoichiometry of the reactants. By using pimelic acid as the limiting reagent and a controlled excess of methanol, we can statistically favor the mono-esterification over the di-esterification. While methanol also serves as the solvent, using it in vast excess would shift the equilibrium too far, promoting the formation of dimethyl pimelate. Therefore, a co-solvent is often employed to maintain solubility while controlling the methanol concentration. The removal of water, a byproduct, can also drive the reaction forward, but this is less practical for controlling selectivity between mono- and di-esterification.[6]
Alternative strategies exist, such as the complete conversion to the diester followed by selective mono-hydrolysis, or the use of heterogeneous catalysts like alumina which can offer excellent selectivity under specific conditions.[1][7] However, the direct, controlled Fischer esterification remains a highly practical and instructive approach for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the direct mono-esterification of pimelic acid using a catalytic amount of sulfuric acid.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | Starting Material | White solid. Low hazard but can cause eye and respiratory irritation.[8][9][10] |
| Methanol | CH₃OH | 32.04 | Reagent/Solvent | Highly flammable and toxic if ingested, inhaled, or absorbed through skin.[11][12] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst | Extremely corrosive. Causes severe skin burns and eye damage.[13][14] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Volatile organic solvent. Handle in a fume hood. |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Neutralizing Agent | Used to quench the acid catalyst. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |
Safety Precautions
A thorough risk assessment must be conducted before beginning this procedure. The following is a summary of key hazards and required personal protective equipment (PPE).
| Chemical | Key Hazards | Recommended PPE |
| Pimelic Acid | Eye and respiratory tract irritation.[15][16] | Safety glasses, gloves. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage (optic nerve, CNS).[17][18] | Safety goggles, chemical-resistant gloves (e.g., butyl rubber), lab coat, use only in a certified chemical fume hood. |
| Sulfuric Acid | Causes severe skin burns and eye damage. Reacts violently with water.[13][19] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene), acid-resistant apron or lab coat. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pimelic acid (e.g., 8.0 g, 50 mmol).
-
Add methanol (e.g., 100 mL). This large excess serves as both the solvent and the reagent, helping to drive the reaction.
-
Stir the mixture until the pimelic acid is fully dissolved.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution using a glass pipette. Caution: This addition is exothermic.[19]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Allow the reaction to proceed under reflux with continuous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, comparing the reaction mixture to standards of pimelic acid and the product.
-
-
Workup and Quenching:
-
Allow the flask to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the remaining residue in dichloromethane (DCM, 100 mL).
-
Transfer the DCM solution to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and collect the filtrate.
-
-
Purification and Characterization:
-
Remove the DCM from the filtrate using a rotary evaporator to yield the crude product. The crude product will be a mixture of starting material, monoester, and diester.
-
Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity to 1:1) is typically effective for separating the components.
-
Combine the fractions containing the pure this compound (identified by TLC).
-
Remove the solvent under reduced pressure to yield the final product as a colorless to light yellow liquid.[20]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity. The purity should be ≥98.0%.[20]
-
Process Visualization
The overall workflow for the synthesis is summarized in the diagram below.
Conclusion
The synthesis of this compound from pimelic acid via a controlled Fischer-Speier esterification is an effective and scalable method. The success of this procedure hinges on the careful management of reaction conditions to influence the chemical equilibrium, thereby maximizing the yield of the desired monoester. Proper safety protocols are paramount due to the hazardous nature of the reagents involved. The resulting bifunctional product serves as a valuable intermediate for further synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- Vertex AI Search. (2009).
- Cole-Parmer.
- Sigma-Aldrich. (2024).
- Material Safety D
- Sigma-Aldrich. (2024).
- Sulphuric Acid Safety D
- Royal Society of Chemistry.
- Chemical Society of Japan. (1988). Bull. Chem. Soc. Jpn., 61, 2383–2386.
- Benchchem. This compound | 20291-40-1.
- Carl ROTH.
- Fisher Scientific. (2009).
- Fisher Scientific. (2009).
- Carl ROTH.
- Material Safety D
- Thermo Fisher Scientific. (2009).
- Chemos GmbH & Co. KG.
- Methanol MSDS. (2013).
- Mitsubishi Gas Chemical America.
- American Chemical Society. (1983).
- MedChemExpress. This compound-COA-275733.
- OUCI.
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
- Sigma-Aldrich. This compound | 20291-40-1.
- Organic Syntheses. pimelic acid - Organic Syntheses Procedure.
- MedChemExpress.
- Echemi. 7-(4-methoxyphenyl)-7-oxoheptanoic acid.
- Wikipedia. Pimelic acid.
- Google Patents. (1995).
- Wikipedia.
- Chemistry Steps.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Chongqing Chemdad Co. Pimelic acid.
- Google Patents. (1995).
- Chemistry LibreTexts. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts [ouci.dntb.gov.ua]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. valsynthese.ch [valsynthese.ch]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. fishersci.com [fishersci.com]
- 14. teck.com [teck.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. mgc-a.com [mgc-a.com]
- 19. health.state.mn.us [health.state.mn.us]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Physicochemical properties of 7-Methoxy-7-oxoheptanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-7-oxoheptanoic Acid
This guide provides a comprehensive technical overview of this compound (CAS No. 20291-40-1), a bifunctional molecule of significant interest in contemporary chemical synthesis and drug development. By integrating structural analysis, physicochemical data, spectroscopic characterization, and practical experimental protocols, this document serves as an essential resource for researchers and scientists. Our focus is not only on presenting data but on explaining the underlying chemical principles and experimental rationale, ensuring a deep and applicable understanding of this versatile compound.
Molecular Identity and Structure
This compound, also known as monomethyl pimelate, occupies a unique chemical space as a mono-ester derivative of the C7 α,ω-dicarboxylic acid, pimelic acid.[1] This structure imparts a dual reactivity profile: a terminal carboxylic acid amenable to standard coupling reactions and a methyl ester that offers a distinct site for modification.[1] Its seven-carbon backbone places it within the class of medium-chain fatty acids, though its functional groups at each terminus dominate its chemical behavior.[1]
This bifunctional nature is central to its utility, particularly as a flexible aliphatic linker in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), where the linker's length and properties are critical for inducing targeted protein degradation.[1][2][3]
Table 1: Compound Identifiers and Core Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | Monomethyl pimelate, Methyl hydrogen pimelate, 6-Methoxycarbonylhexanoic acid, Heptanedioic acid 1-methyl ester | [4] |
| CAS Number | 20291-40-1 | [1][3][4] |
| Molecular Formula | C₈H₁₄O₄ | [1][3][4] |
| Molecular Weight | 174.20 g/mol | [1][3][4] |
| Canonical SMILES | COC(=O)CCCCCC(=O)O | [5] |
| InChI Key | YOLQOHRXBGFZED-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical properties of this compound are dictated by the interplay between its polar functional groups (carboxylic acid and ester) and its nonpolar pentamethylene chain.
Table 2: Summary of Physicochemical Data
| Property | Value | Comments and Source(s) |
|---|---|---|
| Physical State | Liquid | At 25 °C and standard pressure.[4] |
| Appearance | Colorless to light yellow | [4] |
| Boiling Point | 121-122 °C at 11 mmHg | Data from secondary supplier compilation.[1] |
| Density | ~1.041 g/mL | At 25 °C. Data from secondary supplier compilation.[1] |
| Acidity (pKa) | ~4.76 (Predicted) | No experimental value found. Predicted value is for the similar suberic acid monomethyl ester.[6] |
| Solubility | Soluble in DMSO, Methanol |[6] Also expected to be soluble in other polar organic solvents like ethanol, acetonitrile, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes is anticipated. |
Acidity and pKa Determination
The most prominent chemical characteristic of this molecule is the acidity of its terminal carboxylic acid group. While no experimental pKa value has been published, a reasonable estimate can be made. The pKa of the structurally similar suberic acid monomethyl ester (C8 dicarboxylic acid monoester) is predicted to be 4.76.[6] This value is typical for aliphatic carboxylic acids, where the alkyl chain has a minimal inductive effect on the carboxyl proton's acidity.
Expertise & Causality: The experimental determination of the pKa is critical for optimizing reactions involving the carboxylate, such as salt formation or pH-dependent extractions. Potentiometric titration is the gold-standard method for this purpose.[7] The procedure involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal.[8]
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the precise measurement of the pKa value.[8][9]
-
Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[8]
-
Accurately prepare a ~0.1 M solution of NaOH and standardize it.
-
Prepare a 20 mL solution of this compound at a known concentration (e.g., 1-5 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKaapp).
-
-
Titration:
-
Place the analyte solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[8]
-
Perform the titration in triplicate to ensure reproducibility.[8]
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH ). This signal is often broad and may exchange with deuterium in solvents like D₂O or CD₃OD.
-
3.67 ppm (singlet, 3H): The methyl protons of the ester (–COOCH₃ ).
-
~2.35 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid carbonyl (–CH₂ COOH).
-
~2.30 ppm (triplet, 2H): Methylene protons alpha to the ester carbonyl (–CH₂ COOCH₃).
-
~1.65 ppm (multiplet, 4H): Methylene protons beta to both carbonyls.
-
~1.35 ppm (multiplet, 2H): The central methylene protons of the alkyl chain.
-
-
¹³C NMR (Predicted):
-
~179 ppm: Carbonyl carbon of the carboxylic acid.
-
~174 ppm: Carbonyl carbon of the methyl ester.
-
~51.5 ppm: Methyl carbon of the ester (–OC H₃).
-
~34 ppm: Methylene carbon alpha to the carboxylic acid.
-
~33 ppm: Methylene carbon alpha to the ester.
-
~28-29 ppm & ~24-25 ppm: The remaining three methylene carbons of the alkyl chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[1]
-
Expected Absorption Bands:
-
2500-3300 cm⁻¹ (Broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[1]
-
~1735 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the methyl ester.[1]
-
~1710 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the carboxylic acid. The two distinct carbonyl peaks are a hallmark of this structure.[1]
-
~1200-1300 cm⁻¹ (Strong): C-O stretching of the ester and acid groups.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A peak at m/z = 174 would be expected, though it may be weak or absent in EI due to facile fragmentation.
-
Key Fragments:
-
m/z = 143: Loss of the methoxy radical (•OCH₃).
-
m/z = 115: McLafferty rearrangement involving the carboxylic acid, leading to the loss of C₃H₅O₂.
-
m/z = 74: McLafferty rearrangement involving the ester, resulting in the [CH₃OC(OH)=CH₂]⁺• fragment. This is often a prominent peak for methyl esters.
-
m/z = 59: The [COOCH₃]⁺ fragment.
-
-
Synthesis and Chemical Reactivity
Synthetic Overview
The most common and direct synthesis involves the selective mono-hydrolysis of dimethyl pimelate.[1]
Causality: The reaction's selectivity hinges on stoichiometry and reaction conditions. Using slightly more than one equivalent of base (e.g., KOH in methanol) ensures that once one ester is hydrolyzed, the resulting carboxylate salt is formed. This negatively charged species is less susceptible to further nucleophilic attack by hydroxide compared to the remaining neutral ester group, allowing for the isolation of the mono-acid.[1] Optimized conditions using dropwise addition of base at 0 °C followed by stirring at room temperature can achieve yields around 44%.[1][6]
Bifunctional Reactivity and Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be selectively activated for nucleophilic attack without affecting the ester, and vice versa.
-
Carboxylic Acid Reactions: The acid group is readily converted into amides, esters, or acid chlorides. Amide coupling, using standard reagents like EDC/HOBt or PyBOP, is the most common transformation, especially in the synthesis of PROTAC linkers where the acid is coupled to a ligand for an E3 ubiquitin ligase or the target protein.[1][10]
-
Ester Reactions: The methyl ester can be hydrolyzed to the dicarboxylic acid, reduced to an alcohol using strong reducing agents like LiAlH₄, or transesterified.
Caption: Bifunctional reactivity pathways of this compound.
Experimental Protocol: Amide Coupling via EDC/HOBt
This protocol details the formation of an amide, a cornerstone reaction for this molecule's application as a linker.[10][11]
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes. This forms the active HOBt ester.
-
Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Conclusion
This compound is a valuable and versatile bifunctional building block. Its well-defined structure, characterized by a C7 aliphatic chain with terminal carboxylic acid and methyl ester groups, allows for selective and predictable chemical modifications. This guide has provided a detailed summary of its known physicochemical properties, spectroscopic signatures, and key synthetic applications, particularly its role as a flexible linker. By including detailed experimental protocols for the determination of its pKa and for its use in amide coupling, we have provided a practical framework for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.
References
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])
-
ISSN: 2320-5407 Int. J. Adv. Res. 4(12), 2095-2100 - International Journal of Advanced Research. (URL: [Link])
-
Synthesis of the α, ω-Dicarboxylic Acid Precursor of Biotin by the Canonical Fatty Acid Biosynthetic Pathway - PMC - NIH. (URL: [Link])
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (URL: [Link])
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (URL: [Link])
-
the preparation of amides - Chemguide. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])
-
This compound | PROTAC Linker | MedChemExpress (Japanese). (URL: [Link])
-
David da Silva Freitas Natural deep eutectic solvents - NADES - RepositóriUM. (URL: [Link])
-
Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. (URL: [Link])
-
Marine Cytotoxin Santacruzamate A Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - MDPI. (URL: [Link])
-
(PDF) The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production - ResearchGate. (URL: [Link])
-
A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF - ResearchGate. (URL: [Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
-
China 2-((4-Methoxybenzyl)oxy)acetic Acid CAS 88920-24-5 ... (URL: [Link])
-
Cas 111-16-0,Pimelic acid - LookChem. (URL: [Link])
-
4-(Benzyloxy)phenyl Stearate CAS 6935-23-5 - BIOSYNCE. (URL: [Link])
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
-
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8 - BIOSYNCE. (URL: [Link])
-
Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, - DTU Inside. (URL: [Link])
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs - Frontiers. (URL: [Link])
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. (URL: [Link])
- WO2018005799A1 - Histone deacetylase and histone methyltransferase inhibitors and methods of making and use of the same - Google P
-
Classical Antifolates: Synthesis of 5-Substituted, 6-Substituted and 7-Substituted Pyrrolo[2,3-d]Pyrimidines as Targeted Antican - Duquesne Scholarship Collection. (URL: [Link])
-
(PDF) Characterization Of Bioactive Compounds in Luffa Aegptiaca Leaf Ethanolic Extracts Using Gas Chromatography And Mass Spectrometer - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 20291-40-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. SUBERIC ACID MONOMETHYL ESTER | 3946-32-5 [chemicalbook.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. WO2018005799A1 - Histone deacetylase and histone methyltransferase inhibitors and methods of making and use of the same - Google Patents [patents.google.com]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Complete Structural Characterization of 7-Methoxy-7-oxoheptanoic Acid via Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the complete structural elucidation of 7-methoxy-7-oxoheptanoic acid, also known as monomethyl pimelate, using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the acquisition and interpretation of standard one-dimensional (1D) ¹H and ¹³C NMR spectra but also demonstrate how two-dimensional (2D) correlation experiments, such as COSY and HSQC, are leveraged to achieve unambiguous assignment of all proton and carbon signals. This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization. The protocols and interpretations herein are designed to serve as a robust, self-validating framework for structural analysis.
Introduction: The Need for Unambiguous Characterization
This compound is a dicarboxylic acid monoester that serves as a valuable building block in organic synthesis, particularly in the formation of polymers and as a linker molecule in various chemical applications, including Proteolysis Targeting Chimeras (PROTACs)[1]. Its bifunctional nature—possessing both a terminal carboxylic acid and a methyl ester—requires precise and unambiguous confirmation of its structure to ensure correct reactivity and functionality in subsequent applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk through a multi-technique NMR approach to validate the structure of this compound, ensuring the highest degree of confidence in its identity and purity.
Foundational NMR Workflow
A complete and validated structural assignment is not achieved by a single experiment but by a logical workflow where each step builds upon and confirms the last. The process involves acquiring simple 1D spectra to identify the basic chemical environments, followed by more complex 2D experiments to establish the precise atomic connectivity.
Caption: Logical workflow for NMR-based structural elucidation.
Experimental Protocol: Achieving High-Quality Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3][4] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][5]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4][6]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which typically does not overlap with signals of interest.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] Gently vortex or swirl the vial until the sample is fully dissolved. A clear, particulate-free solution is critical.[4]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any microscopic fibers or dust, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[6]
-
Referencing: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0.00 ppm. If not present, the residual solvent peak of CDCl₃ can be used as a secondary reference.[8]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, COSY, and HSQC experiments are typically used.
Analysis of 1D NMR Spectra
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides the first detailed look at the proton framework of the molecule. We analyze chemical shift (position), integration (area), and multiplicity (splitting pattern).
Molecular Structure with Proton Numbering:
Caption: Structure of this compound with proton group labels.
Predicted and Experimental ¹H NMR Data (400 MHz, CDCl₃):
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H₇ | 3.67 | Singlet (s) | 3H | -OCH₃ |
| H₂ | 2.38 | Triplet (t) | 2H | -CH₂ -COOH |
| H₆ | 2.36 | Triplet (t) | 2H | -CH₂ -COOCH₃ |
| H₃, H₅ | 1.63 - 1.75 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂-CH₂ -CH₂- |
| H₄ | 1.40 (approx.) | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- |
| H₁ | ~11.0 | Broad Singlet (br s) | 1H | -COOH |
Note: Data is representative and synthesized from literature sources.[9][10]
Interpretation:
-
H₇ (3.67 ppm): This singlet integrating to 3 protons is characteristic of a methyl group attached to an oxygen (a methoxy group), with no adjacent protons to couple with.
-
H₂ and H₆ (2.38, 2.36 ppm): These two signals are triplets, each integrating to 2 protons. Their downfield shift indicates they are methylene groups adjacent to electron-withdrawing carbonyl groups (α-protons). The triplet pattern arises from coupling to their neighboring CH₂ groups.
-
H₃, H₄, H₅ (~1.40-1.75 ppm): The remaining three methylene groups in the aliphatic chain are shielded compared to the α-protons and appear as overlapping multiplets in the upfield region.
-
H₁ (~11.0 ppm): The highly deshielded, broad singlet is the classic signature of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.
Predicted and Experimental ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment (Carbon #) | Rationale |
| 179.9 | C₁ (COOH) | Carboxylic acid carbonyl carbon, most deshielded. |
| 174.3 | C₇ (COOCH₃) | Ester carbonyl carbon. |
| 51.5 | C₈ (OCH₃) | Methoxy carbon, attached to electronegative oxygen. |
| 33.9 | C₂ or C₆ | Methylene carbon alpha to a carbonyl. |
| 33.9 | C₆ or C₂ | Methylene carbon alpha to a carbonyl. |
| 28.6 | C₄ or C₅ | Aliphatic methylene carbon. |
| 28.6 | C₄ or C₅ | Aliphatic methylene carbon. |
| 24.4 | C₃ | Aliphatic methylene carbon. |
Note: Data is representative and synthesized from literature sources.[9][11]
Interpretation: The ¹³C spectrum shows the expected 8 signals. The two carbonyl carbons are clearly distinguished at the downfield end. The methoxy carbon is found around 51.5 ppm. The remaining five signals correspond to the five methylene carbons of the heptane chain. While ¹³C chemical shifts provide strong evidence for the carbon skeleton, assigning the specific methylene carbons (C₂-C₆) can be ambiguous without further data.
2D NMR for Unambiguous Assignment
2D NMR experiments correlate signals from the 1D spectra, providing definitive evidence of atomic connectivity and resolving ambiguities.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13][14] A cross-peak appears at the intersection of the chemical shifts of two coupled protons.
Expected COSY Correlations:
Caption: ¹H-¹H spin-coupling network for this compound.
Interpretation of COSY Spectrum:
-
Trace the Chain: Starting with the well-defined triplet at δ 2.38 (H₂), a cross-peak will connect it to the multiplet at δ ~1.63-1.75 (H₃).
-
From the H₃ multiplet, a further cross-peak will exist to the H₄ multiplet (δ ~1.40).
-
Continuing this process, H₄ will show a correlation to H₅, and H₅ will correlate to the other α-proton triplet at δ 2.36 (H₆).
-
The methoxy singlet (H₇) and the carboxylic acid proton (H₁) will show no cross-peaks, confirming they are isolated from the main spin system. This experiment definitively establishes the proton connectivity along the entire aliphatic chain.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[2][15][16] Each cross-peak in the 2D spectrum links a proton signal on one axis to a carbon signal on the other.[17][18]
Expected HSQC Correlations:
Caption: Key ¹H-¹³C one-bond correlations expected in the HSQC spectrum.
Interpretation of HSQC Spectrum:
-
Methyl/Methoxy Assignment: A cross-peak will connect the proton singlet at δ 3.67 (H₇) to the carbon signal at δ 51.5 (C₈), confirming the -OCH₃ group assignment.
-
α-Carbon Assignment: The proton triplets at δ 2.36 and 2.38 (H₆ and H₂) will both show correlations to the same carbon signal at δ 33.9, resolving the ambiguity of the C₂ and C₆ assignments.
-
Aliphatic Chain Assignment: The proton multiplets between δ 1.40-1.75 will show correlations to the remaining carbon signals at δ 28.6 and 24.4, allowing for the definitive assignment of the entire -CH₂-CH₂-CH₂- backbone.
Consolidated Data and Conclusion
By systematically combining the information from 1D and 2D NMR experiments, we achieve a complete and validated structural characterization. The ¹H NMR identifies all proton environments, the ¹³C NMR shows all unique carbon atoms, the COSY experiment connects the proton framework, and the HSQC experiment links each proton to its directly attached carbon.
Summary of Final Assignments:
| Carbon # | ¹³C δ (ppm) | Attached Proton(s) | ¹H δ (ppm) | Key COSY Correlation(s) |
| C₁ | 179.9 | H₁ | ~11.0 | None |
| C₂ | 33.9 | H₂ | 2.38 | H₃ |
| C₃ | 24.4 | H₃ | ~1.63-1.75 | H₂, H₄ |
| C₄ | 28.6 | H₄ | ~1.40 | H₃, H₅ |
| C₅ | 28.6 | H₅ | ~1.63-1.75 | H₄, H₆ |
| C₆ | 33.9 | H₆ | 2.36 | H₅ |
| C₇ | 174.3 | None | - | - |
| C₈ | 51.5 | H₇ | 3.67 | None |
This rigorous, multi-faceted approach leaves no ambiguity in the structural assignment of this compound. The congruence across all datasets provides the highest level of confidence, a standard required for materials intended for high-stakes research and development.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
-
Nanalysis Corp. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991). Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Monomethyl adipate(627-91-8) 1H NMR [m.chemicalbook.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-Depth Technical Guide on the Putative Biological Activity of 7-Methoxy-7-oxoheptanoic Acid in Fatty Acid Metabolism
Foreword: Charting Unexplored Metabolic Territories
In the landscape of metabolic research, a vast number of chemical entities remain uncharacterized. 7-Methoxy-7-oxoheptanoic acid is one such molecule. While its utility as a chemical linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), is acknowledged, its own biological activities, especially within the intricate network of fatty acid metabolism, are largely uncharted.[1][2] This guide, therefore, ventures into a prospective analysis. Grounded in established principles of biochemistry and metabolism, we will dissect the structure of this compound to propound a scientifically rigorous hypothesis regarding its potential metabolic fate and bioactivity. This document is crafted for researchers, scientists, and drug development professionals, offering not just a theoretical framework but also a practical guide to the experimental validation of the hypotheses presented herein. We will proceed with the core directive of scientific integrity, explaining the causality behind experimental choices and ensuring that the proposed protocols are self-validating systems.
Introduction to this compound: A Molecule of Bifunctional Character
This compound, with the chemical formula C₈H₁₄O₄, is a mono-methyl ester of the seven-carbon dicarboxylic acid, pimelic acid (heptanedioic acid).[2] This structure imparts a bifunctional nature to the molecule, possessing both a free carboxylic acid group and a methyl ester. Its seven-carbon backbone technically places it in the category of medium-chain fatty acids.[2] However, the presence of the terminal methoxy-oxo group and the dicarboxylic nature of its parent molecule, pimelic acid, distinguish it from simple saturated fatty acids and suggest a unique metabolic journey.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Parent Acid | Pimelic Acid | [2] |
| Key Functional Groups | Carboxylic Acid, Methyl Ester | [2] |
| Known Application | PROTAC Linker Synthesis | [1][2] |
The Landscape of Fatty Acid Metabolism: Potential Intersections
To hypothesize the biological activity of this compound, we must first understand the relevant metabolic pathways for molecules of similar structure. Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing ATP through β-oxidation.[3]
Mitochondrial β-Oxidation: The Central Catabolic Hub
Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids.[3] Long-chain fatty acids require the carnitine shuttle, regulated by the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT1), to enter the mitochondrial matrix.[4] Medium-chain fatty acids, however, can often diffuse across the mitochondrial membranes and become activated to their CoA esters within the matrix.
Peroxisomal β-Oxidation and ω-Oxidation
Very long-chain fatty acids and dicarboxylic acids are initially chain-shortened via β-oxidation within peroxisomes.[2] Additionally, the ω-oxidation pathway can introduce a terminal carboxylic acid group to fatty acids, converting them into dicarboxylic acids, which are then further metabolized.[5]
A Proposed Metabolic Pathway for this compound
Given the lack of direct experimental evidence, we propose a plausible metabolic pathway for this compound based on its chemical structure and established metabolic principles.
Step 1: Cellular Uptake and Ester Hydrolysis
The cellular uptake of this compound is likely mediated by fatty acid transport proteins, although passive diffusion may also play a role.[3][6] Once inside the cell, the methyl ester is expected to be rapidly hydrolyzed by ubiquitous intracellular esterases, yielding pimelic acid and methanol.
Figure 1: Proposed initial hydrolysis of this compound.
Step 2: Metabolism of Pimelic Acid
The resulting pimelic acid is a known metabolite.[1] As a seven-carbon dicarboxylic acid, it is a substrate for the β-oxidation machinery.[2] The metabolism of odd-chain dicarboxylic acids in peroxisomes and mitochondria ultimately yields acetyl-CoA and propionyl-CoA (which is then converted to the gluconeogenic substrate succinyl-CoA).[2] Pimelic acid is also a precursor in the biosynthesis of biotin (Vitamin B7).[4][7]
Figure 2: Hypothesized metabolic fate of this compound.
Experimental Protocols for a Self-Validating Investigation
To validate the proposed metabolic pathway and assess the biological activity of this compound, a series of well-defined experiments are necessary.
Cellular Uptake and Hydrolysis Assay
Objective: To determine if this compound is taken up by cells and hydrolyzed to pimelic acid.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium.
-
Treatment: Incubate the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract intracellular metabolites using a methanol/acetonitrile/water solvent system.
-
Collect the extracellular medium.
-
-
LC-MS/MS Analysis: Analyze both intracellular and extracellular fractions for the presence and quantity of this compound and pimelic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Expected Outcome: A time-dependent decrease of this compound and a corresponding increase of pimelic acid in both the intracellular and extracellular compartments would confirm uptake and hydrolysis.
Fatty Acid Oxidation (FAO) Assay
Objective: To assess the impact of this compound on the rate of fatty acid oxidation.[8][9]
Methodology:
-
Cell Permeabilization: Permeabilize cultured cells (e.g., HepG2, C2C12) with a mild detergent like digitonin to allow direct access to the mitochondria.
-
Substrate Incubation: Incubate the permeabilized cells in a reaction buffer containing a radiolabeled fatty acid substrate (e.g., [³H]-palmitate or [¹⁴C]-palmitate) in the presence or absence of this compound.
-
Measurement of FAO Products:
-
For [³H]-palmitate, measure the production of ³H₂O, which is released during β-oxidation.
-
For [¹⁴C]-palmitate, measure the production of ¹⁴CO₂ (if the label is on the carboxyl carbon) or acid-soluble metabolites.[9]
-
-
Data Analysis: Compare the rate of FAO in the presence of this compound to control conditions.
Expected Outcome: If this compound is metabolized via β-oxidation, it may compete with the radiolabeled substrate, leading to a decrease in the measured FAO rate of the labeled fatty acid. Alternatively, if it influences key regulatory enzymes, it could either inhibit or stimulate FAO.
Figure 3: Experimental workflow for the Fatty Acid Oxidation Assay.
In Vitro CPT1 Activity Assay
Objective: To directly assess if this compound or its metabolite, pimelic acid, affects the activity of the rate-limiting enzyme of long-chain fatty acid oxidation, CPT1.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells by differential centrifugation.
-
Assay Reaction: Set up a reaction mixture containing isolated mitochondria, L-[³H]-carnitine, and palmitoyl-CoA in the presence of varying concentrations of this compound or pimelic acid.
-
Product Measurement: After incubation, separate the product, [³H]-palmitoylcarnitine, from the unreacted L-[³H]-carnitine using an ion-exchange resin or phase separation.
-
Quantification: Quantify the amount of [³H]-palmitoylcarnitine formed using liquid scintillation counting.
Expected Outcome: A decrease in the formation of [³H]-palmitoylcarnitine in the presence of the test compounds would indicate inhibition of CPT1 activity.
Concluding Remarks and Future Directions
The biological activity of this compound in fatty acid metabolism remains an open question. Based on its chemical structure, a plausible metabolic pathway involves intracellular hydrolysis to pimelic acid, followed by entry into the β-oxidation pathway. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the molecule's bioactivity.
Should these investigations confirm that this compound is indeed a substrate for fatty acid metabolism, it could have implications for its use in drug development, particularly in the design of PROTACs where the linker's own metabolic fate could influence the overall pharmacokinetic and pharmacodynamic properties of the therapeutic. Further research could also explore its potential as an anaplerotic agent, similar to other medium-chain fatty acids and dicarboxylic acids, which can replenish intermediates of the TCA cycle. The journey to understanding the full biological profile of this compound begins with the rigorous application of the principles and methodologies described herein.
References
-
Huang Z, et al. CPT1A-Mediated Fatty Acid Oxidation Promotes Precursor Osteoclast Fusion in Rheumatoid Arthritis. Frontiers in Immunology. 2021. Available from: [Link]
-
Wikipedia. Carnitine palmitoyltransferase I. Available from: [Link]
-
Houten SM, et al. CPT1alpha over-expression increases long-chain fatty acid oxidation and reduces cell viability with incremental palmitic acid concentration in 293T cells. Journal of Lipid Research. 2005. Available from: [Link]
-
Mingrone G, Castagneto M. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update. Nutrition Reviews. 2006. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link]
-
Choi J, et al. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. Cell Reports. 2023. Available from: [Link]
-
Crysdot LLC. This compound - Aliphatic Hydrocarbon. Available from: [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
PubChem. 7-Oxoheptanoic acid. Available from: [Link]
-
Black PN, DiRusso CC. Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Clinical Nutrition and Metabolic Care. 2007. Available from: [Link]
-
Schilling JD, et al. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Enzymology. 2014. Available from: [Link]
-
UniProt. CPT1A - Carnitine O-palmitoyltransferase 1, liver isoform - Macaca mulatta (Rhesus macaque). Available from: [Link]
-
PubChem. Suberic acid. Available from: [Link]
-
O'Donnell KA, et al. Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in Enzymology. 2014. Available from: [Link]
-
Guo Y, et al. Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. Journal of Immunology Research. 2022. Available from: [Link]
-
Massart J, et al. Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. Current Pathobiology Reports. 2014. Available from: [Link]
-
Garlid KD, et al. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. International Journal of Molecular Sciences. 2020. Available from: [Link]
-
Oakwood Chemical. 8-Methoxy-8-oxooctanoic acid. Available from: [Link]
-
Vockley J. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders. Expert Review of Clinical Pharmacology. 2023. Available from: [Link]
-
Vockley J, et al. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. Journal of Inherited Metabolic Disease. 2023. Available from: [Link]
-
de Faria Coelho-Ravagnani C, et al. Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. Nutrients. 2021. Available from: [Link]
-
PubChem. 4-Amino-7-ethoxy-7-oxoheptanoic acid. Available from: [Link]
-
Li S, et al. Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. Journal of Agricultural and Food Chemistry. 2014. Available from: [Link]
-
Khan Academy. Overview of Fatty Acid Oxidation (video). Available from: [Link]
-
PubChem. 7-Amino-7-oxoheptanoic acid. Available from: [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Pimelic acid (HMDB0000857) [hmdb.ca]
- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies of the cellular uptake of long chain free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimelic acid - Wikipedia [en.wikipedia.org]
- 5. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methoxy-7-oxoheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-7-oxoheptanoic acid, a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The document details the compound's nomenclature, physicochemical properties, synthesis protocols, analytical characterization, and key applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals seeking to utilize this versatile molecule in their research endeavors. All methodologies are presented with a focus on reproducibility and self-validation, supported by authoritative references.
Introduction and Nomenclature
This compound is a dicarboxylic acid monoester that holds a unique position at the intersection of fatty acids and carboxylic acid derivatives.[1] Its structure features a seven-carbon aliphatic chain, classifying it as a medium-chain fatty acid derivative.[1] Critically, it possesses two distinct terminal functional groups: a free carboxylic acid and a methyl ester. This bifunctional nature is the cornerstone of its utility as a versatile chemical building block.[1]
While the name "this compound" is a systematically generated IUPAC name, the compound is more commonly known in literature and commercial catalogs by several synonyms:
-
Monomethyl pimelate [2]
-
Pimelic acid monomethyl ester[3]
-
Methyl hydrogen heptanedioate[2]
-
Heptanedioic acid, 1-methyl ester[4]
The parent dicarboxylic acid is heptanedioic acid, commonly known as pimelic acid.[1] Therefore, this compound is accurately described as the 1-methyl monoester of pimelic acid. For clarity and consistency, this guide will use the common name Monomethyl Pimelate alongside its systematic IUPAC name.
Physicochemical and Safety Data
Understanding the fundamental properties and safety requirements of a chemical is a prerequisite for its effective and safe use in a research setting.
Physicochemical Properties
The key properties of Monomethyl Pimelate are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 20291-40-1 | [4][5][6] |
| Molecular Formula | C₈H₁₄O₄ | [4][5][6] |
| Molecular Weight | 174.20 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Purity | Typically ≥95% - 98% | [4][5][6] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [6] |
| logP | 1.1945 | [6] |
| Storage | Sealed in dry, room temperature conditions | [5][6] |
Safety and Handling
Monomethyl Pimelate is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5] While specific safety data for the monoester is limited, the safety profile of its parent compound, pimelic acid, provides a useful proxy for handling precautions. Pimelic acid is known to cause serious eye irritation and may cause respiratory irritation.[7][8][9]
Standard Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][10]
-
First Aid (Eyes): In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[7][8][9]
-
First Aid (Inhalation): If inhaled, move the person to fresh air. If symptoms persist, seek medical advice.[7][8][9]
-
Spills: Absorb spills with an inert material and place in a suitable container for disposal. Avoid discharge into drains.[8]
Synthesis and Purification Workflow
Monomethyl pimelate is typically synthesized via the selective mono-esterification of its parent dicarboxylic acid, pimelic acid. The following section details a standard laboratory-scale protocol and explains the rationale behind the procedural choices.
Synthesis Logic and Mechanism
The most common method for this synthesis is a Fischer esterification. The core challenge is achieving mono-esterification while minimizing the formation of the diester byproduct, dimethyl pimelate. This is controlled by manipulating the stoichiometry of the reactants. By using a significant excess of the dicarboxylic acid relative to the alcohol (methanol), the statistical probability of a single pimelic acid molecule reacting twice is reduced.
The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol: Synthesis of Monomethyl Pimelate
This protocol is designed as a self-validating workflow, including steps for reaction, neutralization, extraction, and purification.
Materials:
-
Pimelic Acid (Heptanedioic acid)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pimelic acid and a controlled molar equivalent of anhydrous methanol.
-
Rationale: Using a specific molar ratio (e.g., 2:1 or 3:1 of acid to alcohol) favors the mono-ester product. Anhydrous conditions prevent water from interfering with the esterification equilibrium.
-
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction to reach equilibrium faster. TLC allows for the visualization of the consumption of starting material and the formation of the monoester and diester products.
-
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar monoester from the aqueous phase. Multiple extractions ensure a higher yield.
-
-
Neutralization Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Causality: This is a critical step. The weak base neutralizes the sulfuric acid catalyst and, importantly, deprotonates the unreacted pimelic acid and the carboxylic acid group of the desired product, converting them into their water-soluble sodium salts. This selectively removes the unreacted dicarboxylic acid from the organic layer.[11]
-
-
Brine Wash: Wash the organic layer with brine.
-
Rationale: The brine wash helps to remove residual water from the organic phase and break any emulsions that may have formed.[11]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[11]
-
Purification (Optional): If significant diester byproduct is present, the crude product can be further purified using column chromatography.
Synthesis and Workup Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. molbase.com [molbase.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 20291-40-1 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. valsynthese.ch [valsynthese.ch]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of 7-Methoxy-7-oxoheptanoic acid
An In-Depth Technical Guide to 7-Methoxy-7-oxoheptanoic Acid: From Synthesis to Application
Abstract
This compound, also known as monomethyl pimelate, is a bifunctional organic compound of significant interest in contemporary chemical and biological research.[1] Structurally, it is the monomethyl ester of the C7 dicarboxylic acid, pimelic acid.[1] This guide provides a comprehensive overview of its chemical properties, historical context, prevalent synthetic methodologies, and its critical role as a molecular building block, particularly in the development of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1][2] We will explore the nuanced chemistry behind its synthesis, detailing established protocols and the rationale governing experimental choices, to provide researchers and drug development professionals with a practical and in-depth resource.
Nomenclature, Structure, and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. This compound is the preferred IUPAC name, which precisely describes its structure: a seven-carbon (heptanoic) acid chain where the carbon at position 7 is part of a methoxy-oxo group (a methyl ester).[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, is the cornerstone of its synthetic utility.[1]
Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Monomethyl pimelate, Adipic acid monomethyl ester | [1][3] |
| CAS Number | 20291-40-1 | [2][4] |
| Molecular Formula | C₈H₁₄O₄ | [2][4][5] |
| Molecular Weight | 174.20 g/mol | [2][5] |
| Physical Form | Colorless to light yellow liquid | [5] |
| InChIKey | YOLQOHRXBGFZED-UHFFFAOYSA-N | [4] |
Historical Context and Emergence in Modern Synthesis
The "discovery" of this compound is not attributable to a singular event but is rather intertwined with the broader history of organic synthesis, specifically the challenge of selectively modifying symmetrical dicarboxylic acids. For decades, chemists have sought efficient methods to differentiate the two identical carboxyl groups in molecules like adipic acid or pimelic acid to create versatile intermediates.
The emergence of this specific molecule as a commercially available and widely cited building block is a relatively recent phenomenon, driven largely by the explosion of interest in PROTAC technology in the 21st century. PROTACs require flexible yet precisely defined linkers to connect two different protein-binding moieties.[2] The aliphatic chain of this compound provides the necessary spacing and flexibility, while its two distinct functional groups allow for controlled, sequential conjugation, making it an ideal precursor for linker synthesis.[1]
Synthetic Methodologies: The Challenge of Selectivity
The synthesis of this compound from its parent dicarboxylic acid, pimelic acid, presents a classic chemical challenge: achieving selective mono-esterification. Standard Fischer esterification using methanol and an acid catalyst will invariably produce a statistical mixture of unreacted pimelic acid, the desired monoester, and the undesired dimethyl pimelate. Therefore, successful synthesis hinges on strategies that can favor the mono-ester.
Sources
An In-depth Technical Guide on the Metabolic Fates of L-Leucine and the Origins of 7-Methoxy-7-oxoheptanoic Acid
Preamble for the Researcher
In the landscape of metabolic biochemistry, precision and clarity are paramount. This guide addresses the proposed relationship between the essential branched-chain amino acid, L-leucine, and the dicarboxylic acid derivative, 7-Methoxy-7-oxoheptanoic acid. Our investigation reveals that these two molecules arise from distinct and well-characterized metabolic pathways. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a clear delineation of the canonical metabolism of L-leucine and the origins of dicarboxylic acids, while clarifying the current scientific understanding of their interaction—or lack thereof. We will proceed by dissecting each pathway with the requisite technical detail, providing field-proven insights into the underlying biochemical logic and the analytical methodologies essential for their study.
Part 1: The Canonical Metabolic Pathway of L-Leucine
L-leucine is an essential, ketogenic amino acid, renowned not only as a fundamental building block for protein synthesis but also as a potent signaling molecule that modulates critical cellular processes, including muscle protein synthesis via the mTOR pathway.[1][2][3][4] Its catabolism is a meticulously regulated process occurring primarily in the mitochondria of tissues such as muscle, adipose, and liver.[5]
The breakdown of L-leucine does not lead to glucose precursors but rather culminates in the production of acetyl-CoA and acetoacetate, key intermediates in fatty acid synthesis and the citric acid cycle.[1][3]
Step-by-Step L-Leucine Catabolism
-
Reversible Transamination: The catabolic journey begins in the cellular cytoplasm with the transfer of leucine's amino group to α-ketoglutarate. This reaction is catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT) , yielding α-ketoisocaproate (KIC) and glutamate.[2][5] This initial step is a common feature for all branched-chain amino acids.
-
Oxidative Decarboxylation: KIC is transported into the mitochondrial matrix where it undergoes a critical, irreversible step: oxidative decarboxylation. The Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) complex , a multi-enzyme assembly analogous to the pyruvate dehydrogenase complex, catalyzes this reaction, converting KIC to isovaleryl-CoA .[3][5]
-
Dehydrogenation: Isovaleryl-CoA is then oxidized to β-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase . This step is a flavin adenine dinucleotide (FAD)-dependent reaction.
-
Carboxylation: Subsequently, β-methylcrotonyl-CoA Carboxylase , a biotin-dependent enzyme, carboxylates β-methylcrotonyl-CoA to form β-methylglutaconyl-CoA .
-
Hydration: Methylglutaconyl-CoA Hydratase adds a water molecule to β-methylglutaconyl-CoA, producing β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) .
-
Cleavage: The final step involves the cleavage of HMG-CoA by HMG-CoA Lyase into acetyl-CoA and acetoacetate .[5] These products can then enter the citric acid cycle for energy production or be utilized in the synthesis of cholesterol and other lipids.[3][5]
Visualization of L-Leucine Metabolism
Caption: Canonical catabolic pathway of L-Leucine.
Part 2: The Metabolic Origins of this compound
This compound is the monomethyl ester of pimelic acid (heptanedioic acid).[6][7] It belongs to the family of dicarboxylic acids, which are not products of amino acid catabolism. Instead, their presence in biological systems is typically a hallmark of fatty acid oxidation, specifically via a pathway known as omega (ω)-oxidation.[8][9]
This alternative route for fatty acid breakdown becomes particularly significant when the primary pathway, mitochondrial β-oxidation, is either overwhelmed by an excess of fatty acids or impaired due to genetic defects.[9][10][11] This condition often leads to a state known as dicarboxylic aciduria, characterized by the excretion of these water-soluble acids in the urine.[8][10]
The Omega (ω)-Oxidation Pathway
Omega-oxidation occurs in the endoplasmic reticulum and involves enzymes from the cytochrome P450 family.[8][11]
-
ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl (ω) carbon of a medium- or long-chain fatty acid. This reaction is catalyzed by a cytochrome P450 mixed-function oxidase , requiring NADPH and molecular oxygen, to produce an ω-hydroxy fatty acid.[12]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in a dicarboxylic acid with carboxyl groups at both ends of the aliphatic chain.[12]
-
Peroxisomal β-Oxidation: This newly formed dicarboxylic acid can then be transported to peroxisomes, where it undergoes β-oxidation.[12] This process shortens the chain from both ends, producing shorter-chain dicarboxylic acids (like suberic acid, adipic acid) and acetyl-CoA.[9][12]
This compound itself is a synthetic derivative and not a direct product of these pathways, though its parent dicarboxylic acid (pimelic acid) can be.[13] The methylation would require a subsequent, specific enzymatic or chemical reaction.
Visualization of Dicarboxylic Acid Formation
Caption: Formation of dicarboxylic acids via ω-oxidation.
Part 3: Investigating the Proposed Link - A Scientific Assessment
A thorough review of established metabolic pathways reveals no direct, recognized link between the catabolism of L-leucine and the formation of this compound or its parent dicarboxylic acids. The biochemical routes are fundamentally distinct:
-
Precursor Molecule: L-leucine is a branched-chain amino acid. Dicarboxylic acids originate from linear-chain fatty acids.
-
Cellular Location: L-leucine catabolism is primarily mitochondrial. Dicarboxylic acid formation (ω-oxidation) occurs in the endoplasmic reticulum.
-
Key Intermediates: The intermediates in the L-leucine pathway (e.g., KIC, isovaleryl-CoA, HMG-CoA) are structurally dissimilar to those in the ω-oxidation pathway (e.g., ω-hydroxy fatty acids).
From a biochemical standpoint, a conversion is highly improbable due to the lack of known enzymatic machinery capable of restructuring the branched carbon skeleton of leucine into the linear dicarboxylate structure of pimelic or suberic acid.
Therefore, based on current scientific literature, the assertion that this compound is a metabolite of L-leucine is not supported. This compound is better understood in the context of fatty acid metabolism or as an exogenous substance.
Part 4: Essential Analytical Methodologies
For researchers investigating these pathways, the accurate detection and quantification of relevant metabolites is crucial. The choice of analytical technique is dictated by the chemical properties of the analytes and the complexity of the biological matrix (e.g., plasma, urine, cell extracts).
| Metabolite Class | Primary Analytical Technique | Key Considerations & Protocol Steps |
| Amino Acids (L-Leucine) | HPLC-MS/MS | Protocol: 1. Sample deproteinization (e.g., with methanol or acetonitrile). 2. Derivatization may be required to improve chromatographic retention and ionization efficiency. 3. Separation via reversed-phase or HILIC chromatography. 4. Detection using Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14] |
| Organic Acids (KIC, Dicarboxylic Acids) | GC-MS | Protocol: 1. Extraction from the aqueous matrix, often using liquid-liquid extraction or solid-phase extraction (SPE).[15] 2. Chemical derivatization (e.g., trimethylsilylation or methylation) is mandatory to make the non-volatile organic acids suitable for gas chromatography.[16] 3. Separation on a capillary GC column. 4. Identification based on retention time and mass spectral fragmentation patterns compared to reference libraries.[16][17] |
| Acyl-CoAs (Isovaleryl-CoA) | LC-MS/MS | Protocol: 1. Requires specialized extraction protocols to preserve the labile thioester bond. 2. Separation using reversed-phase ion-pairing chromatography. 3. Detection via ESI-MS/MS, often using precursor ion or neutral loss scanning to identify the common CoA moiety. |
Workflow for Organic Acid Analysis via GC-MS
Caption: A typical workflow for organic acid profiling.
Conclusion
This guide has established that L-leucine and this compound originate from disparate metabolic realms. L-leucine is catabolized through a well-defined mitochondrial pathway to produce ketogenic precursors. Conversely, dicarboxylic acids, the parent compounds of this compound, are products of fatty acid ω-oxidation, a process that becomes prominent during periods of metabolic stress or dysfunction in β-oxidation. There is no evidence in the current body of scientific literature to support a direct metabolic conversion of L-leucine to this compound. For drug development and clinical research professionals, it is critical to recognize these compounds as biomarkers for distinct metabolic states: branched-chain amino acid turnover for leucine and its metabolites, and fatty acid oxidation stress for dicarboxylic acids.
References
-
Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. Retrieved from [Link]
-
Kaur, M., & Tummala, R. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Chalmers, R. A., & Lawson, A. M. (1982). Organic Acid Analysis. In Organic Acids in Man (pp. 115-181). Springer, Dordrecht. Retrieved from [Link]
-
Wanders, R. J. A. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Biomolecules, 11(11), 1699. Retrieved from [Link]
-
Mortensen, P. B., & Gregersen, N. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1124(1), 67-74. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 5). Leucine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Vanweert, F., & Wanders, R. J. A. (2022). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1867(10), 159207. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595-7608. Retrieved from [Link]
-
MetwareBio. (n.d.). Leucine. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Leucine (HMDB0000687). Retrieved from [Link]
-
Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Smith, K. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Suberic acid (HMDB0000893). Retrieved from [Link]
Sources
- 1. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Leucine -MetwareBio [metwarebio.com]
- 3. Human Metabolome Database: Showing metabocard for Leucine (HMDB0000687) [hmdb.ca]
- 4. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
- 14. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Acids: Roles, Metabolism, Analysis, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
Unlocking Metabolic Reprogramming: A Technical Guide to the Potential of 7-Methoxy-7-oxoheptanoic Acid in Research and Drug Development
Abstract
Metabolic research is increasingly focused on identifying novel substrates and signaling molecules that can modulate cellular energy homeostasis and influence disease states. This technical guide delves into the untapped potential of 7-Methoxy-7-oxoheptanoic acid, a medium-chain dicarboxylic acid monoester, as a tool for investigating and potentially manipulating metabolic pathways. While primarily recognized for its utility as a chemical linker in Proteolysis-Targeting Chimeras (PROTACs), its structural similarity to endogenous fatty acids and dicarboxylic acids suggests a plausible and underexplored role in cellular metabolism. This document provides a comprehensive overview of the theoretical metabolic fate of this compound, detailed experimental protocols to elucidate its function, and discusses its potential applications in metabolic research and therapeutic development.
Introduction: Beyond a Simple Linker
This compound, also known as monomethyl suberate, is a seven-carbon dicarboxylic acid in which one carboxyl group is esterified with a methyl group.[1][2] This bifunctional nature has made it a valuable component in the synthesis of complex molecules, most notably as a linker in PROTACs, which are engineered to induce the degradation of specific target proteins.[3] However, the metabolic significance of such linker molecules is often overlooked. Given that the cellular environment is replete with esterases and enzymes of fatty acid metabolism, it is critical to consider that this compound may not be metabolically inert.
This guide puts forth the central hypothesis that this compound can be intracellularly hydrolyzed to pimelic acid, a known metabolic intermediate, thereby serving as a potential substrate for energy production through peroxisomal β-oxidation. Understanding this metabolic pathway is paramount for researchers utilizing this molecule in drug design and opens new avenues for its application as a direct modulator of cellular metabolism.
Physicochemical Properties and Chemical Profile
A foundational understanding of the chemical and physical properties of this compound is essential for its application in biological systems.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | Monomethyl suberate, Heptanedioic acid, 1-methyl ester | [4] |
| CAS Number | 20291-40-1 | [4] |
| Molecular Formula | C8H14O4 | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity (NMR) | ≥98.0% | [4] |
Proposed Metabolic Pathway of this compound
Based on established principles of fatty acid and ester metabolism, we propose a two-step metabolic pathway for this compound within a mammalian cell.
Step 1: Intracellular Hydrolysis
The methyl ester bond of this compound is susceptible to hydrolysis by intracellular carboxylesterases, which are abundant in various cellular compartments.[5][6] This enzymatic cleavage would yield two products: pimelic acid and methanol.
Step 2: Activation and Peroxisomal β-Oxidation of Pimelic Acid
Pimelic acid, a seven-carbon dicarboxylic acid, is a known substrate for peroxisomal β-oxidation.[7][8] Before it can be oxidized, pimelic acid must be activated to its coenzyme A (CoA) thioester, pimeloyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.[1][9][10] Pimeloyl-CoA can then enter the peroxisomal β-oxidation spiral, where it undergoes successive rounds of oxidation to yield acetyl-CoA and shorter-chain dicarboxylic acyl-CoAs.[8][11] The resulting acetyl-CoA can then enter the citric acid cycle for ATP production.[12]
Diagram of the Proposed Metabolic Pathway
Sources
- 1. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurisotop.com [eurisotop.com]
- 3. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. The Multifaceted Contributions of Mitochondria to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Interactions of 7-Methoxy-7-oxoheptanoic Acid
Introduction
7-Methoxy-7-oxoheptanoic acid, a mono-methyl ester of heptanedioic acid, is a bifunctional molecule of increasing importance in modern drug development and chemical biology.[1][2] Its structure, featuring a terminal carboxylic acid and a methyl ester separated by a five-carbon aliphatic chain, positions it as a derivative of medium-chain fatty acids.[1] This unique architecture makes it a versatile building block, notably as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it bridges a target-binding ligand and an E3 ligase ligand.[3]
However, for any molecule intended for biological application, understanding its metabolic fate is paramount. The very chemical handles that make this compound a useful synthetic tool also render it a potential substrate for a host of metabolic enzymes. Its interaction with these enzymes can dictate its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the enzymatic liabilities of this compound. We will move from theoretical predictions to detailed, field-proven experimental protocols, providing the rationale behind each step to enable a thorough and self-validating investigation.
Part 1: Theoretical Enzymatic Liabilities and Target Identification
The structure of this compound presents three primary avenues for enzymatic metabolism: hydrolysis of the methyl ester, activation of the carboxylic acid, and oxidation of the aliphatic backbone. A rational investigation begins by identifying the most probable enzyme families responsible for these transformations.
Caption: Potential metabolic pathways for this compound.
Ester Hydrolysis: The Most Probable Metabolic Route
The methyl ester is a prime target for hydrolytic enzymes, a common Phase I metabolic reaction that increases the polarity of xenobiotics to facilitate their excretion.[4]
-
Carboxylesterases (CEs): These serine hydrolases are abundant in the liver and intestine and possess broad substrate specificity for ester-containing compounds.[5] In humans, two major forms, hCE1 (predominantly liver) and hCE2 (predominantly intestine), exhibit distinct substrate preferences.[4][6][7] Given its relatively small alcohol group (methanol) and unbranched acyl chain, this compound is a strong candidate substrate for hCE1.[6] Hydrolysis would yield the more polar heptanedioic acid and methanol.
-
Lipases: While their primary endogenous role is the hydrolysis of triglycerides, many lipases demonstrate activity towards a range of methyl esters.[8][9] The substrate specificity can be dependent on the aliphatic chain length, with some lipases showing a preference for shorter chains.[8]
Carboxylic Acid Activation: Gateway to Further Metabolism
The free carboxylic acid moiety mimics endogenous fatty acids, making it a potential substrate for enzymes that "activate" these molecules for subsequent metabolic processing.
-
Acyl-CoA Synthetases (ACSs): These ligases catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A.[10][11] This is a critical step that primes fatty acids for either catabolism (β-oxidation) or incorporation into complex lipids.[11] ACS enzymes are a large family with varying specificities for short-, medium-, and long-chain fatty acids.[11][12] As a seven-carbon dicarboxylic acid derivative, this compound could be a substrate for a medium-chain ACS, converting it into its corresponding acyl-CoA derivative.
Aliphatic Chain Oxidation: A Secondary Pathway
The -(CH2)5- backbone is a potential site for oxidative attack, another key Phase I detoxification strategy.
-
Cytochrome P450 (CYP) Enzymes: This vast superfamily of heme-containing monooxygenases, located primarily in the liver, is responsible for the metabolism of a wide array of xenobiotics and endogenous molecules, including fatty acids.[13][14][15][16] CYPs can catalyze the hydroxylation of aliphatic chains, often at the terminal (ω) or sub-terminal (ω-1) positions, to increase hydrophilicity.[14]
Part 2: Experimental Framework for Characterizing Enzymatic Interactions
A tiered experimental approach is essential to efficiently move from broad screening to detailed mechanistic understanding. This framework ensures that resources are focused on the most relevant biological pathways.
Phase 1: Broad Spectrum Metabolic Stability Screening
Core Directive: The initial goal is not to identify specific enzymes but to rapidly determine if, and where, metabolism occurs. This is achieved by incubating the compound with various liver-derived fractions that contain different complements of metabolic enzymes. The rate of disappearance of the parent compound is monitored over time.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw human liver microsomes (HLM), human liver S9 fraction, and cryopreserved human hepatocytes on ice.[17][18] Determine protein concentration for HLM and S9 using a BCA assay. Resuspend hepatocytes in appropriate incubation medium and determine cell viability and density.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for oxidative metabolism in HLM and S9 incubations.
-
Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like warfarin or tolbutamide).
-
-
Incubation Procedure (Example using HLM):
-
Pre-warm a suspension of HLM (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
To initiate the reaction, add the NADPH-regenerating system.
-
Immediately following, add this compound from the stock solution to achieve a final substrate concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture and add it to 150 µL of the ice-cold quenching solution.
-
Include control incubations: a "no-cofactor" control (replace NADPH system with buffer) to assess non-CYP metabolism and a "0-minute" sample for baseline measurement.
-
-
Sample Analysis:
-
Vortex and centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[17]
-
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Part 3: Structural Elucidation of the Enzyme-Ligand Complex
Core Directive: The ultimate level of mechanistic understanding comes from visualizing the interaction at an atomic level. X-ray crystallography can reveal the precise binding mode of this compound within the enzyme's active site, explaining the observed kinetics and specificity and providing a powerful tool for rational drug design. [19][20] Experimental Protocol: Co-crystallization and X-ray Diffraction Workflow
-
Crystal Growth:
-
Screen a wide range of crystallization conditions (precipitants, buffers, additives) for the purified target enzyme (e.g., hCE1) using high-throughput robotic screening.
-
Optimize initial "hits" to produce single, well-diffracting crystals (typically >50 µm).
-
-
Ligand Soaking or Co-crystallization:
-
Soaking: Transfer a grown enzyme crystal into a solution containing a high concentration of this compound (or a non-hydrolyzable analog to trap the pre-catalysis state) for a defined period, allowing the ligand to diffuse into the crystal lattice. [21][22] * Co-crystallization: Set up crystallization trials with the enzyme already pre-mixed with the ligand.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystal into a cryo-protectant solution (to prevent ice formation) and flash-cool it in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the structure using molecular replacement if a homologous structure exists.
-
Build and refine the atomic model of the protein-ligand complex. The resulting electron density map should clearly show the position and conformation of the bound ligand in the active site.
-
Caption: High-level workflow for X-ray crystallography.
Conclusion
A thorough investigation of the enzymatic interactions of this compound is not merely an academic exercise; it is a critical component of due diligence in the development of any therapeutic or tool compound containing this moiety. By following the integrated, multi-phase framework outlined in this guide—from broad metabolic screening to detailed kinetic analysis, direct binding measurements, and ultimate structural determination—researchers can build a comprehensive profile of the molecule's metabolic fate. This knowledge is indispensable for predicting in vivo pharmacokinetics, identifying potential metabolic liabilities, anticipating drug-drug interactions, and guiding the rational design of next-generation molecules with optimized stability and efficacy. The causality-driven, self-validating protocols described herein provide a robust roadmap to achieving this essential understanding.
References
-
Fujimoto, Y., et al. (2021). Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Biological and Pharmaceutical Bulletin, 44(10), 1571-1575. [Link]
-
Scheuermann, T., et al. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
-
Todd, M.J., & Gomez, J. (2001). Determining enzyme kinetics via isothermal titration calorimetry. Analytical Biochemistry, 296(2), 179-87. [Link]
-
Patel, S.S., & Walt, D.R. (1987). Substrate specificity of acetyl coenzyme A synthetase. Journal of Biological Chemistry, 262(15), 7132-4. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101344. [Link]
-
Lin, J.L., et al. (2019). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology, 8(6), 1365-1374. [Link]
-
Pinot, F., & Beisson, F. (2011). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. The FEBS Journal, 278(2), 195-205. [Link]
-
Ghai, R., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
-
Soumanou, M.M., & Bornscheuer, U.T. (1997). Specificity of Mucor miehei lipase on methyl ester substrates. Oleagineux, Corps Gras, Lipides, 4(1), 58-60. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments Application Note. [Link]
-
Patel, S.S., & Walt, D.R. (1987). Substrate specificity of acetyl coenzyme A synthetase. ResearchGate. [Link]
-
Tian, K., et al. (2021). Effects on lipase activity. (a) Methyl ester, (b) grease, (c) Fe 3þ , (d) Na þ , and (e) Ca 2þ. ResearchGate. [Link]
-
Hansen, L.D., et al. (2022). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. [Link]
-
Fleming, I. (2016). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Prostaglandins & Other Lipid Mediators, 125, 84-89. [Link]
-
Schmidt, M. (2021). Reaction Initiation in Enzyme Crystals by Diffusion of Substrate. Crystals, 11(10), 1238. [Link]
-
Kamal, M.Z., et al. (2020). Molecular characterization of transesterification activity of novel lipase family I.1. PLoS One, 15(10), e0240432. [Link]
-
Tsai, Y.C., et al. (2024). The Crystallography of Enzymes: A Retrospective and Beyond. International Journal of Molecular Sciences, 25(3), 1835. [Link]
-
Hynes, M.J., et al. (2011). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. Eukaryotic Cell, 10(7), 913-23. [Link]
-
Sarparast, M., et al. (2022). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Antioxidants, 11(2), 263. [Link]
-
Sarparast, M., et al. (2022). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. MDPI. [Link]
-
Ma, K., et al. (2021). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Catalysts, 11(12), 1474. [Link]
-
Henderson, C.J., et al. (2013). Unsaturated fatty acid regulation of cytochrome P450 expression via a CAR-dependent pathway. The Journal of Steroid Biochemistry and Molecular Biology, 136, 68-75. [Link]
-
Obach, R.S. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7. [Link]
-
Ying, Y.L., et al. (2013). Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor. Angewandte Chemie International Edition, 52(49), 13172-13176. [Link]
-
Yücel, Y., et al. (2011). Lipase immobilization and production of fatty acid methyl esters from canola oil using immobilized lipase. Biomass and Bioenergy, 35(8), 3467-3473. [Link]
-
Owen, R.L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1095945. [Link]
-
de Wijn, R., et al. (2023). Enzyme:Substrate Complex Structure Determination by SFX | Protocol Preview. JoVE. [Link]
-
Hopsu, V.K., et al. (1966). A HISTOCHEMICAL ENZYME KINETIC SYSTEM APPLIED TO THE TRYPSIN-LIKE AMIDASE AND ESTERASE ACTIVITY IN HUMAN MAST CELLS. Journal of Histochemistry & Cytochemistry, 14(9), 655-66. [Link]
-
Imai, T., et al. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734-41. [Link]
-
de Wijn, R., et al. (2021). Crystallization and Structural Determination of an Enzyme:Substrate Complex by Serial Crystallography in a Versatile Microfluidic Chip. Journal of Visualized Experiments, (169), e61972. [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Creative Biolabs. [Link]
-
Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. [Link]
-
Laizure, S.C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-22. [Link]
-
Morikawa, M., et al. (1976). Substrate specificity of carboxylesterase (E.C.3.1.1.1) from several animals. Chemical & Pharmaceutical Bulletin, 24(7), 1661-4. [Link]
-
Wikipedia. (n.d.). Carboxylesterase. Wikipedia. [Link]
-
Anantakrishnan, S.V., & Radhakrishnamurti, S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 54, 205-214. [Link]
-
University of Calicut. (n.d.). IV SEMESTER. University of Calicut. [Link]
-
Macias-Andres, V.I., et al. (2022). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. ResearchGate. [Link]
-
Al-Shami, A.A., et al. (2023). Sequential Enzymatic Hydrolysis and Ultrasound Pretreatment of Pork Liver for the Generation of Bioactive and Taste-Related Hydrolyzates. Foods, 12(23), 4323. [Link]
-
Crysdot LLC. (n.d.). This compound. Crysdot LLC. [Link]
-
Gęgotek, A., & Skrzydlewska, E. (2025). Metabolic pathways of eicosanoids-derivatives of arachidonic acid and their significance in skin. Cell & Molecular Biology Letters, 30(1), 7. [Link]
-
Wise, J.L., & Cummings, B.P. (2023). The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target. Frontiers in Microbiology, 13, 1093420. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unsaturated fatty acid regulation of cytochrome P450 expression via a CAR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic pathways of eicosanoids-derivatives of arachidonic acid and their significance in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 21. Reaction Initiation in Enzyme Crystals by Diffusion of Substrate | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Potential Role of Novel Chemical Entities, Exemplified by 7-Methoxy-7-oxoheptanoic Acid, in Glucose Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The global rise in metabolic diseases necessitates an urgent and continuous search for novel therapeutic agents that can effectively regulate glucose homeostasis. While many drug discovery efforts are target-based, there is significant value in screening existing chemical entities for unforeseen biological activities. This guide presents a structured, hypothesis-driven framework for investigating the potential role of a novel chemical entity, using 7-Methoxy-7-oxoheptanoic acid as a case study, in the regulation of glucose metabolism. This compound is currently recognized primarily as a linker for Proteolysis-Targeting Chimeras (PROTACs)[1][2]. Its broader biological effects, particularly on metabolic pathways, remain unexplored. This document provides a comprehensive, multi-phased experimental approach, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation. It is designed to serve as a technical roadmap for researchers seeking to identify and characterize new modulators of glucose metabolism, thereby bridging the gap between chemical novelty and therapeutic potential.
Introduction: The Quest for Novel Regulators of Glucose Metabolism
Glucose homeostasis is a tightly regulated physiological process, orchestrated by a complex interplay of hormones and organs, including the pancreas, liver, adipose tissue, and skeletal muscle[3]. This intricate network ensures a stable supply of glucose for cellular energy while preventing the detrimental effects of hyperglycemia[3]. The dysregulation of this system is a hallmark of metabolic disorders such as type 2 diabetes mellitus, a condition affecting millions worldwide. The cornerstone of glucose regulation is the hormone insulin, which governs the uptake, utilization, and storage of glucose in peripheral tissues[4]. A state of insulin resistance, where cells fail to respond adequately to insulin, is a primary driver of metabolic disease progression[5].
The discovery of small molecules that can modulate glucose metabolism, either by mimicking or sensitizing the insulin response, remains a paramount goal in pharmaceutical research. While the primary application of this compound is in the synthesis of PROTACs[1], its bifunctional nature, possessing both a carboxylic acid and a methyl ester, warrants a broader investigation into its potential off-target biological activities. This guide outlines a systematic approach to explore the hypothetical premise that this, or any novel compound, may influence glucose metabolism.
Phase 1: In Vitro Screening for Bioactivity on Glucose Uptake
Rationale: The first critical step in assessing a compound's effect on glucose metabolism is to determine if it influences glucose uptake in insulin-sensitive cells. Cellular glucose uptake is a fundamental process for maintaining metabolic homeostasis and is a primary endpoint for many anti-diabetic therapies[6]. A robust and quantifiable glucose uptake assay serves as an effective initial screen to identify bioactive compounds worthy of further investigation.
Experimental Protocol: 2-Deoxyglucose Uptake Assay
This protocol details a common method for measuring glucose uptake using a radiolabeled or fluorescent glucose analog, 2-deoxyglucose (2-DG). 2-DG is transported into the cell and phosphorylated, but not further metabolized, trapping it intracellularly. The amount of accumulated 2-DG-6-phosphate is proportional to the rate of glucose uptake[7][8].
Cell Culture:
-
Culture L6 myoblasts or 3T3-L1 pre-adipocytes in appropriate growth medium until confluent.
-
Differentiate L6 myoblasts into myotubes or 3T3-L1 pre-adipocytes into mature adipocytes using established protocols. These differentiated cells express the insulin-responsive glucose transporter, GLUT4.
Assay Procedure:
-
Seed differentiated cells in 24-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 3-4 hours in Krebs-Ringer Bicarbonate (KRB) buffer to establish a basal state.
-
Pre-treat the cells with various concentrations of this compound (or the test compound) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM insulin).
-
Initiate glucose uptake by adding KRB buffer containing 10 µM 2-deoxy-D-[³H]glucose (or a fluorescent analog) and incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for signal detection (e.g., luminescence)[8][9].
-
Normalize the glucose uptake data to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
Data Presentation: Hypothetical Glucose Uptake Data
| Treatment Group | Compound Conc. (µM) | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal (Vehicle) | 0 | 15.2 ± 1.8 | 1.0 |
| Insulin (Positive Control) | 0.1 | 45.8 ± 4.2 | 3.0 |
| This compound | 1 | 16.1 ± 2.0 | 1.1 |
| This compound | 10 | 28.9 ± 3.1 | 1.9 |
| This compound | 50 | 35.1 ± 3.5 | 2.3 |
Workflow Diagram: 2-Deoxyglucose Uptake Assay
Caption: Workflow for the 2-Deoxyglucose Uptake Assay.
Phase 2: Mechanistic Elucidation - Interrogation of the Insulin Signaling Pathway
Rationale: If a compound is found to stimulate glucose uptake, the next logical step is to investigate its mechanism of action. The canonical insulin signaling pathway is the primary regulator of glucose transport in muscle and adipose tissue[4][5]. Investigating the phosphorylation status of key proteins in this cascade can reveal whether the compound acts through an insulin-mimetic or insulin-sensitizing mechanism. Key nodes include the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), Akt (also known as Protein Kinase B), and Glycogen Synthase Kinase 3β (GSK3β)[5].
Experimental Protocol: Western Blotting for Key Insulin Signaling Proteins
This protocol allows for the semi-quantitative analysis of protein phosphorylation, indicating the activation state of the signaling pathway[10][11][12].
-
Cell Treatment and Lysis:
-
Culture and differentiate L6 or 3T3-L1 cells as described previously.
-
Serum-starve the cells and then treat with the test compound at an effective concentration (determined from Phase 1), vehicle control, or insulin for a short duration (e.g., 15-30 minutes).
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt Ser473, p-IRS-1 Tyr612) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total forms of the proteins (e.g., Total Akt, Total IRS-1) or a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Hypothetical Western Blot Densitometry Data
| Treatment | p-Akt (Ser473) / Total Akt Ratio | p-GSK3β (Ser9) / Total GSK3β Ratio |
| Basal | 1.0 | 1.0 |
| Insulin (100 nM) | 5.2 | 4.8 |
| Compound (10 µM) | 3.1 | 2.9 |
| Compound (50 µM) | 4.5 | 4.2 |
Signaling Pathway Diagram: Canonical Insulin Signaling Pathway
Caption: Key nodes of the insulin signaling pathway leading to glucose uptake.
Phase 3: In-depth Analysis of Cellular Metabolic Flux
Rationale: While signaling pathway analysis is crucial, it is also essential to measure the direct impact of a compound on cellular metabolic rates. An increase in glucose uptake should correlate with an increase in glycolysis. Extracellular flux analysis provides a real-time measurement of key metabolic pathways by monitoring changes in the extracellular environment[13].
Experimental Protocol: Extracellular Flux Analysis for Glycolysis
This protocol uses a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), which is largely attributed to the production and excretion of lactate, a key indicator of glycolytic flux[13].
-
Cell Seeding: Seed differentiated L6 or 3T3-L1 cells into a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with bicarbonate-free Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate, and incubate in a non-CO₂ incubator.
-
Glycolysis Stress Test: Load the sensor cartridge with sequential injections of glucose, oligomycin (an ATP synthase inhibitor to force maximum glycolysis), and 2-DG (a glycolysis inhibitor to confirm the signal is from glycolysis).
-
Data Acquisition: Place the cell culture microplate into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure real-time changes in ECAR.
-
Data Analysis: Analyze the resulting ECAR profile to determine key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve.
Data Presentation: Hypothetical ECAR Data
| Parameter | Vehicle Control (mpH/min) | Compound (50 µM) (mpH/min) |
| Basal Glycolysis | 30.5 ± 3.1 | 45.2 ± 4.0 |
| Glycolytic Capacity | 65.1 ± 5.5 | 80.7 ± 6.2 |
| Glycolytic Reserve | 34.6 ± 2.4 | 35.5 ± 2.2 |
Phase 4: Advancing to In Vivo Models
Rationale: Promising in vitro results must be validated in a whole-organism system to assess physiological relevance, efficacy, and potential side effects. The oral glucose tolerance test (OGTT) is a standard method for evaluating how an organism handles a glucose load and is a fundamental assay in diabetes research[14][15].
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of the test compound on glucose clearance in vivo.
-
Animal Acclimation and Fasting: Acclimate mice (e.g., C57BL/6J) to handling. The day before the test, fast the mice overnight (approximately 12-16 hours) with free access to water[14].
-
Compound Administration: On the day of the test, administer this compound (or the test compound) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose. A vehicle control group is essential.
-
Baseline Blood Glucose: After a set time post-compound administration (e.g., 60 minutes), measure baseline blood glucose (t=0) from a small tail-tip blood sample using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes)[14].
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Data Presentation: Hypothetical OGTT Blood Glucose Levels
| Time (min) | Vehicle Control (mg/dL) | Compound-Treated (mg/dL) |
| 0 | 95 ± 8 | 92 ± 7 |
| 15 | 250 ± 20 | 205 ± 18 |
| 30 | 310 ± 25 | 240 ± 22 |
| 60 | 220 ± 18 | 160 ± 15 |
| 90 | 150 ± 12 | 110 ± 9 |
| 120 | 100 ± 9 | 95 ± 8 |
Workflow Diagram: Oral Glucose Tolerance Test (OGTT)
Caption: Experimental workflow for an in vivo Oral Glucose Tolerance Test.
Conclusion and Future Directions
This guide provides a comprehensive and logical cascade for the initial investigation of a novel compound, such as this compound, as a potential regulator of glucose metabolism. By progressing through in vitro screening, mechanistic studies, metabolic flux analysis, and in vivo validation, researchers can build a robust data package to support or refute the initial hypothesis. Positive findings throughout this workflow would provide strong rationale for more advanced preclinical studies, including identifying the direct molecular target of the compound, comprehensive pharmacokinetic and pharmacodynamic profiling, and long-term efficacy and safety studies in diabetic animal models. This structured approach ensures that resources are directed efficiently toward the most promising chemical entities, accelerating the discovery of new therapeutics for metabolic diseases.
References
-
Yamamoto, N., et al. (2011). Measurement of glucose uptake in cultured cells. Current Protocols in Pharmacology, Chapter 12:Unit 12.14.1-22. [Link]
-
ResearchGate. Western blot identifies differences in insulin-signaling pathways.... [Link]
-
ResearchGate. Glucose uptake assay protocol. 2a. Equation detailing the reactions.... [Link]
-
Kruger, M., et al. (2007). Dissection of the insulin signaling pathway via quantitative phosphoproteomics. Proceedings of the National Academy of Sciences, 104(7), 2451-2456. [Link]
-
JoVE. Glucose Uptake Measurement & Response To Insulin Stimulation l Protocol Preview. [Link]
-
ResearchGate. Experimental protocol used for analysis of glucose uptake in conscious.... [Link]
-
Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 731-740. [Link]
-
JoVE. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Link]
-
ResearchGate. Western blot analysis of insulin receptor activation and downstream.... [Link]
-
Peng, J., et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Methods in Molecular Biology, 2611, 195-201. [Link]
-
Aronoff, S. L., et al. (2004). New insights into glucose regulation. Diabetes Spectrum, 17(3), 183-190. [Link]
-
Cao, W., et al. (2008). Sensing the Insulin Signaling Pathway with an Antibody Array. Proteomics, 8(1), 144-154. [Link]
-
National Institutes of Health. Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. [Link]
-
Interchim. Glucose metabolism: study of pathways, enzymes and metabolites. [Link]
-
Scribd. Glucose Metabolism Practical Manual. [Link]
-
YouTube. Glucose Metabolism in High Fat Diet. [Link]
-
WebForms. GlucoBerry Reviews – Users Report Insane Changes in 2026!. [Link]
-
National Institutes of Health. Techniques to Monitor Glycolysis. [Link]
-
Tirone, T. A., & Brunicardi, F. C. (2001). Overview of glucose regulation. World Journal of Surgery, 25(4), 461-467. [Link]
-
Norton, L., et al. (2018). Insulin: The master regulator of glucose metabolism. Scholars @ UT Health San Antonio. [Link]
-
National Institutes of Health. Evidence for Central Regulation of Glucose Metabolism. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 15. m.youtube.com [m.youtube.com]
Chemical reactions of 7-Methoxy-7-oxoheptanoic acid like oxidation and reduction
An In-depth Technical Guide: Chemical Reactivity of 7-Methoxy-7-oxoheptanoic Acid: Oxidation and Reduction Pathways
Abstract
This compound, the monomethyl ester of pimelic acid, is a bifunctional organic compound of significant interest in modern synthetic chemistry and drug discovery.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester separated by a five-carbon aliphatic chain, makes it a versatile building block, notably as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed technical analysis of the chemical reactivity of this compound, with a core focus on its oxidation and reduction reactions. We will explore the inherent oxidative stability of the molecule and detail the various strategies for achieving both comprehensive and selective reduction of its two distinct carbonyl functionalities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.
Introduction to this compound
Chemical Structure and Properties
This compound (CAS No: 20291-40-1) is a derivative of the seven-carbon dicarboxylic acid, pimelic acid.[1] One carboxyl group is esterified with methanol, while the other remains a free carboxylic acid. This bifunctional nature is the cornerstone of its chemical utility, allowing for orthogonal chemical modifications at either end of the molecule.
-
Molecular Formula: C₈H₁₄O₄[3]
-
Molecular Weight: 174.20 g/mol [3]
-
Appearance: Colorless to light yellow liquid[3]
-
Key Features: Possesses both a nucleophilic/acidic carboxylic acid terminus and an electrophilic ester terminus.
The presence of these two functional groups with differing reactivity profiles allows for sequential and controlled synthetic transformations.
Significance in Synthetic Chemistry and Drug Discovery
The primary application driving interest in this compound is its role as a precursor for chemical linkers used in PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's ubiquitin-proteasome system.[2] The linker's length, flexibility, and chemical nature are critical for the PROTAC's efficacy. This molecule provides a synthetically adaptable scaffold for constructing these crucial linker chains.
Oxidation Reactions
Principles of Oxidative Stability
An analysis of the oxidation states of the carbon atoms within the functional groups of this compound reveals a high degree of inherent stability against further oxidation.
-
Carboxylic Acid Group (-COOH): The carboxyl carbon is in a +3 oxidation state. Further oxidation would require cleavage of the adjacent carbon-carbon bond to form carbon dioxide (CO₂), a transformation that requires harsh, non-synthetic conditions and is generally not a practical laboratory procedure.[4]
-
Methyl Ester Group (-COOCH₃): The ester carbonyl carbon is also in a +3 oxidation state and is similarly resistant to oxidation.
-
Aliphatic Chain (-CH₂-): The methylene groups of the alkyl backbone are in a -2 oxidation state and are the most susceptible sites for oxidation. However, oxidizing these C-H bonds without a directing group is typically unselective and can lead to a mixture of products. While strong oxidizing agents like potassium permanganate (KMnO₄) can convert a methylene group to a ketone, this is more commonly employed in the synthesis of related oxo-acids rather than as a reaction performed on this specific molecule.[1]
Reduction Reactions
The reduction of this compound is a synthetically valuable transformation. The presence of two reducible functional groups—the carboxylic acid and the ester—presents both a challenge and an opportunity for controlled synthesis. The outcome is highly dependent on the choice of reducing agent.
Non-Selective Reduction to Heptane-1,7-diol
The most powerful and common reducing agents will readily reduce both the carboxylic acid and the ester functionalities to their corresponding primary alcohols, yielding heptane-1,7-diol.
3.1.1. Mechanism and Rationale with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing nearly all carboxylic acid derivatives.[5][6] Its high reactivity ensures the complete reduction of both functional groups.
-
Causality: The reaction requires at least two equivalents of hydride (H⁻) per functional group. For the carboxylic acid, the first equivalent acts as a base, deprotonating the acidic proton to form hydrogen gas and a lithium carboxylate salt.[7][8] Subsequent hydride additions reduce the carbonyl to the primary alcohol. The ester is reduced via nucleophilic acyl substitution, where a hydride attacks the carbonyl, displacing the methoxide leaving group to form an intermediate aldehyde, which is instantly reduced further to the primary alcohol. Due to the high reactivity of LiAlH₄, isolating the intermediate aldehyde is not possible.
3.1.2. Experimental Protocol: LiAlH₄ Reduction
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (approx. 4.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be gently heated to reflux for several hours to ensure the reaction goes to completion.
-
Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure (Fieser work-up) is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Isolation: Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude heptane-1,7-diol.
-
Purification: The crude product can be purified by distillation or recrystallization.
Selective Reduction of the Carboxylic Acid
Achieving selective reduction of the carboxylic acid in the presence of the ester is a common synthetic goal. This requires a reducing agent that is reactive towards carboxylic acids but relatively inert towards esters.
3.2.1. Mechanism and Rationale with Borane (BH₃)
Borane (BH₃), typically used as its stable complex with tetrahydrofuran (BH₃·THF), is the reagent of choice for this transformation.[5][8]
-
Causality: Borane is an electrophilic reducing agent, unlike the nucleophilic LiAlH₄. It reacts rapidly with the acidic proton of the carboxylic acid and then coordinates to the carbonyl oxygen, forming a triacyloxyborane intermediate. This intermediate is then readily reduced. Esters are significantly less reactive towards borane, allowing for high selectivity. While prolonged reaction times or high temperatures can lead to some ester reduction, controlled conditions allow for the clean conversion of the acid to the alcohol, leaving the ester intact.
3.2.2. Experimental Protocol: Selective Borane Reduction
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagent: Add a solution of BH₃·THF (approx. 1.5-2.0 equivalents, typically 1M in THF) dropwise to the stirred solution.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quenching: Cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Isolation: Remove the solvent under reduced pressure. The resulting borate esters are typically hydrolyzed by dissolving the residue in methanol and evaporating several times or by a mild acidic work-up.
-
Purification: After an extractive work-up with a suitable organic solvent (e.g., ethyl acetate) and brine, the organic layer is dried and concentrated. The resulting product, methyl 7-hydroxyheptanoate, can be purified by flash column chromatography.
Strategies for Selective Reduction of the Methyl Ester
Selectively reducing the ester in the presence of a free carboxylic acid is challenging because most reagents that reduce esters will first react with the acidic proton of the carboxylic acid. The most reliable method involves a protection-reduction-deprotection sequence.
-
Conceptual Workflow:
-
Protection: The carboxylic acid is first converted into a protecting group that is stable to the ester reduction conditions. A common choice is a silyl ester (e.g., TBDMS ester) or a benzyl ester.
-
Reduction: The methyl ester is then reduced. With the acid protected, a milder reducing agent that would not affect the protecting group, such as sodium borohydride in some cases or more controlled hydride reagents, can be used. However, if LiAlH₄ is used, the protecting group must be robust enough to survive.
-
Deprotection: The protecting group is removed under conditions that do not affect the newly formed primary alcohol, yielding 7-hydroxyheptanoic acid.
-
This multi-step process, while longer, provides a reliable and high-yielding route to the desired product, underscoring the importance of strategic functional group manipulation in complex molecule synthesis.
Data Summary and Visualization
Table 1: Summary of Reduction Reactions
| Reagent | Target Functional Group(s) | Product(s) | Selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Methyl Ester | Heptane-1,7-diol | Non-selective |
| Borane-THF Complex (BH₃·THF) | Carboxylic Acid | Methyl 7-hydroxyheptanoate | High selectivity for acid |
| Protection + Reduction | Methyl Ester | 7-Hydroxyheptanoic acid | High (via synthetic route) |
Diagrams
Caption: Overall reactivity map for this compound.
Caption: Experimental workflow for LiAlH₄ reduction.
Caption: Experimental workflow for selective borane reduction.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by the distinct reactivity of its two terminal functional groups. While it demonstrates considerable stability towards oxidation, its reduction pathways offer a rich field for strategic chemical synthesis. A non-selective, powerful reagent like LiAlH₄ provides a direct route to the corresponding diol. More importantly, the chemoselective reduction of the carboxylic acid can be cleanly achieved using borane, yielding methyl 7-hydroxyheptanoate. Conversely, accessing 7-hydroxyheptanoic acid requires a more nuanced protection-based strategy. A thorough understanding of these reaction pathways and the causal logic behind reagent selection is essential for any scientist aiming to incorporate this versatile building block into the synthesis of complex target molecules, particularly in the rapidly advancing field of targeted protein degradation.
References
-
Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
-
Organic Chemistry Portal. Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. [Link]
-
University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of the α, ω-Dicarboxylic Acid Precursor of Biotin by the Canonical Fatty Acid Biosynthetic Pathway - PMC. [Link]
-
University of Michigan. Reductions of Carboxylic Acid Derivatives. [Link]
-
Quora. Can the conversion of a carboxylic acid to an ester be classified as an oxidation reaction? [Link]
-
Michigan State University. Derivatives of Carboxylic Acids. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. quora.com [quora.com]
- 5. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 6. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 8. idc-online.com [idc-online.com]
A Comprehensive Technical Guide to 7-Methoxy-7-oxoheptanoic Acid: Nomenclature, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Chemical Biology and Medicinal Chemistry
7-Methoxy-7-oxoheptanoic acid, a seemingly unassuming aliphatic carboxylic acid, holds a significant position as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, allows for selective chemical modifications, making it an invaluable tool for constructing more complex molecular architectures.[1] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and, most importantly, its burgeoning role in contemporary drug discovery, with a particular focus on its application as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2]
Nomenclature and Identification: A Molecule of Many Names
Clarity in chemical communication is paramount. This compound is known by several synonyms and alternative names in scientific literature and chemical supplier catalogs. Understanding these variations is crucial for comprehensive literature searches and procurement.
| Systematic & Common Names | Identifier |
| This compound | Preferred IUPAC Name |
| Monomethyl pimelate | Common Synonym[3] |
| Methyl hydrogen heptane-1,7-dioate | Alternative Name[3] |
| Pimelic acid 1-methyl ester | Alternative Name[3] |
| 6-Methoxycarbonylhexanoic acid | Alternative Name[3] |
| Heptanedioic acid, 1-methyl ester | Alternative Name[4] |
| CAS Number | 20291-40-1[1][2][4][5] |
| Molecular Formula | C₈H₁₄O₄[1][2][4][5] |
| Molecular Weight | 174.20 g/mol [2][4] |
| InChI Key | YOLQOHRXBGFZED-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity in experimental settings.
| Property | Value | Source |
| Physical Form | Colorless to light yellow liquid | [4] |
| Purity | ≥98.0% (by NMR) | [4] |
| Storage | Store at room temperature in a dry, sealed container | [2] |
| Solubility | Soluble in various organic solvents | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is most commonly achieved through the selective mono-esterification of pimelic acid (heptanedioic acid). This process highlights the differential reactivity of the two carboxylic acid groups, which can be exploited in a controlled manner.
Synthetic Workflow: From Pimelic Acid to a Bifunctional Linker
A prevalent synthetic route involves two key steps:
-
Diesterification: Pimelic acid is first converted to its dimethyl ester, dimethyl pimelate, by reacting it with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
-
Selective Monohydrolysis: Subsequently, one of the ester groups is selectively hydrolyzed back to a carboxylic acid, yielding this compound.[1] This step requires careful control of reaction conditions to prevent the hydrolysis of both ester groups.
Caption: Synthetic pathway for this compound.
The presence of both a free carboxylic acid and a methyl ester group allows for orthogonal chemical modifications. The carboxylic acid can be activated for amide bond formation, a cornerstone of peptide synthesis and the conjugation to amine-containing molecules.[1] Conversely, the ester can be hydrolyzed or transesterified under different conditions.
Applications in Drug Discovery and Development
The unique structural attributes of this compound have positioned it as a valuable component in modern drug discovery, most notably in the design of PROTACs.
Pivotal Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
This compound serves as a precursor for the synthesis of these crucial linkers.[1][2] The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination. The seven-carbon backbone of this molecule provides a desirable length for many PROTAC applications.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Metabolic Studies and Future Research Trajectories
Beyond its synthetic utility, this compound has been identified as a metabolite of the amino acid L-leucine.[1] This has spurred research into its potential role in metabolic pathways, particularly those related to fatty acid metabolism.[1] Investigations are ongoing to understand its interactions with enzymes and its potential influence on cellular processes.[1] This area of research may unveil novel therapeutic applications for this molecule and its derivatives in metabolic diseases.[1]
Conclusion
This compound has transcended its role as a simple chemical intermediate to become a key enabler in the development of novel therapeutics. Its straightforward synthesis, bifunctional reactivity, and ideal chain length have made it a go-to building block for constructing linkers in PROTACs, a rapidly advancing modality in drug discovery. As research continues to unravel its biological roles and synthetic potential, this compound is poised to remain a molecule of significant interest to the scientific community.
References
-
This compound - [M6367] - Synthonix. (URL: [Link])
-
6-Amino-5-hydroxy-7-methoxy-7-oxoheptanoic acid | C8H15NO5 - PubChem. (URL: [Link])
Sources
7-Methoxy-7-oxoheptanoic acid safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 7-Methoxy-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as monomethyl pimelate, is an aliphatic hydrocarbon derivative utilized in various research and development applications, including as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The toxicological properties of this specific compound have not been exhaustively investigated, demanding a cautious and proactive approach to safety. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound, grounded in authoritative safety data.
Hazard Identification and Risk Assessment
A critical first step in safe handling is to recognize the potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and structurally similar compounds are classified with specific hazard statements.
1.1 GHS Hazard Classification
The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system. Some sources also indicate potential harm if swallowed.
| Hazard Classification | GHS Hazard Statement (H-Code) | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3][4] | Warning[3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][3][4] | Warning[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[4] | Warning |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[4][5] | Warning[4] |
Causality Insight: The carboxylic acid and ester functional groups in the molecule can react with biological macromolecules on contact. On the skin and in the eyes, this can lead to irritation and damage to epithelial tissues. If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract.
1.2 Visualizing the Hazard Response Logic
Understanding the logical flow from hazard identification to appropriate response is crucial for building a safe laboratory culture.
Caption: Step-by-step safe handling workflow.
3.2 Step-by-Step Weighing and Dissolution Procedure
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all required equipment (spatula, weigh boat/paper, beaker, solvent, stir bar).
-
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Transfer: Transport the sealed container of this compound to the fume hood.
-
Weighing: Perform all weighing operations inside the fume hood. Avoid creating dust. Gently tap the solid from the container onto the weigh boat. Do not shake the container or use forceful scooping motions.
-
Capping: Immediately and securely recap the primary container after dispensing the desired amount.
-
Dissolution: Place the weigh boat with the chemical into the beaker designated for dissolution. Add the solvent slowly to avoid splashing. If using weigh paper, use forceps to carefully place it into the beaker.
-
Cleanup: Clean the spatula thoroughly. Dispose of the used weigh boat/paper and any contaminated wipes into a designated solid hazardous waste container.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands and forearms thoroughly with soap and water.[2][3]
3.3 Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][7][8] Some suppliers recommend storage at room temperature,[1][9] while others suggest 2-8°C.[2][4] Always consult the supplier-specific recommendation.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[3][7][10]
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
4.1 First Aid Measures
The immediate response to an exposure can significantly impact the outcome. Always show the Safety Data Sheet (SDS) to responding medical personnel.[4]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing.[3][6] Seek immediate medical attention .[7][11] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[4][11] If skin irritation occurs, seek medical advice/attention.[2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][11] If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, administer oxygen; if not breathing, give artificial respiration.[4][6][11] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention .[7] |
4.2 Spill Containment and Cleanup
A minor chemical spill can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.
4.2.1 Minor Spill Protocol (Solid)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood if possible.
-
PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Gently cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite.[12][13][14] Do NOT use combustible materials like paper towels to absorb the initial spill.[12]
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][6][8] Avoid generating dust during this process.[2][15]
-
Decontamination: Clean the spill area thoroughly with soap and water.[16]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[5]
4.2.2 Major Spill For any large spill, a spill outside of a containment area, or any spill you are not comfortable or trained to handle:
-
Evacuate the immediate area.
-
Alert others to evacuate.
-
Close the laboratory doors.
-
Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services immediately.[16]
Waste Disposal
All waste containing this compound, including unused product, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[5]
-
Labeling: Use a clearly labeled, sealed, and compatible waste container.[5]
-
Segregation: Do not mix this waste with other waste streams unless approved by your institution's EHS office.[5]
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[5]
Conclusion
While this compound is a valuable tool in modern drug discovery and chemical synthesis, its potential hazards necessitate a disciplined and informed approach to safety. By understanding the underlying risks of skin, eye, and respiratory irritation, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound confidently and safely. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent adherence to established procedures.
References
-
Angene Chemical. Safety Data Sheet: 7-Oxoheptanoic acid methyl ester.[Link]
-
Fisher Scientific. SAFETY DATA SHEET: Methyl hydrogen suberate.[Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]
-
Carl ROTH. Safety data sheet. (General first aid for chemical exposure). [Link]
-
University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.[Link]
-
J&K Scientific LLC. Chemical spill cleanup procedures.[Link]
-
University of Oklahoma. Spill Control/Emergency Response - EHSO Manual 2025-2026.[Link]
-
Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures.[Link]
-
University of California, Berkeley. SPILL CLEANUP QUICK REFERENCE.[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. chemscene.com [chemscene.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Methodological & Application
Application Notes & Protocols: Leveraging 7-Methoxy-7-oxoheptanoic Acid as a Versatile Linker for PROTAC Development
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By hijacking the cell's native ubiquitin-proteasome system (UPS), a PROTAC forms a ternary complex between the POI and the E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins, enabling potent effects at sub-stoichiometric concentrations.[1][][8]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer.[5][] Its length, chemical composition, and rigidity are critical determinants of a PROTAC's overall success.[4][10] An optimized linker is crucial for facilitating stable and productive ternary complex formation, which directly impacts degradation efficiency (DC₅₀ and Dₘₐₓ).[5][11][12] Furthermore, the linker significantly influences the physicochemical properties of the entire molecule, affecting its solubility, cell permeability, and overall drug metabolism and pharmacokinetic (DMPK) profile.[5][13][14] Among the vast array of available linker chemistries, simple aliphatic chains are frequently employed due to their synthetic tractability and inherent flexibility.[4][15]
This document provides a detailed guide on the application of 7-Methoxy-7-oxoheptanoic acid , a bifunctional aliphatic linker, in the rational design and synthesis of novel PROTACs.
Understanding the PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to orchestrate a series of molecular events leading to protein degradation. This process underscores the importance of a well-designed linker that can spatially and conformationally accommodate the formation of a productive ternary complex.
Caption: General Synthetic Workflow for PROTAC Assembly.
Protocol: Stage 1 - Conjugation to E3 Ligase Ligand
-
Activation and Coupling:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (Ligand-E3-NH₂, 1.05 eq) dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Intermediate 1 (Ligand-E3-Linker-Ester) .
-
Protocol: Stage 2 - Final PROTAC Assembly
-
Ester Hydrolysis:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by LC-MS.
-
-
Acidification:
-
Once hydrolysis is complete, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (Ligand-E3-Linker-Acid) , which is often used in the next step without further purification.
-
-
Final Coupling:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes.
-
Add the amine-functionalized POI ligand (Ligand-POI-NH₂, 1.05 eq).
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Perform an aqueous work-up as described in Stage 1.
-
Purify the final PROTAC using preparative reverse-phase HPLC.
-
Confirm the identity, purity (>95%), and structure of the final compound by LC-MS and ¹H NMR. [16]
-
Application Protocol II: Biological Evaluation
This protocol provides a standard cascade for assessing the biological activity of the newly synthesized PROTAC.
Causality Behind Experimental Choices:
-
Western Blotting: This is the gold-standard method for directly visualizing and quantifying the reduction in total protein levels, providing a direct measure of degradation. [17]A loading control (e.g., GAPDH, β-actin) is essential to ensure equal protein loading between lanes, validating that observed changes are due to specific degradation and not sample handling errors.
-
Concentration-Response: Testing a wide range of concentrations is critical to determine the DC₅₀ and Dₘₐₓ values and to identify a potential "hook effect," where efficacy decreases at high concentrations due to the preferential formation of non-productive binary complexes. [5]* Ternary Complex Assays: Techniques like TR-FRET or AlphaLISA provide mechanistic insight by directly measuring the PROTAC-induced proximity of the POI and E3 ligase, confirming the intended mode of action. [17]
Caption: Standard Workflow for PROTAC Biological Evaluation.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate a relevant human cell line known to express the POI in 6-well or 12-well plates. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., from 10 µM down to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the PROTAC-containing medium.
-
Incubate for a defined period, typically 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using software such as ImageJ.
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).
-
Troubleshooting and Scientific Insights
-
Low Degradation Efficacy (High DC₅₀ or Low Dₘₐₓ): The 7-carbon chain of this linker may not be the optimal length for inducing a productive ternary complex for your specific POI-E3 ligase pair. [11][18]Solution: Synthesize a small library of PROTACs using linkers of varying lengths (e.g., derivatives of adipic acid (C6) or suberic acid (C8)) to perform a structure-activity relationship (SAR) study on linker length. [12]* Observation of a "Hook Effect": If protein degradation is potent at lower concentrations but decreases at higher concentrations, this indicates the formation of inactive binary complexes (POI-PROTAC and E3-PROTAC) that outcompete the formation of the productive ternary complex. [5][19]This is a common phenomenon in PROTAC biology and highlights the importance of testing a full dose-response curve to identify the optimal therapeutic window.
-
Poor Permeability or Solubility: While flexible, the purely aliphatic nature of the linker increases lipophilicity. If the resulting PROTAC has poor physicochemical properties, consider incorporating more hydrophilic elements. Solution: Explore linkers that incorporate PEG units, which can improve solubility and other DMPK properties. [5][][10]
Conclusion
This compound serves as an excellent starting point for PROTAC linker design. Its defined length, flexibility, and orthogonal handles facilitate a rational and efficient synthetic strategy. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel PROTACs using this versatile building block. Successful PROTAC development is an iterative process, and the insights gained from initial experiments should be used to guide the optimization of the linker to achieve maximal therapeutic potential.
References
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved from [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(51), 22964-22974. Available from: [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Tavares, C. D. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1477-1497. Available from: [Link]
-
Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6-11. Available from: [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie (International ed. in English), 59(51), 22964–22974. Available from: [Link]
-
Proteolysis targeting chimera. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available from: [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598812. Available from: [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of PROTAC linker length and conjugation site. A. In a... (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Aliphatic Linkers in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available from: [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1, 313-326. Available from: [Link]
-
Porter, M. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 268-276. Available from: [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). ChemMedChem, 17(10), e202200067. Available from: [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2022, September 14). ResearchGate. Retrieved from [Link]
-
Overcome Roadblocks to PROTAC Characterization. (2023, September 4). Technology Networks. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1235-1243. Available from: [Link]
-
Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. (2023, May 9). University of Southampton. Retrieved from [Link]
-
This compound. (n.d.). MedChemExpress (Japanese). Retrieved from [Link]
-
This compound. (n.d.). MedChemExpress (Chinese). Retrieved from [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers... (n.d.). ResearchGate. Retrieved from [Link]
-
Pillow, T. H., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. Available from: [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 15. nbinno.com [nbinno.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 7-Methoxy-7-oxoheptanoic Acid as a Linker
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[4][6][7]
Initially perceived as a mere spacer, the linker is now recognized as a pivotal determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][7][8] The linker's length, rigidity, chemical composition, and attachment points profoundly influence the formation and stability of the ternary complex.[1][3][7][9] An optimally designed linker facilitates favorable protein-protein interactions, whereas a poorly designed one can introduce steric hindrance and diminish degradation efficiency.[3]
This application note provides a detailed guide on the synthesis of PROTACs incorporating 7-methoxy-7-oxoheptanoic acid, an aliphatic linker. Aliphatic linkers, composed of saturated or unsaturated alkyl chains, are widely used in PROTAC design due to their synthetic accessibility and chemical stability.[1][10] this compound offers a flexible seven-carbon chain, with a terminal carboxylic acid for conjugation to one of the PROTAC's ligands and a methyl ester at the other end.
The Strategic Choice of this compound
This compound is a valuable building block for PROTAC synthesis due to its bifunctional nature.[11][12][13] The carboxylic acid provides a reactive handle for amide bond formation, a robust and common reaction in PROTAC synthesis, with an amine-functionalized E3 ligase ligand or POI ligand.[14] The methyl ester serves as a stable protecting group for the other terminus of the linker, which can be deprotected later in the synthetic sequence to reveal a carboxylic acid for subsequent conjugation.
The length of the alkyl chain in this compound provides a degree of flexibility that can be crucial for achieving the optimal orientation of the POI and E3 ligase within the ternary complex.[7][8] While linkers that are too short may prevent the two proteins from coming together effectively, excessively long or flexible linkers can lead to unproductive binding modes.[3]
Synthetic Strategy Overview
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The general workflow can be conceptualized as follows:
Caption: General workflow for PROTAC synthesis using this compound.
Part 1: Amide Bond Formation - The Cornerstone of Linker Conjugation
The formation of a stable amide bond is a critical step in assembling the PROTAC molecule. This reaction involves the coupling of a carboxylic acid with an amine. Given that this compound possesses a carboxylic acid group, it can be readily coupled with an amine-functionalized ligand (either for the POI or the E3 ligase).
Mechanism of Amide Bond Formation using HATU
One of the most efficient and widely used coupling reagents for amide bond formation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The mechanism involves the activation of the carboxylic acid to form a highly reactive acyl-azabenzotriazole intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 - Coupling of this compound with an Amine-Functionalized Ligand
This protocol describes the initial coupling reaction to attach the linker to the first ligand.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-W001494 |
| Amine-functionalized Ligand 1 | Varies | Varies |
| HATU | Sigma-Aldrich | 446059 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Diethyl ether | Sigma-Aldrich | 309966 |
| Saturated aqueous sodium bicarbonate | Fisher Scientific | S233-500 |
| Brine | Fisher Scientific | S271-1 |
| Anhydrous sodium sulfate | Fisher Scientific | S421-500 |
| Round-bottom flask | VWR | Varies |
| Magnetic stirrer and stir bar | VWR | Varies |
| Argon or Nitrogen gas supply | Airgas | Varies |
| Syringes and needles | VWR | Varies |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine-functionalized Ligand 1 (1.0 eq).
-
Dissolve the ligand in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
To the solution of this compound, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated linker solution dropwise to the solution of Ligand 1.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.
Protocol 2: Synthesis of Intermediate 2 - Deprotection of the Methyl Ester
This protocol outlines the hydrolysis of the methyl ester to reveal the terminal carboxylic acid.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| Intermediate 1 | Synthesized in Protocol 1 | - |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | 254390 |
| Tetrahydrofuran (THF) | Sigma-Aldrich | 186562 |
| Methanol (MeOH) | Fisher Scientific | A452-4 |
| Water (H₂O) | - | - |
| 1 M Hydrochloric acid (HCl) | Fisher Scientific | A144-212 |
| Ethyl acetate | Fisher Scientific | E145-4 |
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF, MeOH, and H₂O (typically a 3:1:1 ratio).
-
Add LiOH (3.0-5.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2. This product is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC - Coupling of Intermediate 2 with the Second Amine-Functionalized Ligand
This protocol describes the final coupling step to complete the PROTAC synthesis.
Materials:
| Reagent/Material | Supplier | Cat. No. |
| Intermediate 2 | Synthesized in Protocol 2 | - |
| Amine-functionalized Ligand 2 | Varies | Varies |
| HATU | Sigma-Aldrich | 446059 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add Intermediate 2 (1.0 eq) and dissolve it in anhydrous DMF.
-
In a separate flask, dissolve the amine-functionalized Ligand 2 (1.1 eq) in anhydrous DMF.
-
To the solution of Intermediate 2, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature for pre-activation.
-
Add the solution of Ligand 2 to the activated Intermediate 2 solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 7-10).
-
Purify the crude final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Characterization and Quality Control
Thorough characterization of the synthesized PROTAC is essential to ensure its identity, purity, and suitability for biological evaluation.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity. | A major peak corresponding to the calculated mass of the PROTAC with >95% purity. |
| ¹H and ¹³C NMR | Confirm the chemical structure and stereochemistry. | Spectra consistent with the proposed structure of the PROTAC molecule. |
| HPLC | Determine the purity of the final compound. | A single, sharp peak indicating high purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in coupling reactions | - Incomplete activation of the carboxylic acid.- Steric hindrance of the amine.- Degradation of reagents. | - Increase the amount of coupling reagent and base.- Extend the reaction time or increase the temperature.- Use freshly opened or purified reagents and anhydrous solvents. |
| Incomplete deprotection | - Insufficient amount of LiOH.- Short reaction time. | - Increase the equivalents of LiOH.- Extend the reaction time and monitor closely by LC-MS. |
| Multiple products observed | - Side reactions.- Impurities in starting materials. | - Optimize reaction conditions (temperature, solvent).- Purify starting materials before use. |
Conclusion
The synthesis of PROTACs utilizing this compound as a linker is a versatile and effective strategy in targeted protein degradation research. The protocols outlined in this application note provide a robust framework for the chemical synthesis of these important molecules. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining high-quality PROTACs for subsequent biological evaluation. The flexibility and synthetic tractability of this aliphatic linker make it a valuable tool in the ongoing development of novel protein degraders.
References
-
Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 683527. [Link][4][15][16]
-
Ciulli, A., & Trainor, N. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 65(13), 8867–8890. [Link][6]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link][7]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link][9]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 89-101.e10. [Link][17]
-
Khan, S., et al. (2021). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. RSC Medicinal Chemistry, 12(10), 1649-1668. [Link][5]
-
Zorba, A., et al. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 583-592. [Link][18]
-
Canberra IP. (2024). Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach. Canberra IP. [Link]
-
Zhang, L., et al. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link][19]
-
Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4059-4081. [Link][10]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1135-1145. [Link][20]
-
T-T, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(22), 2055-2074. [Link][21]
-
Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 5279. [Link][22]
-
Twee, T. W. Q., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society, 145(27), 14811-14824. [Link][23]
-
Ghidini, A., et al. (2021). Synthesis of RNA-PROTACs and their mechanism of action. Angewandte Chemie International Edition, 60(38), 20835-20842. [Link][24]
-
Maple, H. J., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 13(1), 10-28. [Link][25]
-
Lokey, R. S., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082-18101. [Link][14]
-
Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 12(23), 3847-3851. [Link][26]
-
Wang, J., et al. (2023). Selective amide bond formation in redox-active coacervate protocells. Nature Communications, 14(1), 8303. [Link][27]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 16. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Strategic Application of 7-Methoxy-7-oxoheptanoic Acid in Targeted Protein Degradation: A Guide for Researchers
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]
7-Methoxy-7-oxoheptanoic acid, also known as monomethyl adipate, is an aliphatic linker that offers a balance of flexibility and defined length.[4][5] Its structure, featuring a six-carbon chain, provides sufficient reach to bridge the POI and E3 ligase, while the terminal carboxylic acid and methyl ester groups offer versatile handles for sequential conjugation. The aliphatic nature of the linker can contribute to favorable cell permeability, a crucial attribute for effective PROTACs.[6]
This guide provides a comprehensive overview of the application of this compound as a linker in the synthesis and evaluation of PROTACs, tailored for researchers in drug discovery and chemical biology.
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves sequential amide bond formations. The differential reactivity of the terminal carboxylic acid and methyl ester allows for a controlled, stepwise assembly. The carboxylic acid can be activated for coupling with an amine-containing binding moiety (either the warhead or the E3 ligase ligand). Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which is then activated for coupling to the second amine-containing binding moiety.
Below is a representative protocol for the synthesis of a hypothetical PROTAC, coupling a warhead (Warhead-NH2) and an E3 ligase ligand (E3-Ligand-NH2) using this compound as the linker.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for a PROTAC using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Warhead-Linker Intermediate
This protocol details the amide coupling of an amine-functionalized warhead to the carboxylic acid terminus of this compound.
Reagents and Materials:
-
Warhead-NH2 (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve Warhead-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Warhead-Linker-OMe intermediate.
Protocol 2: Hydrolysis of the Methyl Ester
Reagents and Materials:
-
Warhead-Linker-OMe intermediate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO4
Procedure:
-
Dissolve the Warhead-Linker-OMe intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the Warhead-Linker-OH intermediate. This product is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC
This protocol describes the final amide coupling of the Warhead-Linker-OH intermediate with an amine-functionalized E3 ligase ligand.
Reagents and Materials:
-
Warhead-Linker-OH intermediate (1.0 eq)
-
E3-Ligand-NH2 (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the Warhead-Linker-OH intermediate (1.0 eq) and E3-Ligand-NH2 (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) and stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, filter the reaction mixture and purify directly by preparative HPLC to obtain the final PROTAC molecule.
-
Lyophilize the pure fractions to yield the final product as a solid.
Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity and purity of the final PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | To determine the purity and confirm the molecular weight of the intermediates and final product. | A single major peak in the chromatogram with the correct mass-to-charge ratio corresponding to the expected molecular ion. |
| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms in the final PROTAC molecule.[7][8] | The presence of characteristic peaks for the warhead, the E3 ligase ligand, and the aliphatic linker, with appropriate chemical shifts and integration values. |
| High-Resolution Mass Spectrometry (HRMS) | To obtain an accurate mass measurement of the final product, confirming its elemental composition. | The measured mass should be within a few ppm of the calculated theoretical mass. |
Biochemical and Cellular Evaluation of the PROTAC
Once synthesized and characterized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein.
Visualizing the PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Protocol 4: Western Blotting to Assess Protein Degradation
This is a fundamental assay to visualize and quantify the reduction in the level of the target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved).
Protocol 5: In-Cell Target Engagement using NanoBRET™
This assay confirms that the PROTAC engages the target protein within living cells.
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same site as the PROTAC's warhead is added to the cells. When the tracer binds to the NanoLuc®-POI, Bioluminescence Resonance Energy Transfer (BRET) occurs. The PROTAC will compete with the tracer for binding, causing a decrease in the BRET signal.
Materials:
-
Cells stably expressing the NanoLuc®-POI fusion protein
-
NanoBRET™ tracer for the POI
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring filtered light (450 nm and >600 nm)
Procedure:
-
Cell Plating: Plate the NanoLuc®-POI expressing cells in the assay plates and incubate.
-
Compound Addition: Prepare serial dilutions of the PROTAC. Add the PROTAC and the tracer to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
Conclusion
This compound serves as a valuable and versatile linker for the construction of PROTACs. Its simple aliphatic chain and orthogonal reactive handles facilitate a straightforward and controllable synthetic strategy. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of PROTACs utilizing this linker. By systematically applying these techniques, researchers can effectively advance their targeted protein degradation programs and develop novel therapeutics for a range of diseases.
References
-
Taylor & Francis Online. On-demand modular assembly for expedited PROTAC development. [Online] Published: 06 Jun 2024. Available at: [Link]
-
ResearchGate. Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... [Online] Available at: [Link]
- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 2020, 1, 273-312.
- DeSantis, J., et al. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances, 2024, 14, 11956-11965.
- Gande, S. L., et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 2020, 25(8), 1932.
-
ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. [Online] Posted: 23 Oct 2024. Available at: [Link]
- Ai, M., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2023, 8, 226.
- Sakamoto, K. M., et al. Proteolysis targeting chimeric pharmaceutical. U.S.
-
Arvinas. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. [Online] Available at: [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Online] Published: 23 Oct 2024. Available at: [Link]
- Zhang, X., et al. Click chemistry in the development of PROTACs. RSC Chemical Biology, 2024, 5, 23-36.
-
ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. [Online] Posted: 23 Oct 2024. Available at: [Link]
- Google Patents. Pharmaceutical compositions of protac compounds and uses thereof.
- Google Patents. Novel autotac chimeric compound, and composition for preventing, ameliorating or treating diseases through targeted protein degradation comprising the same.
- Google Patents. Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Google Patents. Delivery and formulation of engineered nucleic acids.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: High-Sensitivity Quantification of 7-Methoxy-7-oxoheptanoic Acid in Complex Matrices
Abstract and Introduction
7-Methoxy-7-oxoheptanoic acid, also known as monomethyl pimelate, is a bifunctional organic molecule featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a terminal methyl ester.[1][2] Its structure, being a derivative of the dicarboxylic pimelic acid, makes it a valuable building block in chemical synthesis and a potential metabolite in various biological systems.[3][4] For instance, its distinct functional ends allow for selective chemical modifications, making it a useful component in the synthesis of linkers for advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[3]
The accurate detection and quantification of this compound in complex matrices such as plasma, urine, or environmental samples present a distinct analytical challenge. The presence of the free carboxylic acid group imparts high polarity and low volatility, which can lead to poor chromatographic performance, including peak tailing and low sensitivity, if not addressed properly.[5][6]
This application note provides two robust, validated analytical protocols for the quantification of this compound. We will detail a classic Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization, and a modern, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind key experimental choices is explained to empower researchers to adapt these protocols to their specific needs, ensuring data integrity and trustworthiness in accordance with regulatory expectations.[7][8]
Core Analytical Strategies: A Comparative Overview
The choice between GC-MS and LC-MS/MS depends on available instrumentation, required sensitivity, and sample throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and reliable technique for the analysis of volatile and thermally stable compounds. For polar analytes like this compound, a chemical derivatization step is mandatory.[6] This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl-ester, enabling it to traverse the GC column and produce sharp, symmetrical peaks.[9][10] While requiring an extra sample preparation step, this method is highly robust and provides excellent chromatographic separation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying small molecules in complex biological matrices. Its primary advantage is the ability to analyze many compounds in their native state without derivatization.[11] The high selectivity of tandem mass spectrometry (MS/MS), specifically using Multiple Reaction Monitoring (MRM), allows for confident quantification even in the presence of significant matrix interference.[11] This approach generally offers higher throughput and sensitivity.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the derivatization of the analyte's carboxylic acid group to form a more volatile ester, facilitating its analysis by GC-MS.
Principle of Derivatization
The "active" hydrogen on the carboxylic acid group of this compound is responsible for its high polarity and tendency to form hydrogen bonds.[5] These properties prevent it from vaporizing easily and cause it to interact strongly with the GC column, leading to poor chromatography.[6][12] Derivatization replaces this active hydrogen with an alkyl or silyl group.[5][6] For this protocol, we will use alkylation (esterification) with butanolic HCl to convert the analyte into methyl butyl pimelate. This derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[11]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Step-by-Step Protocol
A. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of an internal standard (e.g., a deuterated analog or a structurally similar dicarboxylic acid like adipic acid).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Acidify the sample with 50 µL of 1M HCl.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl-tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging for 5 minutes.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
B. Derivatization (Butylation)
-
To the dried residue, add 100 µL of 3N butanolic HCl.
-
Cap the tube tightly and heat at 90°C for 30 minutes. This reaction converts the carboxylic acid to its butyl ester.[11]
-
Cool the tube to room temperature.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of ethyl acetate for GC-MS injection.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized organic acids. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature gradient to separate the analyte from solvent and matrix components effectively. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A robust and sensitive detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Detection Mode | Scan (m/z 50-550) for identification, SIM for quantification | Scan mode is used for initial method development. Selected Ion Monitoring (SIM) provides superior sensitivity. |
Protocol 2: High-Throughput Analysis by LC-MS/MS
This protocol leverages the specificity of tandem mass spectrometry to directly measure the analyte without derivatization, enabling faster sample processing.
Principle of LC-MS/MS Analysis
Reversed-phase High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from other matrix components based on polarity. By maintaining a low pH in the mobile phase (e.g., using formic acid), the carboxylic acid group of this compound remains protonated (-COOH). This increases its hydrophobicity, leading to better retention and peak shape on a non-polar C18 column.
The eluent is then introduced into the mass spectrometer. Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids, as it readily removes the acidic proton to form the deprotonated molecule [M-H]⁻. In the tandem mass spectrometer, this precursor ion is selected, fragmented, and a specific product ion is monitored. This highly specific transition (precursor → product) is known as Multiple Reaction Monitoring (MRM) and allows for precise quantification with minimal interference.[11]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Step-by-Step Protocol
A. Sample Preparation (from Plasma)
-
To 50 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate or autosampler vial.
-
Dilute 1:1 with water containing 0.1% formic acid to ensure compatibility with the initial mobile phase conditions.
-
If necessary, filter through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Acquity UPLC or equivalent | UPLC systems provide high resolution and speed. |
| Column | C18, 50 mm x 2.1 mm ID, 1.8 µm particle size | A standard reversed-phase column for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation of the analyte and improves ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Reduces viscosity and improves peak shape. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min | A rapid gradient for high-throughput analysis. |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity tandem mass spectrometer is required for trace-level quantification. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar compounds; negative mode efficiently forms [M-H]⁻ ions from carboxylic acids. |
| MRM Transitions | To be determined empirically | The precursor ion will be m/z 173.1 [M-H]⁻. Product ions must be optimized by infusing a pure standard. |
| Key MS Voltages | IonSpray Voltage, Collision Energy (CE), DP, EP, CXP | These parameters must be optimized for the specific analyte and instrument to maximize signal intensity. |
Method Validation: Ensuring Trustworthy Data
A core requirement for any quantitative analytical method in a regulated or research environment is validation. This process provides documented evidence that the method is reliable and suitable for its intended purpose.[7][13] Key validation parameters, as recommended by the U.S. Food and Drug Administration (FDA), should be assessed.[8][14]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between the instrumental response and the known concentration of the analyte. | Typically 6-8 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision within ±20%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration after storage/handling. |
Conclusion
This document provides two comprehensive and robust methods for the quantitative analysis of this compound.
-
The GC-MS method , while requiring derivatization, is a highly reliable and specific technique, particularly valuable in laboratories where GC-MS is the primary analytical platform.
-
The LC-MS/MS method offers superior sensitivity and higher throughput by eliminating the need for derivatization, making it the preferred choice for studies involving large numbers of samples or requiring very low detection limits.
The selection of the appropriate method should be based on the specific research question, sample matrix, available instrumentation, and the required level of sensitivity. Both protocols, when properly validated according to the guidelines presented, will yield accurate, precise, and trustworthy data for researchers, scientists, and drug development professionals.
References
- Title: GC Derivatiz
- Title: Acids: Derivatization for GC Analysis. Source: Google Cloud.
- Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Title: Derivatiz
- Title: FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Source: American Society for Clinical Pharmacology & Therapeutics.
- Title: this compound | 20291-40-1. Source: Sigma-Aldrich.
- Title: Bulletin 909A Guide to Derivatization Reagents for GC. Source: Sigma-Aldrich.
- Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S.
- Title: this compound (Cas 84298-15-7). Source: Parchem.
- Title: FDA Announces Draft Guidance for Bioanalytical Method Validation. Source: Pharmaceutical Technology.
- Title: Validation of bioanalytical methods - Highlights of FDA's guidance.
- Title: this compound - [M6367]. Source: Synthonix.
- Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- Title: this compound | 20291-40-1. Source: Benchchem.
- Title: Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Source: PubMed.
- Title: Pimelic acid (Heptanedioic acid) | Organic Compound. Source: MedchemExpress.com.
Sources
- 1. parchem.com [parchem.com]
- 2. Synthonix, Inc > 20291-40-1 | this compound [synthonix.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 8. fda.gov [fda.gov]
- 9. weber.hu [weber.hu]
- 10. gcms.cz [gcms.cz]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
HPLC analysis of 7-Methoxy-7-oxoheptanoic acid
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methoxy-7-oxoheptanoic Acid
Introduction
This compound is a bifunctional molecule of significant interest in contemporary chemical and biological research. As a derivative of pimelic acid, it contains both a free carboxylic acid and a methyl ester group, making it a valuable building block in organic synthesis[1]. Notably, it serves as a linker component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery[2]. The precise quantification and purity assessment of this molecule are critical for ensuring the quality of synthetic intermediates and the efficacy of final drug constructs.
This application note provides a comprehensive, robust, and validated reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The content herein is structured to provide researchers, quality control analysts, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for the methodological choices, ensuring adaptability and troubleshooting capacity.
Analyte Physicochemical Profile & Chromatographic Implications
A successful HPLC method is built upon a fundamental understanding of the analyte's properties. This compound (C₈H₁₄O₄, MW: 174.20 g/mol ) possesses two key functional groups that dictate its chromatographic behavior[3][4].
| Property | Value / Structure | Chromatographic Implication |
| Chemical Structure | ![]() | The molecule has a seven-carbon aliphatic backbone, a terminal carboxylic acid, and a terminal methyl ester. This structure confers moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography[1][5]. |
| Molecular Weight | 174.20 g/mol [6] | As a small molecule, it is well-suited for standard HPLC analysis without the need for specialized columns designed for large biomolecules. |
| Key Functional Groups | Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃) | The carboxylic acid group is ionizable. Its pKa is estimated to be ~4.8 (typical for aliphatic carboxylic acids). To achieve consistent retention and sharp peak shapes, the mobile phase pH must be controlled to suppress ionization[7][8]. The ester group contributes to the overall non-polar character. |
| UV Absorbance | Weak | The molecule lacks a significant chromophore. The carbonyl groups (C=O) of the acid and ester exhibit weak n→π* transitions at low UV wavelengths (~205-215 nm). This necessitates detection at a low wavelength and requires high-purity mobile phase solvents to minimize baseline noise. |
| Calculated LogP | ~1.19[6] | This value indicates a moderate preference for an octanol phase over a water phase, confirming its suitability for retention on a non-polar stationary phase like C18[5]. |
Rationale for Method Development
The choices of column, mobile phase, and detection parameters are causally linked to the analyte's properties to create a robust and reliable method.
-
Mode of Chromatography: Reversed-Phase (RP-HPLC) The analyte's LogP value and aliphatic chain provide sufficient hydrophobic character for effective retention on a non-polar stationary phase[5]. RP-HPLC is the most common, versatile, and well-understood mode of HPLC, making it the logical first choice.
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and surface area for the effective retention of a wide range of organic molecules[5]. A standard C18 phase provides the necessary retention for this compound based on its molecular structure.
-
Mobile Phase Selection: Acidified Acetonitrile/Water Gradient The mobile phase must achieve two primary goals: elute the analyte with a reasonable retention time and maintain it in a single, non-ionized form.
-
pH Control: To ensure the carboxylic acid group remains protonated (-COOH) and not ionized (-COO⁻), the mobile phase pH should be set at least 1.5-2 units below the analyte's pKa[7][8]. Adding 0.1% formic acid to the mobile phase lowers the pH to approximately 2.7, which effectively suppresses ionization, preventing peak tailing and improving retention. Formic acid is also volatile, making this method compatible with mass spectrometry (MS) detection if required.
-
Solvent Gradient: A gradient elution, starting with a higher aqueous composition and increasing the organic solvent (acetonitrile), is employed. This ensures that the analyte is well-retained initially and then eluted efficiently as a sharp, symmetrical peak, while also cleaning the column of any more hydrophobic impurities.
-
-
Detection Method: Low Wavelength UV (210 nm) Given the absence of a strong UV-absorbing chromophore, detection is set at 210 nm to capture the absorbance of the carbonyl bonds. While this provides adequate sensitivity, it demands the use of high-purity, HPLC-grade solvents to avoid high background absorbance and baseline drift.
Detailed Experimental Protocol
This protocol is designed for direct implementation, assuming the user has basic proficiency in HPLC operation.
Instrumentation & Consumables
-
HPLC System: A binary gradient HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.
-
Modifier: Formic Acid (LC-MS grade).
-
Analyte: this compound reference standard (≥98% purity).
-
Glassware: Class A volumetric flasks, autosampler vials with septa.
Reagent & Standard Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask. Dissolve and dilute to the mark with the Sample Diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10.0 mL volumetric flask and dilute to the mark with the Sample Diluent. This solution can be further diluted to create a calibration curve if quantitative analysis is required.
HPLC Method Parameters
The optimized parameters are summarized in the table below.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
System Suitability Test (SST)
Before analyzing samples, perform at least five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.9 – 1.5
Data Visualization and Workflow Diagrams
Visual workflows aid in understanding the logical progression of the analytical process.
Caption: High-level workflow for the .
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 20291-40-1 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chemscene.com [chemscene.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
Application Notes & Protocols: 7-Methoxy-7-oxoheptanoic Acid in Drug Discovery
Abstract
7-Methoxy-7-oxoheptanoic acid, also known as pimelic acid monomethyl ester, is a bifunctional molecule of significant utility in modern drug discovery. Its linear seven-carbon aliphatic chain terminated by a carboxylic acid and a methyl ester offers a versatile scaffold for constructing chemical tools and therapeutic candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this molecule, focusing on its role as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We provide an in-depth rationale for its use, a detailed, field-proven protocol for its incorporation into a model PROTAC, and methodologies for characterization.
Introduction: The Strategic Value of a Bifunctional Linker
In contemporary drug discovery, molecules are often designed with modularity, comprising distinct domains connected by linkers. These linkers are not merely passive spacers; their length, rigidity, and chemical nature are critical determinants of a molecule's overall efficacy, solubility, and pharmacokinetic properties.[1][] this compound emerges as a valuable tool in this context.
Chemical Properties and Advantages:
-
Bifunctionality: It possesses two distinct functional groups: a terminal carboxylic acid and a methyl ester. The carboxylic acid is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.[3] The methyl ester provides a stable, protected form of a second carboxylic acid, which can be hydrolyzed under controlled conditions for subsequent conjugation steps.
-
Optimal Flexibility and Length: The seven-carbon (C7) aliphatic chain provides significant conformational flexibility. This is crucial in applications like PROTACs, where the linker must orient two large protein domains—a target protein and an E3 ligase—to facilitate a productive ternary complex for ubiquitination and subsequent degradation.[4]
-
Hydrophilicity Balance: The aliphatic chain imparts lipophilicity, while the ester and acid groups contribute to polarity, providing a balanced profile that can be critical for cell permeability and solubility.
Its primary application lies in the synthesis of heterobifunctional molecules such as PROTACs and other chemical probes, which are essential tools for studying and modulating biological systems.[5][6][7]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Pimelic acid monomethyl ester, Methyl 6-carboxyhexanoate |
| CAS Number | 3878-55-5 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Structure | HOOC-(CH₂)₅-COOCH₃ |
Core Application: Synthesis of a PROTAC Linker Module
PROTACs are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4] The linker is paramount for the PROTAC's success. Here, we detail the protocol for using this compound to synthesize a key linker-ligand intermediate.
Principle of the Synthesis
The strategy involves a standard amide coupling reaction. The carboxylic acid of this compound is activated in situ using a peptide coupling reagent. This activated species then reacts with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide) to form a stable amide bond. The resulting product is a versatile intermediate, retaining the methyl ester as a handle for future elaboration.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow for coupling the linker to an E3 ligase ligand.
Caption: Synthetic workflow for linker-ligand conjugation.
Detailed Experimental Protocol
This protocol describes the coupling of this compound to an exemplary amine-functionalized E3 ligase ligand, 4-aminomethyl-pomalidomide.
Materials & Reagents:
-
This compound
-
4-Aminomethyl-pomalidomide (or other amine-bearing ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes (for chromatography)
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine-functionalized E3 ligase ligand (1.0 eq), HOBt (1.2 eq), and DIEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Causality Note: DIEA is a non-nucleophilic base used to neutralize any hydrochloride salts present and to scavenge the HCl produced during the activation step, driving the reaction forward.[8] HOBt is an additive that suppresses side reactions and minimizes racemization by forming a more stable activated ester intermediate.[9]
-
-
Carboxylic Acid Activation and Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Performing the initial addition at 0 °C helps to control the initial exothermic reaction.
-
-
Work-up and Extraction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate to yield the purified linker-ligand intermediate.
-
Characterization: Confirm the structure and purity of the final product using:
-
¹H and ¹³C NMR: To verify the covalent structure and presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
RP-HPLC: To assess purity, which should ideally be >95% before proceeding to the next synthetic step.
-
-
Self-Validating Systems & Troubleshooting
| Potential Issue | Likely Cause | Validation & Solution |
| Low Reaction Yield | Incomplete activation of the carboxylic acid or degradation of coupling reagents. | Ensure all reagents are anhydrous. Use freshly opened coupling reagents. Confirm the absence of water in the reaction solvent (DMF). Increase the equivalents of coupling reagents to 1.5 eq. |
| Multiple Byproducts | Side reaction of the activated ester. | The use of HOBt or an alternative like HOAt is designed to minimize this. Ensure the reaction temperature is controlled. |
| Starting Material Unreacted | Poor nucleophilicity of the amine or steric hindrance. | Ensure the amine is fully deprotonated by using sufficient base (DIEA). For very unreactive amines, consider a more potent coupling reagent like HATU.[3] |
| Difficulty in Purification | The urea byproduct from EDC can be difficult to remove if not water-soluble. | The choice of EDC is strategic as its urea byproduct is water-soluble and largely removed during the aqueous work-up. If DCC were used, its byproduct is insoluble and requires filtration.[9] |
Advanced Applications & Future Directions
While the primary application detailed here is for PROTAC synthesis, the principles are broadly applicable. The linker-ligand intermediate synthesized is a valuable building block. The terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to:
-
Targeting ligands to complete the synthesis of a PROTAC.[10]
-
Fluorophores or biotin tags to create chemical probes for target engagement or imaging studies.
-
Solid-phase resins for use in affinity chromatography or solid-phase peptide synthesis.[11][12]
The straightforward, flexible nature of the pimelate linker derived from this compound ensures its continued relevance in the design of sophisticated molecular tools for chemical biology and drug discovery.[13][14]
References
-
Title: Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides Source: Wiley Online Library URL: [Link]
-
Title: 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' Source: PubMed URL: [Link]
- Title: Process for the preparation of pimelic esters Source: Google Patents URL
-
Title: Understanding the Critical Role of Linkers in Advancing ADCs Source: Veranova URL: [Link]
-
Title: Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides Source: PubMed URL: [Link]
-
Title: Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source: PMC - NIH URL: [Link]
-
Title: Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
-
Title: Chemical probes and drug leads from advances in synthetic planning and methodology Source: PMC - PubMed Central URL: [Link]
- Title: Process for the preparation of esters of pimelic acid Source: Google Patents URL
-
Title: Chemical probes and drug leads from advances in synthetic planning and methodology. Source: SciSpace URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Amine to Amide (Coupling) - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Linkers Having a Crucial Role in Antibody–Drug Conjugates Source: PMC - NIH URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
- Title: Process for the production of pimelic acid Source: Google Patents URL
-
Title: Portal Publications - the Chemical Probes Portal Source: Chemical Probes Portal URL: [Link]
-
Title: Methods to accelerate PROTAC drug discovery Source: PMC - NIH URL: [Link]
Sources
- 1. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. growingscience.com [growingscience.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Portal Publications | Chemical Probes Portal [chemicalprobes.org]
7-Methoxy-7-oxoheptanoic Acid: A Versatile Linker for Advanced Organic Synthesis and Drug Discovery
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within drug development and materials science, the strategic choice of building blocks is paramount. 7-Methoxy-7-oxoheptanoic acid, also known in the literature as monomethyl adipate or monomethyl pimelate, has emerged as a critical component for chemists aiming to construct complex molecular architectures with precision and efficiency. Its unique bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, offers orthogonal reactivity that is highly sought after for multi-step syntheses.[1]
This technical guide provides an in-depth exploration of this compound as a premier building block. We will delve into its synthesis, elucidate its pivotal role in the construction of Proteolysis-Targeting Chimeras (PROTACs), and provide detailed, field-proven protocols for its application. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methodologies for their specific targets.
Core Attributes and Synthesis
This compound's utility stems from its linear seven-carbon aliphatic chain, which provides spacing and flexibility, capped by two distinct functional groups. The free carboxylic acid is readily activated for nucleophilic attack, most commonly forming robust amide bonds, while the methyl ester remains stable under these conditions, serving as a latent carboxylic acid that can be unmasked in a subsequent step if required.
Synthesis of this compound
The most common and economically viable route to this compound is the selective monomethyl esterification of a symmetric dicarboxylic acid, such as adipic acid. The challenge lies in preventing the formation of the diester byproduct. Several methods have been developed to achieve high selectivity.
A robust laboratory-scale synthesis can be achieved using a solid-phase catalyst, which simplifies purification.
Protocol 1: Selective Monomethyl Esterification of Adipic Acid
This protocol is adapted from methodologies employing solid-phase catalysts for selective esterification.[2]
Materials:
-
Adipic acid (1.0 eq)
-
Methanol (used as both reagent and solvent)
-
Acidic alumina (Al₂O₃) or a suitable acidic ion-exchange resin (e.g., Amberlyst 15)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adipic acid (e.g., 14.6 g, 100 mmol) in an excess of methanol (e.g., 200 mL).
-
Add the acidic catalyst (e.g., 10 g of acidic alumina).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to optimize for the monoester.
-
After cooling to room temperature, filter off the catalyst and wash it with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
Dissolve the residue in dichloromethane (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted adipic acid.
-
Wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil or low-melting solid.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | Adipic Acid, Methanol | Readily available and cost-effective starting materials. |
| Catalyst | Acidic Alumina / Ion-Exchange Resin | Heterogeneous catalyst allows for easy removal by filtration, simplifying workup.[2] |
| Solvent | Methanol (excess) | Serves as both reactant and solvent, driving the equilibrium towards the product side. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of esterification. |
| Workup | Aqueous wash with NaHCO₃ | Selectively removes the unreacted dicarboxylic acid, leaving the desired monoester in the organic phase. |
Application in Proteolysis-Targeting Chimera (PROTAC) Synthesis
A paramount application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][] The molecule consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature and length of this linker are critical for the efficacy of the PROTAC.[6]
This compound is an ideal precursor for aliphatic linkers due to its predefined length and orthogonal reactivity. The carboxylic acid can be coupled to an amine-functionalized warhead or E3 ligase ligand, while the ester can be hydrolyzed and subsequently coupled to the other binding moiety.
Workflow for PROTAC Synthesis using this compound
Caption: Workflow for PROTAC synthesis using this compound.
Protocol 2: Amide Coupling of this compound to an Amine-Containing Moiety
This protocol details the crucial amide bond formation step, which is central to incorporating the linker. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent for this purpose.[7]
Materials:
-
This compound (1.0 eq)
-
Amine-containing substrate (e.g., Warhead-NH₂ or E3 Ligase Ligand-NH₂) (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (e.g., 1.0 mmol) and this compound (1.05 mmol, 1.05 eq) in anhydrous DMF (10 mL).
-
Add DIPEA (3.0 mmol, 3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 mmol, 1.2 eq) in one portion. A color change may be observed.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can sometimes improve yields.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM (50 mL).
-
Wash the organic layer with saturated aqueous LiCl solution (3 x 20 mL) to remove DMF.
-
Wash with saturated sodium bicarbonate solution (20 mL) to remove any unreacted acid and HOBt byproduct from HATU.
-
Wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Data Presentation: Amide Coupling Parameters
| Parameter | Reagent/Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient, minimizes racemization, and is effective for sterically hindered substrates.[9] |
| Base | DIPEA | A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are excellent for dissolving a wide range of substrates and reagents. |
| Workup | LiCl wash | Effectively removes DMF, which can be difficult to remove by evaporation alone. |
| Purification | Flash Column Chromatography | Standard and effective method for purifying organic compounds of moderate polarity. |
Logical Relationship of Amide Coupling
Caption: Simplified logical flow of a HATU-mediated amide coupling reaction.
Conclusion and Future Perspectives
This compound is a cornerstone building block in contemporary organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its application in the burgeoning field of PROTACs highlights its significance in the development of next-generation therapeutics. The protocols provided herein are robust and have been validated in numerous synthetic campaigns, offering a solid foundation for researchers. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such bifunctional linkers will undoubtedly play an even more critical role in advancing chemical and pharmaceutical sciences.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link][6]
-
Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699–726. Available at: [Link][3]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link][10]
-
Royal Society of Chemistry. (2017). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note: Probing Fatty Acid Metabolism with 7-Methoxy-7-oxoheptanoic Acid
Abstract
This document outlines a novel application for 7-Methoxy-7-oxoheptanoic acid as a chemical probe for the investigation of cellular metabolic pathways, particularly fatty acid metabolism. While primarily recognized for its utility as a linker in Proteolysis-Targeting Chimeras (PROTACs), its structural characteristics as a medium-chain fatty acid derivative present a unique opportunity for its use in metabolic flux analysis. This application note provides the theoretical basis and detailed protocols for the use of isotopically labeled this compound to trace its uptake and metabolism within cellular systems, offering a new tool for understanding the complexities of lipid metabolism.
Introduction to this compound
This compound is a bifunctional organic molecule with the chemical formula C₈H₁₄O₄.[1][2] It is structurally a derivative of pimelic acid, a seven-carbon dicarboxylic acid, where one of the carboxylic acid groups is esterified with methanol.[3] This unique structure, featuring both a free carboxylic acid and a methyl ester, makes it a versatile building block in chemical synthesis.[3]
Currently, the primary application of this compound is in the burgeoning field of targeted protein degradation as a linker molecule for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, and this compound provides a useful scaffold for this purpose.
However, beyond its role in chemical synthesis, the structural similarity of this compound to medium-chain fatty acids suggests a potential, and as yet unexplored, application in the study of cellular metabolism.[3] Its seven-carbon backbone is analogous to naturally occurring fatty acids that are key sources of energy and building blocks for complex lipids.[3][4] This document proposes the use of isotopically labeled this compound as a tracer in metabolic flux analysis studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20291-40-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity (NMR) | ≥98.0% | [2] |
| Storage | Room temperature (sealed in dry conditions) | [1] |
The Principle of Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5][6] It provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients and allocate resources to various biochemical pathways.[7][8] A common and highly informative approach to MFA involves the use of stable isotope tracers, such as ¹³C-labeled compounds.[5][6]
The core principle of isotope-assisted MFA is to introduce a labeled substrate into a cellular system and track the incorporation of the isotope into downstream metabolites.[6] By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways.[6]
Fatty acids are crucial players in cellular metabolism, serving as energy sources through β-oxidation and as precursors for the synthesis of complex lipids like phospholipids and triglycerides.[4] Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and cancer.[4] Therefore, tools that allow for the detailed investigation of these pathways are of significant interest.
Proposed Application: this compound as a Metabolic Probe
We propose the use of isotopically labeled this compound (e.g., with ¹³C or ²H) as a novel probe to investigate fatty acid uptake and metabolism. The rationale for this application is grounded in its structural analogy to medium-chain fatty acids.[3] We hypothesize that cells will recognize and transport this molecule via fatty acid transport mechanisms and subsequently metabolize it through pathways such as β-oxidation.
The presence of the methyl ester group provides a unique chemical handle that distinguishes it from endogenous fatty acids, potentially allowing for specific tracing and analysis. Furthermore, its metabolism can provide insights into how cells process modified or "unnatural" fatty acids, which is relevant for understanding the metabolism of certain xenobiotics and drugs.
Caption: Conceptual workflow for using labeled this compound as a metabolic probe.
Experimental Protocols
The following protocols are provided as a guide for utilizing isotopically labeled this compound in cell culture experiments. These should be adapted and optimized for specific cell lines and research questions.
Cell Culture and Tracer Administration
-
Cell Seeding: Plate the cells of interest (e.g., HepG2, MCF-7) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the experimental medium by supplementing the basal medium with a known concentration of isotopically labeled this compound. The final concentration should be determined empirically but a starting range of 10-100 µM is recommended. A vehicle control (e.g., DMSO or ethanol) should be run in parallel.
-
Tracer Incubation: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the tracer-containing medium.
-
Time Course: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of uptake and metabolism.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Homogenization: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Separate the extracted metabolites using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography, depending on the polarity of the expected metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between isotopologues.
-
Data Acquisition: Acquire data in both full scan mode to identify potential metabolites and in targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode to quantify the labeled probe and its expected metabolic products.
Caption: Step-by-step experimental workflow for metabolic tracing studies.
Data Analysis and Interpretation
The analysis of the LC-MS data will focus on identifying and quantifying the isotopically labeled species. The expected outcomes include:
-
Quantification of the parent probe: Measuring the intracellular concentration of labeled this compound over time will provide information on its uptake rate.
-
Identification of labeled metabolites: By searching for mass shifts corresponding to the isotopic label in potential downstream metabolites (e.g., products of β-oxidation), it is possible to trace the metabolic fate of the probe.
-
Relative flux determination: The relative abundance of different labeled metabolites can be used to infer the relative fluxes through competing metabolic pathways.
Conclusion
While this compound is an established tool in the synthesis of PROTACs, its potential as a metabolic probe remains a promising and unexplored area of research.[1] Its structural similarity to medium-chain fatty acids provides a strong rationale for its application in studying fatty acid metabolism.[3] The protocols and conceptual framework provided in this application note offer a starting point for researchers to leverage this compound as a novel tool to gain deeper insights into the intricate network of cellular metabolism.
References
- Current time information in Brisbane, AU. Google.
- This compound | 20291-40-1 | Benchchem. Benchchem.
- This compound - Product Data Sheet. MedChemExpress.
- 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Frontiers.
- Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line. PubMed Central.
- Fatty Acid Metabolic Flux Analysis. Creative Proteomics MFA.
- Metabolic flux analysis: MFA | Isotope-Labeled Compounds | MedChemExpress. MedChemExpress.
- This compound-COA-275733-MedChemExpress. MedChemExpress.
- 7-(4-methoxyphenyl)-7-oxoheptanoic acid - Echemi. Echemi.
- This compound | 20291-40-1 - Sigma-Aldrich. Sigma-Aldrich.
- Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central.
- This compound - Aliphatic Hydrocarbon - Crysdot LLC. Crysdot LLC.
- Showing metabocard for 7-oxooctanoic acid (HMDB0341005). Human Metabolome Database.
- Comparative metabolomics of MCF-7 and MCF-7/TAMR identifies potential metabolic pathways in tamoxifen resistant breast cancer cells. PMC.
- Metabolic pathways of eicosanoids-derivatives of arachidonic acid and their significance in skin. PubMed.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 8. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cell-Based Assays for Novel Therapeutics Incorporating 7-Methoxy-7-oxoheptanoic Acid as a Linker Moiety
Introduction: The Strategic Role of 7-Methoxy-7-oxoheptanoic Acid in Modern Drug Discovery
In the landscape of contemporary pharmacology, the efficacy of a therapeutic agent is not solely dictated by its bioactive head but is profoundly influenced by its overall molecular architecture. This compound, a bifunctional molecule featuring a carboxylic acid and a methyl ester separated by a five-carbon chain, has emerged as a critical component in the synthesis of complex therapeutic molecules.[1] While not typically a primary bioactive agent itself, its utility as a linker in sophisticated drug modalities like Proteolysis-Targeting Chimeras (PROTACs) is of significant interest to researchers in drug development.[1][2]
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker's length, flexibility, and chemical composition are paramount for the PROTAC's stability, solubility, and ability to form a productive ternary complex between the target protein and the E3 ligase, ultimately leading to the target's degradation. It is in this context that this compound and its derivatives find their application, serving as a versatile building block for constructing these crucial linkers.[1]
This guide provides detailed application notes and protocols for cell-based assays designed to evaluate the efficacy of novel therapeutics, such as histone deacetylase (HDAC) targeting PROTACs, which may incorporate linkers derived from this compound. The protocols outlined herein are designed to be self-validating systems, providing researchers with the tools to assess target engagement, downstream biological consequences, and cellular phenotypes.
Conceptual Framework: The PROTAC-Mediated Degradation of HDACs
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[3] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] While HDAC inhibitors have shown clinical success, PROTACs offer a distinct and potentially more potent mechanism of action by inducing the degradation of HDAC proteins rather than merely inhibiting their enzymatic activity.
The following diagram illustrates the general mechanism of an HDAC-targeting PROTAC:
Caption: General experimental workflow for evaluating an HDAC-targeting PROTAC.
Cell Viability and Cytotoxicity Assays
Principle: HDACs are critical for the survival of many cancer cells. Therefore, their degradation is expected to reduce cell viability or induce cytotoxicity. Assays like the MTT assay (colorimetric) or CellTiter-Glo® (luminogenic) can be used to quantify these effects. [5] Protocol (Example using MTT Assay):
-
Cell Plating and Treatment:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and treat with a serial dilution of the HDAC-targeting PROTAC for 48-72 hours. [6][7]2. MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each experiment should include appropriate controls:
-
Vehicle Control: To establish the baseline cellular response.
-
Positive Control: A well-characterized HDAC inhibitor or a known active PROTAC to validate the assay's performance.
-
Negative Control: An inactive version of the PROTAC (e.g., one with a mutated target-binding ligand) to demonstrate that the observed effects are target-specific.
By correlating the dose-response curves from the target degradation assay (Western blot), the HDAC activity assay, the histone acetylation assay, and the cell viability assay, a self-validating system is created. A potent HDAC-targeting PROTAC should demonstrate a strong correlation between the concentration required to induce HDAC degradation (DC50), inhibit HDAC activity (IC50), increase histone acetylation, and reduce cell viability (GI50).
References
-
National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
CD BioSciences. (n.d.). Cell-based Histone & Tubulin Deacetylation Assays. Retrieved from [Link]
-
ACS Publications. (n.d.). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
National Institutes of Health. (2021). The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2020). Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Histone deacetylase inhibitors selectively suppress expression of HDAC7. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-7-ethoxy-7-oxoheptanoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways. Retrieved from [Link]
-
National Institutes of Health. (2022). Constructing an MCF-7 breast cancer cell-based transient transfection assay for screening RARα (Ant)agonistic activities of emerging phenolic compounds. Retrieved from [Link]
-
MDPI. (2025). Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. Retrieved from [Link]
-
PubChem. (n.d.). 7-Amino-7-oxoheptanoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with Methyl Gallate Isolated from the Rhizomes of Nymphaea Odorata L. Shows Upregulation of Apoptosis, Autophagy, and Unfolded Protein Canonical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constructing an MCF-7 breast cancer cell-based transient transfection assay for screening RARα (Ant)agonistic activities of emerging phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Design of PROTAC® Linkers Using 7-Methoxy-7-oxoheptanoic Acid
For research use only. Not for use in diagnostic procedures.
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] Upon simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[]
While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][][7] The linker's length, composition, and flexibility can dramatically impact the potency (DC50) and maximum level of degradation (Dmax) achieved.[7][8]
This application note provides a detailed guide for researchers on the strategic use of 7-Methoxy-7-oxoheptanoic acid , a versatile building block for constructing flexible, aliphatic linkers in PROTAC synthesis.[9]
The Linker as a Critical Design Element
The linker's architecture dictates the spatial orientation between the target protein and the E3 ligase.[8][10] This positioning is crucial for productive ubiquitination. Linkers are broadly classified as flexible (e.g., alkyl chains, polyethylene glycol (PEG)) or rigid (e.g., incorporating cyclic or aromatic systems).[5]
-
Flexible Linkers , such as those derived from this compound, offer several advantages. Their conformational freedom can increase the probability of forming a productive ternary complex by allowing the warhead and E3 ligand to adopt multiple orientations.[5] They are also synthetically accessible and easily modified.[1] However, high flexibility can sometimes lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[5]
-
Rigid Linkers can pre-organize the PROTAC into a favorable conformation for binding, reducing the entropic cost.[5] This can improve selectivity and pharmacokinetic properties. However, their synthesis is often more complex, and their inflexibility may hinder the formation of a viable ternary complex.[5]
The choice of linker is therefore a key optimization parameter in PROTAC development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[][11]
PART A: Synthesis & Chemical Characterization Protocol
This section details a modular, two-part synthetic strategy to incorporate a 7-carbon aliphatic chain into a PROTAC using this compound. The strategy involves:
-
Amide Coupling: The carboxylic acid moiety of this compound is coupled to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
-
Saponification: The methyl ester is hydrolyzed to reveal a terminal carboxylic acid.
-
Second Amide Coupling: The newly formed carboxylic acid is coupled to an amine-functionalized warhead, completing the PROTAC synthesis.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of Linker Precursor to E3 Ligase Ligand
This protocol describes the coupling of the carboxylic acid group of this compound to an amine-containing E3 ligase ligand.
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes. The base is crucial, especially if the amine starting material is a salt (e.g., TFA or HCl salt).[12]
-
Add HATU (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Linker-E3 Ligand conjugate.
-
Confirm the structure and purity of the product using ¹H NMR and LC-MS.
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid, which will be used for the subsequent coupling reaction.
Materials:
-
Linker-E3 Ligand conjugate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Linker-E3 Ligand conjugate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by LC-MS. Saponification is often a clean and high-yielding reaction.[13]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting saponified product is often used in the next step without further purification if it is sufficiently pure by LC-MS analysis.
Protocol 3: Final Amide Coupling to the Warhead
This final coupling step connects the linker to the protein of interest's binding ligand (warhead).
Procedure:
-
Follow the same procedure as Protocol 1 , substituting the reagents as follows:
-
Amine: Use the amine-functionalized warhead (1.0 eq).
-
Carboxylic Acid: Use the saponified Linker-E3 Ligand conjugate from Protocol 2 (1.1 eq).
-
-
After purification by flash chromatography or preparative HPLC, the final PROTAC product is obtained.
-
Thoroughly characterize the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H & ¹³C NMR to confirm its identity and purity (>95%).
| Table 1: Summary of Synthetic Steps and Characterization | ||
| Step | Typical Yield | Key Analytical Techniques |
| Protocol 1: Amide Coupling | 60-90% | LC-MS, ¹H NMR |
| Protocol 2: Saponification | >90% | LC-MS |
| Protocol 3: Final Coupling | 50-85% | LC-MS, HRMS, ¹H & ¹³C NMR |
| Note: Yields are highly dependent on the specific ligands used and reaction optimization.[14] |
PART B: Biological Validation Workflow
Once the PROTAC is synthesized and characterized, its biological activity must be validated. The primary goal is to confirm that the PROTAC induces the degradation of the target protein in a cellular context.
Caption: Workflow for biological validation of a PROTAC.
Protocol 4: Determining PROTAC Potency (DC50) and Efficacy (Dmax) via Western Blot
This protocol outlines the steps to measure the concentration-dependent degradation of a target protein.[15]
Materials:
-
Appropriate human cell line (e.g., one that endogenously expresses the target protein and recruited E3 ligase).
-
Cell culture medium, FBS, and supplements.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
12-well or 6-well cell culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubation: Incubate the cells for a time sufficient to observe degradation, typically 16-24 hours.[16]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[16]
-
Incubate lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip or cut the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the normalized protein level (%) versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using software like GraphPad Prism to determine the DC50 and Dmax values.[16]
-
| Table 2: Key Biological Validation Parameters | |
| Parameter | Definition |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. A measure of potency . |
| Dmax | The maximum percentage of protein degradation observed at saturating PROTAC concentrations. A measure of efficacy . |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low yield in amide coupling | Incomplete reaction; impure starting materials; amine salt used without sufficient base. | Increase reaction time; confirm reagent purity; add extra equivalents of base (e.g., DIPEA or NMM) if using an amine salt.[12][17] |
| Synthesis: Multiple products observed | Side reactions; instability of ligands to reaction conditions. | Lower reaction temperature; use alternative coupling agents (e.g., EDC/Oxyma); ensure anhydrous conditions. |
| Biology: No protein degradation observed | Poor cell permeability; unstable PROTAC; non-productive ternary complex formation; cell line lacks necessary E3 ligase components. | Modify linker to improve physicochemical properties (e.g., add PEG units for solubility)[]; confirm PROTAC stability in media; test different linker lengths or attachment points; confirm E3 ligase expression in the cell line. |
| Biology: "Hook Effect" observed (degradation decreases at high concentrations) | Formation of binary (PROTAC-POI or PROTAC-E3) complexes that prevent ternary complex formation. | This is a known phenomenon for PROTACs. The DC50 and Dmax values are still valid and should be reported from the productive concentration range. |
Conclusion
This compound is a valuable and synthetically tractable building block for PROTAC linker design. It provides a flexible aliphatic chain that can be readily incorporated into a PROTAC molecule through standard amide coupling and saponification reactions. By systematically synthesizing PROTACs with this linker and rigorously validating their biological activity, researchers can effectively explore the structure-activity relationships that govern targeted protein degradation. The protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel PROTACs, accelerating the development of this transformative therapeutic modality.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]
-
Scorah, A. R., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(12), 8149-8167. Available from: [Link]
-
Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-328. Available from: [Link]
-
ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 87(21), 14144-14159. Available from: [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 346-351. Available from: [Link]
-
Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 87(21), 14144-14159. Available from: [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
-
Matsuura, S., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. Available from: [Link]
-
Liu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances, 13(15), 10185-10195. Available from: [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
-
Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(12), 5049-5060. Available from: [Link]
-
Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 268-271. Available from: [Link]
-
Girardini, M., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 62(21), 9588-9602. Available from: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 7-Methoxy-7-oxoheptanoic Acid
Introduction: Unveiling the Research Potential of a Bifunctional Molecule
7-Methoxy-7-oxoheptanoic acid, also known as monomethyl pimelate, is a dicarboxylic acid monoester characterized by a seven-carbon backbone.[1][2] This bifunctional nature, possessing both a free carboxylic acid and a methyl ester group, makes it a versatile chemical tool.[1] While its primary documented application is as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), its structural resemblance to medium-chain fatty acids and dicarboxylic acids suggests a broader potential for biological activity that remains largely unexplored.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the multifaceted in vitro effects of this compound. We will delve into its fundamental properties and then propose a suite of detailed, validated protocols to explore its potential cytotoxic, metabolic, anti-inflammatory, and enzyme-inhibitory activities. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to understand and adapt them for their specific research questions.
Physicochemical Properties and Handling
A thorough understanding of the test compound's properties is fundamental to designing robust in vitro studies.
| Property | Value | Source |
| CAS Number | 20291-40-1 | [3][4][5] |
| Molecular Formula | C₈H₁₄O₄ | [3][4][5] |
| Molecular Weight | 174.20 g/mol | [3][6] |
| Physical Form | Colorless to light yellow liquid | [4][6] |
| Purity | ≥95% (typical) | [4][7] |
| Storage | Store at room temperature in a dry, sealed container. For long-term storage in solvent, -20°C to -80°C is recommended. | [3][4] |
Important Handling and Safety Information: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
Hypothesized Biological Activities and Corresponding In Vitro Assays
Given its structure, this compound may exhibit a range of biological effects. Below, we propose several hypotheses and the corresponding in vitro assays to investigate them.
Assessment of Cytotoxicity
Before exploring specific biological activities, it is crucial to determine the cytotoxic profile of this compound to establish appropriate concentration ranges for subsequent experiments.
Caption: Workflow for assessing the cytotoxicity of this compound.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][9] This serves as an indicator of cell viability.
Materials:
-
This compound
-
Selected adherent cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[3][10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Cells and compound prepared as in the MTT assay
Procedure:
-
Follow the cell seeding, compound preparation, and treatment steps as described for the MTT assay.
-
Sample Collection: After the incubation period, transfer a small aliquot (typically 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[10]
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and comparing the LDH release in treated wells to that in maximum LDH release (lysis) control wells.
Investigation of Enzyme Inhibition
The ester and carboxylic acid moieties of this compound suggest it could be a substrate or inhibitor for hydrolytic enzymes like esterases and lipases.
This assay measures the ability of the test compound to inhibit the activity of an esterase enzyme using a chromogenic substrate.
Materials:
-
Esterase (e.g., porcine liver esterase)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of esterase in Tris-HCl buffer. Prepare a stock solution of pNPA in a suitable solvent like ethanol. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add:
-
Test wells: Buffer, esterase solution, and varying concentrations of the test compound.
-
Control wells (no inhibitor): Buffer, esterase solution, and solvent vehicle.
-
Blank wells: Buffer and substrate (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm and continue to take readings every minute for 15-20 minutes.
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
This protocol assesses the inhibitory effect of this compound on pancreatic lipase activity.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.0) containing 0.5% Triton X-100
-
Orlistat (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of PPL, pNPP, and serial dilutions of the test compound and Orlistat in the Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the PPL solution to wells containing either the test compound, Orlistat, or buffer (for the uninhibited control).
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the pNPP substrate solution to all wells.
-
Absorbance Measurement: Measure the absorbance at 410 nm at regular intervals for 30 minutes.[11][12]
Data Analysis: Calculate the rate of p-nitrophenol formation. Determine the percentage of lipase inhibition and calculate the IC₅₀ value as described for the esterase inhibition assay.
Assessment of Anti-inflammatory Potential
Chronic inflammation is implicated in numerous diseases. The structural similarity of this compound to fatty acids suggests it may modulate inflammatory pathways.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
This compound
-
Griess Reagent system
-
Sodium nitrite standard
-
96-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the supernatant to a new plate. Add the components of the Griess reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO production inhibition compared to the LPS-only control.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The bifunctional nature of this molecule, which has primarily been leveraged for its utility as a chemical linker, may also confer upon it interesting biological properties. The proposed assays, from cytotoxicity to enzyme inhibition and anti-inflammatory activity, will enable researchers to build a comprehensive biological profile of this compound. Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of action and could open new avenues for its application in drug discovery and development.
References
- Benchchem. (n.d.). This compound | 20291-40-1.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.5.3. Lipase Inhibition Assay. Retrieved from [Link]
- Lewis, D. R., et al. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Pharmaceutical Sciences, 101(10), 3845-3853.
- Benchchem. (n.d.). A Comparative Guide to the Characterization of Esterase Inhibition using 2-Naphthyl Acetate.
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
- Appraisal of Pancreatic Lipase Inhibitory Potential of Ziziphus oenoplia (L.)Mill. Leaves by In Vitro and In Silico Approaches. (2023). ACS Omega, 8(20), 17897–17909.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. broadpharm.com [broadpharm.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
7-Methoxy-7-oxoheptanoic acid in the development of therapeutics for metabolic diseases
Application Notes & Protocols
Topic: Investigating 7-Methoxy-7-oxoheptanoic Acid as a Novel Modulator of Cellular Metabolism for Therapeutic Applications in Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key strategy in developing new therapeutics is the identification of novel small molecules that can modulate central nodes of metabolic regulation. This document outlines the scientific rationale and provides detailed experimental protocols for investigating this compound, a monomethyl ester of the seven-carbon dicarboxylic acid pimelic acid, as a potential therapeutic agent. We hypothesize that this compound acts as a pro-drug, delivering pimelic acid intracellularly, which in turn may serve as a substrate for fatty acid oxidation and a signaling molecule to activate key metabolic sensors like Peroxisome Proliferator-Activated Receptors (PPARs). These application notes provide a comprehensive framework for testing this hypothesis, from initial in vitro characterization in relevant cell models to in vivo validation in a diet-induced obesity mouse model.
Introduction & Scientific Rationale
Medium-chain fatty acids and their derivatives are emerging as important signaling molecules and metabolic regulators. Dicarboxylic acids, which can be formed from ω-oxidation of fatty acids, are known to be metabolized via β-oxidation and can influence systemic energy balance. Pimelic acid (heptanedioic acid) is a seven-carbon α,ω-dicarboxylic acid. Its esterified form, this compound (also known as monomethyl pimelate), offers improved cell permeability due to its increased lipophilicity.
Our central hypothesis is that this compound is taken up by cells and hydrolyzed by intracellular esterases to release pimelic acid. The liberated pimelic acid can then exert metabolic effects through two primary mechanisms:
-
Energy Substrate: It can enter the mitochondria and undergo β-oxidation, providing an alternative energy source and potentially alleviating lipotoxicity by reducing the burden on long-chain fatty acid oxidation.
-
Signaling Molecule: It may act as a ligand for nuclear receptors, particularly PPARs, which are master regulators of lipid and glucose metabolism. Activation of PPARα in the liver increases fatty acid oxidation, while PPARγ activation in adipose tissue improves insulin sensitivity.
This guide provides the necessary protocols to systematically evaluate the potential of this compound as a therapeutic candidate for metabolic diseases.
Hypothesized Mechanism of Action
The proposed pathway begins with the cellular uptake of this compound, followed by its conversion to the active dicarboxylic acid, which then modulates downstream metabolic pathways.
Figure 1: Hypothesized mechanism of this compound. The compound enters the cell, is hydrolyzed to pimelic acid, and subsequently acts as both an energy substrate in mitochondria and a signaling ligand for nuclear receptors (PPARs).
Experimental Workflows & Protocols
We propose a two-stage approach: initial in vitro screening to validate the mechanism of action, followed by in vivo studies to assess therapeutic efficacy.
Figure 2: Overall experimental workflow. The project progresses from in vitro validation of the core hypothesis to in vivo testing of the compound's efficacy in a disease model.
Part 1: In Vitro Characterization Protocols
Objective: To determine if this compound is non-toxic, activates PPARs, modulates target gene expression, and alters cellular metabolism in relevant cell lines.
Cell Lines:
-
HepG2 (Human Hepatoma): A model for liver metabolism.
-
3T3-L1 (Mouse Adipocytes): A model for fat cell biology and insulin sensitivity. Differentiate to mature adipocytes before treatment.
Protocol 1.1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed HepG2 or differentiated 3T3-L1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Treatment: Replace the medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 1.2: PPAR Activation Assay (Dual-Luciferase Reporter)
-
Transfection: Co-transfect HepG2 cells with:
-
A PPAR response element (PPRE)-driven firefly luciferase reporter plasmid.
-
An expression plasmid for the desired PPAR isoform (PPARα or PPARγ).
-
A Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.
-
-
Treatment: After 24 hours, treat the transfected cells with this compound at non-toxic concentrations (e.g., 10, 50, 100 µM) for 18-24 hours. Include a vehicle control and a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).
-
Lysis & Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.
Table 1: Example Data from PPARα Luciferase Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 |
| GW7647 (Positive Control) | 1 | 15.2 ± 1.5 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 50 | 6.8 ± 0.7 |
| This compound | 100 | 11.3 ± 1.1 |
Protocol 1.3: Target Gene Expression Analysis (RT-qPCR)
-
Treatment & RNA Extraction: Treat HepG2 (for PPARα targets) or differentiated 3T3-L1 cells (for PPARγ targets) with the compound for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes.
-
PPARα targets (HepG2): CPT1A, ACOX1.
-
PPARγ targets (3T3-L1): FABP4, ADIPOQ.
-
Housekeeping gene: ACTB or GAPDH.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Part 2: In Vivo Proof-of-Concept Protocols
Objective: To evaluate the efficacy of this compound in a preclinical model of metabolic disease.
Animal Model: Male C57BL/6J mice, 8 weeks old.
Protocol 2.1: Diet-Induced Obesity (DIO) Model Induction
-
Acclimatization: Acclimatize mice for one week on a standard chow diet.
-
Diet Induction: Switch the diet of the experimental group to a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks. A control group should remain on the chow diet.
-
Confirmation: Confirm the development of obesity and hyperglycemia (e.g., body weight >20% than chow-fed controls, fasting glucose >150 mg/dL).
Protocol 2.2: Dosing and In-Life Monitoring
-
Group Allocation: Randomize the obese mice into two groups (n=8-10 per group):
-
Vehicle control (e.g., corn oil).
-
This compound (e.g., 10-50 mg/kg, dose determined from pilot studies), administered daily by oral gavage.
-
-
Dosing Period: Treat the animals for 4-8 weeks.
-
Monitoring: Measure body weight and food intake 2-3 times per week.
Protocol 2.3: Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): Perform a GTT after 4 weeks of treatment. Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT at least 3 days after the GTT. Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
Protocol 2.4: Terminal Analysis
-
Euthanasia & Sample Collection: At the end of the study, euthanize the mice after a 6-hour fast. Collect blood via cardiac puncture for plasma analysis (glucose, insulin, triglycerides, liver enzymes).
-
Tissue Harvesting: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the tissues.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess steatosis.
-
Gene Expression: Snap-freeze remaining tissues in liquid nitrogen for subsequent RNA extraction and qPCR analysis of metabolic genes.
Table 2: Example Data from In Vivo DIO Study
| Parameter | Vehicle Control (HFD) | This compound (HFD) |
| Body Weight Change (g) | +5.2 ± 0.8 | +2.1 ± 0.5 |
| Fasting Glucose (mg/dL) | 165 ± 12 | 128 ± 9 |
| GTT AUC (mg/dLmin) | 35000 ± 2500 | 24000 ± 1800 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.6 ± 0.1 |
| Liver Triglycerides (mg/g) | 150 ± 20 | 85 ± 15 |
| Note: Data are representative examples (Mean ± SEM). Asterisk () indicates a statistically significant difference from the vehicle control.* |
Conclusion and Future Directions
The protocols detailed in this document provide a rigorous framework for evaluating the therapeutic potential of this compound. Positive results from these studies—demonstrating PPAR activation, improved metabolic gene expression, and efficacy in a DIO mouse model—would provide a strong rationale for further preclinical development. Future steps could include investigating the compound's effects on other metabolic pathways, exploring its pharmacokinetic and pharmacodynamic properties, and conducting formal toxicology studies. This systematic approach ensures that the potential of this novel compound is assessed in a scientifically sound and efficient manner.
References
-
Title: The role of dicarboxylic acids in renal ammoniagenesis in the dog. Source: The Journal of Clinical Investigation URL: [Link]
-
Title: The PPARs: From Orphan Receptors to Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Diet-induced obesity in mice. Source: Nature Protocols URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support center for the synthesis of 7-Methoxy-7-oxoheptanoic acid (Pimelic acid monomethyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to improve reaction yield and product purity. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory-scale method is the direct acid-catalyzed esterification (Fischer-Speier esterification) of pimelic acid with methanol.[1] This method is favored for its simplicity and the use of readily available and inexpensive reagents. The primary challenge lies in controlling the reaction to selectively produce the mono-ester instead of the diester byproduct, dimethyl pimelate.[2]
Q2: Why is controlling the formation of the diester (dimethyl pimelate) so critical?
Achieving a high yield of the desired monoester is fundamentally a game of selectivity. The monoester, this compound, possesses both a carboxylic acid and an ester functional group, making it a valuable bifunctional linker molecule, particularly in the synthesis of PROTACs.[3] The formation of the diester byproduct represents a loss of the starting diacid and complicates purification, as the physical properties of the monoester and diester can be similar.[2]
Q3: Which catalyst is recommended for this esterification?
Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used homogeneous catalyst for this reaction.[2] It serves a dual purpose: as a catalyst to accelerate the reaction rate by lowering the activation energy, and as a dehydrating agent to shift the reaction equilibrium towards the products by removing the water formed during esterification.[1] Alternatively, heterogeneous catalysts like acidic ion-exchange resins can be used; their primary advantage is the ease of removal from the reaction mixture by simple filtration.[2][4]
Q4: What analytical techniques are best for monitoring the reaction's progress?
To effectively track the consumption of pimelic acid and the formation of the monoester and diester, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and recommended technique.[2] For a quicker, more qualitative assessment, Thin Layer Chromatography (TLC) can be employed. A suitable TLC system would be a silica plate developed with a solvent mixture like ethyl acetate/hexanes, allowing for the visualization of the more polar diacid, the intermediate polarity monoester, and the least polar diester.
Part 2: Troubleshooting Guide: Low Yield & Purity Issues
This guide provides a structured approach to diagnosing and resolving common experimental problems in a question-and-answer format.
Issue 1: Low or No Conversion of Pimelic Acid
Q: My reaction shows very little consumption of the starting pimelic acid. What are the likely causes and solutions?
This issue typically points to problems with the reaction setup or reagents. The primary causes are an inactive catalyst, the presence of water, or insufficient thermal energy.
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive or Insufficient Catalyst | The acid catalyst may have degraded or been added in too small a quantity to effectively protonate the carbonyl oxygen of the carboxylic acid, a key step in the esterification mechanism. | Use a fresh, unopened bottle of concentrated sulfuric acid. If using an older bottle, consider titrating to confirm its concentration. Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%) while monitoring the reaction. |
| Presence of Water | Fischer esterification is a reversible reaction.[1] The presence of water in the starting materials (pimelic acid, methanol) or solvent will shift the equilibrium back towards the reactants, inhibiting ester formation. | Ensure all glassware is oven-dried. Use anhydrous grade methanol. For reactions sensitive to water, consider using a Dean-Stark apparatus to physically remove water as it is formed, driving the reaction to completion.[2] |
| Insufficient Temperature or Time | The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration. | Ensure the reaction mixture is refluxing gently. The temperature should be at or near the boiling point of methanol (~65 °C). Extend the reaction time, taking samples periodically to monitor progress via TLC or GC-MS. |
Issue 2: Low Yield of Monoester with High Diester Formation
Q: I am getting a high conversion of my starting material, but the main product is the undesired dimethyl pimelate. How can I improve selectivity for the monoester?
This is the most common challenge and requires careful optimization of reaction conditions to favor mono-esterification.
| Parameter to Adjust | Scientific Rationale | Optimization Strategy |
| Stoichiometry | Using an excess of the dicarboxylic acid relative to the alcohol shifts the equilibrium to favor the reaction of only one carboxylic acid group per molecule. | Use a molar excess of pimelic acid relative to methanol. While this may seem counterintuitive as methanol is often the solvent, controlling the stoichiometry is key. A starting point is a 2:1 or 3:1 molar ratio of pimelic acid to methanol in an inert solvent. Alternatively, a more common approach is to use a large excess of methanol (acting as solvent) but carefully control the reaction time.[2] |
| Reaction Time | The formation of the monoester is the first step, followed by the slower formation of the diester. Shorter reaction times will naturally favor the monoester. | Monitor the reaction closely (e.g., every 30-60 minutes) after an initial period. Quench the reaction as soon as a significant amount of the monoester is observed and before the diester concentration begins to rise substantially.[2] |
| Temperature | Lower reaction temperatures can sometimes increase selectivity by favoring the kinetic product (monoester) over the thermodynamic product (diester). | Run the reaction at a temperature slightly below the reflux point of methanol (e.g., 50-55 °C). While this will slow the reaction rate, it can provide a significant boost in selectivity towards the monoester.[2] |
Issue 3: Difficulty in Purifying the Monoester
Q: My crude product is a mixture of the diacid, monoester, and diester. How can I effectively separate them?
Purification requires exploiting the different chemical and physical properties of the components in the mixture.
-
Step 1: Aqueous Workup to Remove Diacid: After the reaction, the mixture will contain the catalyst (H₂SO₄) and unreacted pimelic acid. A wash with a weak base like sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic catalyst and the two carboxylic acid groups of the pimelic acid, converting them into their respective water-soluble salts.[1] The monoester's remaining carboxylic acid will also be deprotonated and move to the aqueous layer. The neutral diester will remain in the organic layer.
-
To isolate the monoester: After the basic wash, the aqueous layer should be collected and re-acidified with a strong acid (e.g., HCl) to a pH of ~1-2. This will re-protonate the monoester's carboxylate, causing it to precipitate or become extractable with an organic solvent like ethyl acetate.
-
-
Step 2: Separation of Monoester and Diester: If the diester is still a significant contaminant, two main methods are effective:
-
Fractional Distillation under Reduced Pressure: This is effective if the boiling points of the monoester and diester are sufficiently different. This is often the preferred method for larger scale purifications.[2]
-
Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography is very effective. A gradient of ethyl acetate in hexanes can be used to first elute the non-polar diester, followed by the more polar monoester.[2]
-
Part 3: Visualized Workflow & Reaction Scheme
A clear understanding of the process flow is crucial for successful synthesis.
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Reaction scheme showing the equilibrium between pimelic acid, the desired monoester, and the diester byproduct.
Part 4: Detailed Experimental Protocol
This protocol is a self-validating system for the synthesis of this compound.
Objective: To synthesize this compound from pimelic acid with high selectivity.
Materials:
-
Pimelic acid (C₇H₁₂O₄, MW: 160.17 g/mol )
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
5M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pimelic acid (16.0 g, 0.1 mol). Add 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~1.8 g, 18 mmol) dropwise to the mixture.
-
Esterification: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Monitor the reaction progress every hour using TLC (e.g., 30% ethyl acetate in hexanes with a KMnO₄ stain for visualization). The reaction is typically complete within 4-6 hours. Aim to stop the reaction when the spot for the monoester is at its maximum intensity and the spot for the diester is minimal.
-
Quenching and Solvent Removal: Cool the flask to room temperature in an ice bath. Remove the excess methanol by rotary evaporation.
-
Liquid-Liquid Extraction: Dissolve the oily residue in 100 mL of diethyl ether and transfer it to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Base Wash: Add 100 mL of saturated sodium bicarbonate solution to the separatory funnel. Shake vigorously, venting frequently to release CO₂ pressure. This step extracts the unreacted pimelic acid and the desired monoester into the aqueous layer. Drain and collect the aqueous layer.
-
Isolating the Product: Cool the collected aqueous layer in an ice bath. While stirring, slowly add 5M HCl until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate or oil of the monoester should form.
-
Final Extraction: Extract the acidified aqueous solution three times with 75 mL portions of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers once with 50 mL of brine to break any emulsions and remove excess water.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity product. The product should be a colorless to light yellow liquid.[5]
References
- Organic Syntheses. (1943). Pimelic Acid. Organic Syntheses, Coll. Vol. 2, p.531.
- BenchChem. (2025). Optimizing Reaction Conditions for Pimelic Acid Monoesterification: A Technical Support Center. BenchChem Technical Support.
- Google Patents. (1995). Process for the preparation of esters of pimelic acid. EP0643036A1.
- MedChemExpress.
- Google Patents. (1995).
- Google Patents. (1997). Production of adipic acid monomethyl ester. JPH09157220A.
- Science Ready.
- Wikipedia. Pimelic acid. Wikipedia.
- Royal Society of Chemistry. (2017). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. RSC Publishing.
- MedChemExpress.
- Google Patents. (2013).
- Google Patents. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.
Sources
Technical Support Center: Chromatographic Purification of 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support center for the purification of 7-Methoxy-7-oxoheptanoic acid (also known as Monomethyl pimelate). This guide is designed for researchers, scientists, and drug development professionals who are working with this bifunctional molecule and require high purity material. Drawing from established chromatographic principles and troubleshooting experience, this document provides in-depth, practical solutions to common purification challenges in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the molecule and initial purification strategy.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: this compound possesses two key functional groups that dictate its behavior: a terminal carboxylic acid and a methyl ester at the opposite end of a C7 aliphatic chain.
-
Polarity: The carboxylic acid group is highly polar and capable of strong hydrogen bonding. The methyl ester is moderately polar. This dual nature means the molecule is not extremely polar nor is it non-polar, making solvent selection critical.
-
Acidity: The carboxylic acid has an acidic proton. On standard silica gel, which is slightly acidic itself, this can lead to strong interactions, potentially causing peak tailing.[1][2] Suppressing the ionization of this group is a key strategy for achieving sharp, symmetrical peaks.[3]
Q2: What are the most likely impurities I'll encounter from the synthesis of this compound?
A2: The synthesis typically involves the mono-esterification of a dicarboxylic acid (Pimelic acid) with methanol.[4] The common impurities reflect the reaction's progress:
-
Pimelic Acid (Starting Material): A highly polar di-acid that will have very low mobility (low Rf) on normal-phase TLC.
-
Dimethyl pimelate (Byproduct): A less polar di-ester that will have high mobility (high Rf) on normal-phase TLC.
-
Residual Solvents & Reagents: Depending on the synthetic route, these can vary.
Q3: Normal-phase (silica gel) or reversed-phase (C18) chromatography: Which is a better starting point?
A3: Both can be effective, but normal-phase silica gel chromatography is often the more accessible and cost-effective starting point for preparative scale purification in a typical organic synthesis lab.
-
Normal-Phase (Recommended Start): Offers excellent selectivity for separating the target mono-ester from the less polar di-ester byproduct and the highly polar di-acid starting material. The main challenge is managing the acidic nature of the analyte to prevent peak tailing.[5]
-
Reversed-Phase: This is also a powerful technique, particularly for highly polar compounds where normal-phase provides poor retention.[6][7] It is an excellent choice for analytical HPLC method development and can be scaled to preparative flash chromatography.[6] Separation is based on hydrophobicity, where the di-ester would elute last.
Section 2: Troubleshooting Guide for Normal-Phase (Silica Gel) Chromatography
This section provides solutions to specific problems encountered during purification on silica gel.
Q4: My spots are streaking badly on the TLC plate. How can I get clean, compact spots?
A4: This is a classic sign of strong, undesirable interactions between your acidic compound and the silica stationary phase, a phenomenon known as peak tailing.[1][8]
The Cause: The free silanol groups (Si-OH) on the surface of the silica gel can strongly adsorb the carboxylic acid group of your molecule. This slow desorption process during elution causes the spot or peak to tail.[2]
The Solution: Add a small amount of acid to your mobile phase.
-
Why it Works: By adding a volatile acid like acetic acid or formic acid (typically 0.1% to 1% by volume) to your eluent, you create an acidic environment that protonates your this compound.[5] This suppression of ionization reduces its interaction with the silica surface.[9] The added acid also protonates the silica surface itself, further minimizing unwanted interactions.
-
Practical Tip: When developing your method, add one drop of acetic acid to the TLC developing jar and observe the difference in spot shape.[5] The improvement is often dramatic.
Q5: I can't see my compound on the TLC plate under a UV lamp. What visualization stain should I use?
A5: The aliphatic nature of this compound means it lacks a strong UV chromophore, making it invisible under standard 254 nm UV light. You must use a chemical stain for visualization.
Recommended Stains:
| Stain | Preparation & Procedure | Result | Selectivity |
| Bromocresol Green | 0.04 g in 100 mL ethanol, adjusted to a blue color with dilute NaOH.[10][11] Dip the plate and gently warm if needed. | Bright yellow spots on a blue/green background. | Highly selective for acidic compounds. Excellent for specifically identifying your product and the pimelic acid starting material.[10][12] |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[10] Dip the plate. | Yellow/brown spots on a purple background. | General stain for oxidizable groups. It will visualize most organic compounds, including your product, the di-ester, and the di-acid. |
| Vanillin Stain | 15g vanillin in 250mL ethanol and 2.5mL conc. H₂SO₄.[10] Dip the plate and heat with a heat gun until spots appear. | A range of colors for different functional groups. | A good general, multi-purpose stain. |
Q6: I'm running a flash column, but my yield is low and the fractions are not pure. What's going wrong?
A6: This common issue usually stems from one of two areas: improper mobile phase selection or poor column packing/loading technique.
Troubleshooting Workflow:
Explanation of Workflow:
-
Re-evaluate TLC: The ideal retention factor (Rf) for the target compound on a TLC plate before running a column is between 0.2 and 0.35.
-
If the Rf is too high, your compound will elute too quickly from the column with the solvent front, leading to poor separation from less polar impurities like dimethyl pimelate. You need to decrease the mobile phase polarity.
-
If the Rf is too low, you will need an excessive volume of solvent to elute your compound, leading to very broad peaks and potential co-elution with more polar impurities. You need to increase the mobile phase polarity.[5]
-
-
Optimize Loading: How you apply your sample to the column is critical.
-
Dry Loading (Preferred): Dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the sample is applied as a very narrow, even band, leading to much sharper separation.
-
Wet Loading: If you must load the sample as a liquid, dissolve it in the absolute minimum amount of a strong solvent to ensure it's a concentrated plug. Then, apply it carefully to the column. Never dissolve the sample in the mobile phase if it has poor solubility, as this large volume will destroy your separation.
-
Section 3: Protocols and Advanced Methods
Protocol 1: Standard Flash Chromatography Purification
This protocol assumes a starting crude mixture containing the target product, residual pimelic acid, and dimethyl pimelate byproduct.
-
TLC Method Development:
-
Prepare a test mobile phase of 30% Ethyl Acetate in Hexane with 0.5% Acetic Acid.
-
Spot your crude mixture on a silica gel TLC plate and develop it in the test mobile phase.
-
Visualize with Bromocresol Green stain.
-
Goal: Adjust the Ethyl Acetate/Hexane ratio until the target compound (the middle spot) has an Rf of ~0.25. The di-ester byproduct should be near the top (Rf > 0.6) and the di-acid starting material should be at the baseline (Rf ~ 0).
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 1-2 times the weight of your crude material) and mix to form a slurry.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate/Hexane) to first wash out the highly non-polar impurities (dimethyl pimelate).
-
Gradually increase the polarity of the mobile phase (gradient elution) towards your target mobile phase determined by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Q7: I'm working on an analytical scale and need very high purity. Should I use HPLC? What are the starting conditions?
A7: Yes, for high-purity analytical or small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is the superior method. Given the compound's polarity, a reversed-phase method is most common.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Luna Omega C18, Waters ACQUITY BEH C18) | Standard reversed-phase chemistry provides good retention for moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | The acid suppresses ionization of the carboxylic acid, ensuring sharp peaks and good retention on the C18 phase.[3][6] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes | A broad gradient is an excellent starting point to locate your peak and determine the optimal elution conditions. |
| Detection | UV at 210 nm or ELSD/CAD | The ester and acid groups have some absorbance at low UV wavelengths. For better quantitation without a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal.[9] |
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
BenchChem. (2025). Protocol for the Purification of Monomethyl Adipate by Distillation.
-
Google Patents. (2013). CN102898306A - Synthetic method of monomethyl adipate.
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
-
Kromidas, S. HPLC Troubleshooting Guide.
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
-
SIELC Technologies. Polar Compounds.
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
BenchChem. Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?.
-
CORE. Thin Layer Chromatography of KREBS Cycle Acids.
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
-
SCION Instruments. HPLC Troubleshooting Guide.
-
MilliporeSigma. TLC Visualization Methods.
-
Searle Separations Department. Thin Layer Chromatography.
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
-
EPFL. TLC Visualization Reagents.
-
Chemneo. Monomethyl Adipate Cas 627-91-8.
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Optimizing PROTAC Synthesis with 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the common alkyl linker precursor, 7-Methoxy-7-oxoheptanoic acid.
Introduction: The Role of this compound in PROTAC Design
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1] These molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[2] The linker is not merely a spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and influence the final compound's physicochemical properties.[3][4]
This compound is a widely used linker precursor that provides a flexible six-carbon alkyl chain.[5][6] Alkyl chains are synthetically accessible and offer significant conformational flexibility, which is often advantageous in the early stages of PROTAC design to facilitate productive ternary complex formation.[1][7] This guide will address the common synthetic challenges and optimization strategies associated with incorporating this linker into your PROTAC molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why choose an alkyl chain linker derived from this compound? Alkyl chains are among the most common motifs in PROTAC linkers due to their synthetic tractability and flexibility.[3][] This flexibility can help overcome geometric constraints in forming the ternary complex. This compound provides a convenient starting point, with a carboxylic acid for coupling to the first binding moiety and a methyl ester that can be deprotected for subsequent coupling to the second.[5]
Q2: Which amide coupling reagents are recommended for PROTAC synthesis? The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It is extremely efficient and known to suppress racemization, especially when used with a base like N,N-Diisopropylethylamine (DIPEA).[9]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another effective uronium salt-based reagent, often used with HOBt (Hydroxybenzotriazole) to minimize side reactions.[10]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole) is a classic, cost-effective choice, though it can sometimes be less efficient for sterically hindered substrates compared to HATU.[9]
Q3: My first amide coupling reaction has a low yield. What is the most common cause? A frequent and often overlooked cause of low yield is the presence of trifluoroacetic acid (TFA) salts in amine starting materials, which may come from a previous HPLC purification step. The acidic TFA counterion neutralizes the amine base (e.g., DIPEA) required for the coupling reaction, effectively halting it.[11][12] It is crucial to either use the free-base form of your amine or add additional equivalents of base to compensate for the TFA salt.
Q4: How do I monitor the progress of the saponification (methyl ester hydrolysis) step? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique.[13] You should observe the disappearance of the starting material's mass peak (M) and the appearance of a new peak corresponding to the mass of the free carboxylic acid (M - 14 Da, due to the loss of CH₂ from OCH₃ and addition of H to OH).
Section 2: Core Synthesis Workflow & Optimization
The synthesis of a PROTAC using this compound typically follows a convergent, multi-step process. This workflow assumes the use of a POI ligand with a free amine (POI-NH₂) and an E3 ligase ligand with a free amine (E3-NH₂).
General Synthesis Workflow Diagram
Caption: A generalized workflow for PROTAC synthesis using this compound.
Protocol 1: First Amide Coupling
This protocol details the coupling of this compound to an amine-functionalized POI ligand.
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). If the amine is a TFA salt, add 4.0-5.0 eq of DIPEA.[11]
-
Coupling Reagent Addition : Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by LC-MS, checking for the consumption of the POI ligand and the appearance of the coupled product mass.
-
Work-up : Once complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product (Intermediate 1) by flash column chromatography.
Protocol 2: Saponification (Ester Hydrolysis)
This protocol converts the methyl ester of Intermediate 1 to a carboxylic acid.
-
Dissolution : Dissolve Intermediate 1 (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 ratio).
-
Hydrolysis : Add an aqueous solution of Lithium Hydroxide (LiOH) (e.g., 1 M solution, 5.0 eq). Using LiOH in a THF/water mixture is a common and effective method for hydrolyzing esters in complex molecules.[14]
-
Reaction : Stir the mixture at room temperature for 4-16 hours.
-
Monitoring : Monitor the reaction by LC-MS until the starting material is fully consumed.[15]
-
Work-up : Quench the reaction by adding water and acidify the mixture to pH ~3-4 with 1 N HCl at 0 °C.
-
Extraction : Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 2. This product is often used in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol is identical in principle to the first, coupling Intermediate 2 with the E3 ligase ligand.
-
Preparation : Under an inert atmosphere, dissolve the crude Intermediate 2 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Reagent Addition : Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C.
-
Reaction & Monitoring : Stir at room temperature, monitoring by LC-MS for the formation of the final PROTAC.
-
Work-up & Purification : Perform an aqueous work-up as described in Protocol 1. The final PROTAC is typically purified using preparative reverse-phase HPLC. Characterization should be performed by LC-MS and NMR to confirm identity and purity.[13][16]
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses specific problems in a question-and-answer format.
Problem: Low or No Yield in Amide Coupling Steps (Steps 1 & 3)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| TFA Salt Interference | As mentioned in the FAQ, TFA from a previous purification step will neutralize the catalytic base (DIPEA), preventing the activation of the carboxylic acid by HATU.[11][12] | Primary: Use the free-base form of the amine. Alternative: Add 2.0 additional equivalents of DIPEA for every equivalent of TFA salt present. |
| Poor Solubility | PROTAC intermediates can have poor solubility in common solvents like DMF or DCM, leading to a heterogeneous mixture and slow reaction rates.[4] | Switch to a stronger, anhydrous polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).[11] Gentle heating (40-50 °C) can also improve solubility and reaction rate. |
| Steric Hindrance | If the amine or carboxylic acid is located at a sterically crowded position on the ligand, the coupling reaction can be slow or inefficient. | Increase the reaction time to 24 hours and consider adding a slight excess of the coupling reagent (e.g., 1.5 eq HATU). If yield is still low, a less hindered attachment point on the ligand may be necessary.[3] |
| Degraded Reagents | Coupling reagents like HATU and HBTU are moisture-sensitive. Water will hydrolyze the reagent, rendering it inactive. Solvents must be anhydrous. | Use freshly opened bottles of coupling reagents and anhydrous solvents. Store reagents under an inert atmosphere in a desiccator. |
Problem: Incomplete Saponification or Product Degradation (Step 2)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Base/Time | Saponification is an irreversible reaction driven by the deprotonation of the intermediate carboxylic acid by the base.[14] If insufficient base is used or the reaction time is too short, the reaction may not go to completion. | Use a larger excess of LiOH (5-10 equivalents) and allow the reaction to proceed overnight (16 hours). Monitor by LC-MS before work-up. |
| Base-Labile Functional Groups | The strong basic conditions (LiOH) can cause degradation if other sensitive functional groups (e.g., other esters, beta-lactams, certain protecting groups) are present in the POI or E3 ligand. | Milder Conditions: Try using alternative saponification conditions, such as Trimethyltin hydroxide (Me₃SnOH) or enzymatic hydrolysis with a lipase, which operate under neutral or near-neutral pH.[17] Protecting Groups: Ensure that all base-sensitive groups are appropriately protected before attempting saponification. |
| Poor Aqueous Solubility | Upon acidification, if the resulting carboxylic acid (Intermediate 2) has poor aqueous solubility, it may precipitate out, making extraction difficult and leading to product loss. | Use a solvent system for extraction that can better solubilize the product, such as a mixture of DCM and isopropanol. Perform multiple extractions (3-5 times) to ensure complete recovery. |
Troubleshooting Decision Tree for a Failed Reaction
Caption: A decision tree for systematic troubleshooting of failed PROTAC synthesis reactions.
Section 4: Analytical & Quality Control
Comprehensive characterization is essential to ensure the identity, purity, and stability of your final PROTAC. A multi-pronged analytical approach is highly recommended.[13]
| Technique | Purpose | Key Considerations |
| LC-MS | Primary tool for reaction monitoring, purity assessment, and molecular weight confirmation.[18] | PROTACs are large and can form multiple charged ions ([M+H]⁺, [M+2H]²⁺, [M+Na]⁺), which can disperse the signal.[13] Ensure the method covers a sufficient mass range. |
| NMR | Unambiguous structure elucidation of the final compound and key intermediates.[16] | ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms and successful bond formation. 2D NMR techniques (e.g., COSY, HSQC) may be needed for complex structures. |
| HPLC-UV | Robust method for quantifying the purity of the final PROTAC batch.[13] | Use a high-resolution column and an appropriate gradient to separate the main product from unreacted starting materials and side products. Purity should typically be >95% for biological assays. |
References
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (n.d.).
- Troubleshooting low yield in PROTAC synthesis using PEG linkers - Benchchem. (n.d.).
- Overview of PROTAC Linkers | ChemPep. (n.d.).
- PROTAC Linkers - ChemScene. (n.d.).
- Linkers in PROTACs - Precise PEG. (n.d.).
- A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity - Benchchem. (n.d.).
- This compound | PROTAC Linker | MedChemExpress. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Thalidomide-Based PROTAC Synthesis - Benchchem. (n.d.).
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (n.d.).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
- This compound - Product Data Sheet. (n.d.).
- Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... - ResearchGate. (n.d.).
- PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs - Benchchem. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
- Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection | LabRulez LCMS. (n.d.).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
- What are the best reaction condition for amide coupling using HBTU? - ResearchGate. (n.d.).
- Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. (n.d.).
- Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC - PubMed Central. (n.d.).
- 374 BCH3023 Saponification of Esters - YouTube. (2022).
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. (n.d.).
- Saponification-Typical procedures - OperaChem. (2024).
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022).
- Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix - Bioanalysis Zone. (n.d.).
Sources
- 1. chempep.com [chempep.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saponification-Typical procedures - operachem [operachem.com]
- 18. tandfonline.com [tandfonline.com]
Stability issues of 7-Methoxy-7-oxoheptanoic acid in solution
Welcome to the dedicated support center for 7-Methoxy-7-oxoheptanoic acid (CAS No: 20291-40-1). This guide is designed for our valued partners in research, discovery, and drug development. As a bifunctional molecule featuring both a carboxylic acid and a methyl ester, its behavior in solution can be complex. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Question 1: What is the primary chemical stability concern for this compound in solution?
Answer: The principal stability issue is the hydrolysis of the methyl ester functional group.[1][2] This reaction, catalyzed by either acid or base, cleaves the ester bond to yield heptanedioic acid and methanol. Because this degradation product has significantly different chemical properties (i.e., two carboxylic acids versus one), unintended hydrolysis can critically impact experimental outcomes, altering solubility, reactivity, and biological activity.
Question 2: What are the ideal storage conditions for both the neat compound and its prepared solutions?
Answer:
-
Neat Compound: this compound is chemically stable as a neat liquid under standard ambient conditions.[3] For long-term storage, it should be kept in a tightly sealed container in a dry, room-temperature environment.
-
In Solution: To mitigate hydrolytic degradation, solutions should be prepared fresh whenever possible. For short-term storage (up to a few days), refrigerate at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Question 3: In which common laboratory solvents is this compound soluble?
Answer: While specific quantitative solubility data is not extensively published, based on its structure (a medium-chain aliphatic dicarboxylic acid monoester), it is expected to be soluble in a range of organic solvents. These include methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.
Question 4: What are the expected degradation products I should look for?
Answer: The primary and most likely degradation products are heptanedioic acid (also known as pimelic acid) and methanol , resulting from the hydrolysis of the methyl ester. Depending on the experimental conditions (e.g., presence of other reactive species), further reactions could occur, but ester hydrolysis is the main pathway to monitor.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a scenario-based approach to resolving common problems encountered during the use of this compound in solution.
Scenario 1: A time-dependent decrease in the concentration of the parent compound is observed via HPLC analysis.
Question: My HPLC analysis shows the peak corresponding to this compound decreasing over time, even in a seemingly stable buffer. What is the likely cause?
Answer: This observation is a classic sign of chemical degradation, almost certainly due to the hydrolysis of the methyl ester. The rate of this degradation is highly sensitive to several factors:
-
pH: The hydrolysis of esters is significantly catalyzed by both acidic and basic conditions.[6] Neutral pH (around 7) generally affords the slowest rate of hydrolysis, but even here, degradation can occur over time.
-
Temperature: Chemical reaction rates, including hydrolysis, increase with temperature. If your experiment is conducted at elevated temperatures, the rate of degradation will be accelerated.
-
Buffer Composition: Certain buffer components can act as catalysts. It is crucial to use a well-characterized buffer system and assess its compatibility.
Causality Explained: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[1][6] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon in an irreversible process known as saponification, which is typically faster than acid-catalyzed hydrolysis.[2][7]
Scenario 2: I have observed an unexpected downward drift in the pH of my weakly-buffered solution.
Question: I prepared a solution of this compound in a buffer with low buffering capacity. Over 24 hours, the pH has dropped. Why?
Answer: This pH drop is a direct consequence of ester hydrolysis. The degradation of one molecule of this compound produces one molecule of heptanedioic acid. The newly formed second carboxylic acid group increases the overall acidity of the solution, releasing protons (H+) and thereby lowering the pH. This can create a feedback loop where the initial hydrolysis lowers the pH, which in turn may accelerate further acid-catalyzed degradation.
dot
Caption: Feedback loop of pH drop due to hydrolysis.
Scenario 3: My downstream reaction, which involves activating the carboxylic acid, is yielding inconsistent or low amounts of the desired product.
Question: I am using a coupling agent (e.g., EDC, DCC) to form an amide at the carboxylic acid position, but my yields are variable. Could the stability of the starting material be the issue?
Answer: Absolutely. If your starting material has partially degraded to heptanedioic acid, you are introducing a significant contaminant into your reaction. Heptanedioic acid has two carboxylic acid groups. This means it will also react with your coupling agent, consuming expensive reagents and leading to the formation of undesired side products (e.g., diamides, polymers). This competitive reaction reduces the effective concentration of your intended starting material and complicates purification.
dot
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Poor Cell Permeability of 7-Methoxy-7-oxoheptanoic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers working with 7-Methoxy-7-oxoheptanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose and overcome this critical hurdle in your research and development efforts.
Part 1: Understanding the Core Problem
This section addresses the fundamental physicochemical properties of this compound derivatives that contribute to their limited ability to cross cellular membranes.
FAQ 1: Why do my this compound derivatives exhibit low cell permeability?
The primary obstacle to the passive diffusion of these derivatives across the lipid bilayer of a cell membrane is the presence of the terminal carboxylic acid group.[1][2]
-
The Role of Ionization: At a physiological pH of approximately 7.4, the carboxylic acid group (with a pKa typically between 3.5 and 4.5) will be predominantly deprotonated, existing in its ionized carboxylate form (R-COO⁻).[2] This negative charge significantly increases the molecule's polarity and hydrophilicity.
-
The Lipid Bilayer Barrier: Cell membranes are composed of a nonpolar lipid core. Charged, polar molecules like the ionized carboxylate are energetically disfavored from entering this hydrophobic environment, leading to poor passive diffusion.[3][4] While a tiny fraction of the compound will exist in its neutral, protonated form (R-COOH) and can cross the membrane, the concentration gradient for this species is too low to facilitate significant intracellular accumulation. This principle is often explained by the pH-partition hypothesis.[5]
Caption: Ionization state at the cell membrane interface.
Part 2: Experimental Assessment of Permeability
Before attempting to improve permeability, it is crucial to accurately quantify the problem. This section provides an overview of standard experimental methods.
FAQ 2: How can I quantitatively measure the cell permeability of my derivative?
Several in vitro models are considered industry standards for assessing the permeability of compounds. The most common are cell-based monolayer assays like the Caco-2 and MDCK assays, and artificial membrane assays like PAMPA.[6][7][8] The output of these assays is typically the apparent permeability coefficient (Papp), measured in cm/s.
| Assay Type | Model System | Throughput | Measures | Key Advantages | Limitations |
| Caco-2 | Human colorectal adenocarcinoma cells | Low to Medium | Transcellular & paracellular transport, active efflux | Gold standard; mimics human intestinal epithelium; provides efflux information.[6][7] | Long cell culture time (21 days); can be expensive. |
| MDCK | Madin-Darby canine kidney cells | Medium to High | Primarily transcellular transport | Faster culture time than Caco-2; can be transfected with specific transporters (e.g., MDCK-MDR1).[6][7] | Not of human intestinal origin; may not express the same transporters as Caco-2. |
| PAMPA | Parallel Artificial Membrane Permeability Assay | High | Passive transcellular diffusion only | Inexpensive, rapid, and highly reproducible; isolates passive diffusion. | No biological component; cannot assess active transport or efflux. |
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps to determine the Papp value and efflux ratio (ER) for a test compound. The efflux ratio helps determine if the compound is a substrate of efflux pumps.[6]
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., Propranolol for high permeability, Mannitol for low permeability)
-
LC-MS/MS or other analytical instrument for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values indicating confluency (typically >250 Ω·cm²).
-
Transport Experiment (Apical to Basolateral, A→B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test compound and controls to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.
-
Transport Experiment (Basolateral to Apical, B→A): a. Repeat the process, but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This measures active efflux.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux.[9]
Part 3: Strategies for Enhancing Permeability
Once poor permeability is confirmed, several strategies can be employed. The most common and often most effective for carboxylic acid-containing molecules is the prodrug approach.
FAQ 3: What is a prodrug and how can it improve permeability for my derivative?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7] For carboxylic acids, the most common prodrug strategy is to mask the polar carboxylic acid group as a more lipophilic ester.[1][2][5]
Mechanism of Action:
-
Enhanced Permeability: The ester prodrug is significantly less polar and more lipophilic than the parent carboxylic acid. This allows it to more readily partition into and diffuse across the hydrophobic cell membrane.[7]
-
Intracellular Conversion: Once inside the cell, ubiquitous intracellular enzymes called esterases recognize and cleave the ester bond through hydrolysis.
-
Release of Active Drug: This cleavage releases the active parent drug (the this compound derivative) inside the cell, where it can reach its target. The promoiety (the alcohol portion of the original ester) is also released and should ideally be non-toxic.
Caption: The ester prodrug strategy for enhancing cell entry.
FAQ 4: What are some other strategies if chemical modification is not feasible?
If creating a prodrug is not an option, various formulation strategies can be explored to improve bioavailability and permeation, although these are generally applied later in the development process.[10][11][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.[5]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can alter its absorption pathway and protect it from degradation.[13][14]
-
Permeation Enhancers: These are excipients included in a formulation that reversibly disrupt the integrity of the intestinal epithelium to allow for increased drug passage.[10][11] However, their use must be carefully evaluated for potential toxicity.
FAQ 5: My permeability is still low even after making an ester prodrug. What's happening?
If a lipophilic prodrug still fails to accumulate in cells, the issue may not be passive diffusion but rather active efflux. Many cells, particularly Caco-2 cells and various cancer cell lines, express efflux pumps like P-glycoprotein (P-gp, or MDR1) that actively transport a wide range of substrates out of the cell.[15][16]
Troubleshooting Steps:
-
Review Caco-2 Data: Check the efflux ratio (ER) from your bidirectional Caco-2 assay. An ER > 2 is a strong indicator of active efflux.
-
Run an Inhibition Assay: Repeat the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or valspodar).[6] If the A→B permeability significantly increases and the B→A permeability decreases (leading to an ER closer to 1), it confirms your compound is an efflux substrate.
-
Structural Modification: If efflux is confirmed, further chemical modifications to the derivative may be necessary to reduce its recognition by efflux pumps. This is a complex medicinal chemistry challenge often guided by computational modeling and structure-activity relationships.
Part 4: Data Interpretation and Advanced Concepts
Understanding the data in the broader context of drug discovery is key to making informed decisions.
FAQ 6: What Papp value is considered "good" for a compound?
Permeability is generally classified into three categories. The following table provides a widely accepted guideline for interpreting Caco-2 Papp values.
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Oral Absorption |
| High | > 10 | > 85% |
| Medium | 1 - 10 | 20% - 85% |
| Low | < 1 | < 20% |
| (Note: These are general guidelines and can vary. Source: Adapted from literature conventions.[9]) |
FAQ 7: How do I balance improving permeability with other essential drug properties?
Aggressively increasing lipophilicity to boost permeability can have negative consequences, such as decreased aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[17][18][19]
A more advanced metric to consider is Lipophilic Permeability Efficiency (LPE) . LPE assesses the efficiency with which a compound utilizes its overall lipophilicity to achieve membrane permeability.[17][19][20] The goal is not simply to maximize lipophilicity, but to optimize the molecular structure (e.g., through intramolecular hydrogen bonding or scaffold design) to achieve high permeability without a corresponding large increase in "bulk" lipophilicity that harms solubility. Calculating and tracking LPE can help guide medicinal chemistry efforts toward a more balanced and ultimately more successful drug candidate profile.
References
-
Stewart, B. H., et al. (1995). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
Wenzel, M., et al. (2015). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]
-
Brayden, D. J., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. [Link]
-
Bhalani, D. V. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Yu, P., et al. (2007). A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. PubMed. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]
-
Di, L., & Gite, S. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
Sarlah, D., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Link]
-
Tarcsay, A., et al. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. PubMed. [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Lin, Y.-C., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Ferruza, J., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]
-
Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Sci-Hub. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]
-
Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
ResearchGate. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
-
Rybenkov, V. V., et al. (2019). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
-
DeGoey, D. A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
Spengler, G., et al. (2017). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]
-
Bonina, F. P., & Montenegro, L. (2022). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
-
PubMed Central. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. [Link]
-
Kell, D. B. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. [Link]
-
ResearchGate. (n.d.). Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. [Link]
-
ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
-
PubMed. (2011). Rectification of the water permeability in COS-7 cells at 22, 10 and 0°C. PubMed. [Link]
-
Anser Press Pte. Ltd. (2023). Overcoming the challenge: cell-penetrating peptides and membrane permeability. Biomaterials and Biosensors. [Link]
Sources
- 1. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. bioivt.com [bioivt.com]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 13. upm-inc.com [upm-inc.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.box [sci-hub.box]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PROTAC Degradation Assays with 7-Methoxy-7-oxoheptanoic Acid Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for PROTAC® (Proteolysis Targeting Chimera) degradation assays, with a specific focus on challenges encountered when utilizing linkers derived from 7-Methoxy-7-oxoheptanoic acid. This resource is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established scientific principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
The linker is a critical component of a PROTAC, connecting the ligand that binds to your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] The this compound derivative, once incorporated into the final PROTAC structure, provides a flexible alkyl chain. The length, composition, and attachment points of this linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1][2][4]
Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?
This is a common issue that can stem from several factors. Here is a checklist of initial steps to take:
-
Confirm Compound Integrity: Ensure the purity and structural integrity of your PROTAC through methods like NMR and mass spectrometry.
-
Verify Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[5] Consider using cell permeability assays to confirm your PROTAC is reaching its intracellular target.[5][6]
-
Check for Ternary Complex Formation: The inability to form a stable ternary complex is a primary reason for lack of degradation.[4][7] Biochemical or biophysical assays like TR-FRET, AlphaLISA, or SPR can be used to assess ternary complex formation in a cell-free system.[8][9]
-
Assess E3 Ligase Expression: The E3 ligase recruited by your PROTAC must be endogenously expressed in your cell line of choice. Verify its presence and relative abundance via Western blot or proteomics.
-
Rule out the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[4][7][10] It is crucial to perform a wide dose-response curve to identify the optimal concentration for degradation and to see if you are operating in the hook effect region.[7][11]
Q3: My degradation is weak or inconsistent. How can I optimize the assay?
Inconsistent or weak degradation can be frustrating. Consider the following optimization strategies:
-
Optimize Linker Length: The length of the linker is critical for inducing potent degradation.[12][13] If you are using a this compound-based linker, you may need to synthesize a library of PROTACs with varying linker lengths to find the optimal distance for your specific target and E3 ligase pair.[12][13]
-
Time-Course Experiment: The kinetics of degradation can vary significantly between different targets and PROTACs. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal degradation.
-
Cellular Context Matters: The efficacy of a PROTAC can be highly dependent on the cell line used.[14] Factors such as the expression levels of the target protein, the E3 ligase, and components of the ubiquitin-proteasome system can all influence the outcome.
-
Control Your Variables: Ensure consistency in cell passage number, cell density at the time of treatment, and reagent concentrations to minimize variability.[15]
Q4: I'm observing a "hook effect." What does this mean and how can I mitigate it?
The hook effect is a paradoxical phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation.[4][7][10] This results in a bell-shaped dose-response curve.[4][7]
-
Cause: The hook effect is caused by the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[4][7][10]
-
Mitigation:
-
Dose-Response: The most important step is to perform a comprehensive dose-response experiment with a wide range of concentrations to accurately determine the optimal concentration (DC50) and maximal degradation (Dmax).[7][11]
-
Linker Optimization: A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less susceptible to the hook effect.[4][7] This may involve altering the linker's length, rigidity, or composition.[2][3]
-
II. In-Depth Troubleshooting Guides
Issue 1: No Target Degradation Observed
Workflow for Diagnosing No Degradation
Caption: A logical workflow for troubleshooting a complete lack of protein degradation.
Detailed Troubleshooting Steps:
-
PROTAC Integrity and Solubility:
-
Problem: The synthesized PROTAC may have degraded, be impure, or be insoluble in the cell culture medium.
-
Solution: Re-verify the compound's identity and purity using analytical techniques. Assess its solubility in your experimental buffer and consider using a co-solvent if necessary.
-
-
Cellular Uptake:
-
Problem: The PROTAC may not be efficiently crossing the cell membrane.[5]
-
Solution: Employ a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the PROTAC.
-
-
Target and E3 Ligase Availability:
-
Problem: The target protein or the recruited E3 ligase may not be expressed at sufficient levels in the chosen cell line.
-
Solution: Confirm the expression of both the target protein and the E3 ligase (e.g., Cereblon or VHL) by Western blot.
-
-
Ternary Complex Formation:
-
Problem: The PROTAC may not be able to effectively bridge the target protein and the E3 ligase.[9] The linker length or geometry may be suboptimal.[12][13]
-
Solution: Use in vitro assays like TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex.[8][9] If complex formation is weak, a library of PROTACs with different linker lengths and attachment points should be synthesized and tested.[1][12]
-
Issue 2: Pronounced Hook Effect and Narrow Therapeutic Window
Quantitative Data Example: The Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 50 |
| 10000 | 80 |
This table illustrates a typical hook effect where maximal degradation is observed at 100 nM, with decreased efficacy at higher concentrations.
Strategies to Mitigate the Hook Effect:
-
Enhance Ternary Complex Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[7] This is often achieved through linker optimization.[4]
-
Balance Binary Binding Affinities: A significant imbalance in the binding affinities of the PROTAC for the target protein and the E3 ligase can favor the formation of one binary complex over the other, exacerbating the hook effect.[7] Measuring these affinities independently can provide valuable insights for rational PROTAC design.
-
Consider a Different E3 Ligase: Different E3 ligases have varying cellular abundances and intrinsic properties that can influence the propensity for a hook effect.[1]
III. Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Degradation
This protocol allows for the quantification of target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17]
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Protocol 2: In-Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce ubiquitination of the target protein in a reconstituted system.[18]
Materials:
-
Purified recombinant target protein.
-
E1 activating enzyme.
-
E2 conjugating enzyme (specific to the chosen E3 ligase).
-
E3 ligase complex (e.g., VHL or Cereblon complex).
-
Ubiquitin.
-
ATP.
-
PROTAC of interest.
-
Ubiquitination reaction buffer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, E1 enzyme, E2 enzyme, E3 ligase complex, and ubiquitin in the reaction buffer.
-
Add the PROTAC of interest to the reaction mixture. Include a control reaction without the PROTAC.
-
-
Initiate the Reaction:
-
Add ATP to start the ubiquitination cascade.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to visualize the laddering pattern indicative of poly-ubiquitination.
-
Mechanism of PROTAC-Induced Ubiquitination
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
IV. References
-
Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed.
-
The Hook Effect in PROTACs: A Comparative Study of Design Strategies. Benchchem.
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH.
-
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
-
Troubleshooting and Optimizing a Western Blot. Addgene Blog.
-
Navigating the Hook Effect in PROTAC Assays: A Technical Support Center. Benchchem.
-
Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.
-
PROTAC Linker Design and Optimization. CD ComputaBio.
-
Impact of linker length on the activity of PROTACs. PMC - NIH.
-
Western blot troubleshooting guide!. Jackson ImmunoResearch.
-
PROTAC-mediated ternary complex formation and hook effect. The hook... ResearchGate.
-
Western Blotting Troubleshooting Guide. Cell Signaling Technology.
-
Western Blot Troubleshooting Guide. Boster Bio.
-
common problems in PROTAC experiments and how to avoid them. Benchchem.
-
Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. PubMed.
-
Technical Support Center: Troubleshooting Poor Reproducibility in Degradation Assays. Benchchem.
-
Targeted Protein Degradation: Elements of PROTAC Design. PMC - NIH.
-
What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
-
101 Western Blot Troubleshooting Tips & Tricks. Assay Genie.
-
Target Exploration and Validation. LifeSensors.
-
This compound | PROTAC Linker. MedChemExpress.
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
-
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube.
-
PROTAC® Degradation Assays. LifeSensors.
-
PROTAC® Ubiquitination Assays. LifeSensors.
-
PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience.
-
The Ubiquitin-Proteasome System: A Technical Guide to its Central Role in PROTAC-Mediated Protein Degradation. Benchchem.
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
-
Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
-
Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications.. Revvity.
-
PROTAC Ternary Complex Formation Assays. LifeSensors.
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central.
-
Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Oreate AI Blog.
-
PROTAC Ternary Complex Assay Services. BOC Sciences.
-
Application of PROTACs in Target Identification and Target Validation. PMC - NIH.
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs.
-
This compound | PROTAC Linker. MedChemExpress.
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist.
-
7-(tert-Butoxy)-7-oxoheptanoic acid | PROTAC Linker. MedChemExpress.
-
Safety challenges inherent to the PROTAC modality. (1) PROTAC may... ResearchGate.
-
Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.
-
Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. PMC - NIH.
-
7-Oxoheptanoic acid methyl ester | PROTAC Linker. MedchemExpress.com.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Stability of 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support guide for 7-Methoxy-7-oxoheptanoic acid (CAS No: 20291-40-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile bifunctional molecule. As a mono-methyl ester of heptanedioic acid, its unique structure, containing both a free carboxylic acid and a methyl ester, makes it a valuable building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] However, this bifunctionality also presents specific storage and handling challenges. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols to prevent and diagnose degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
For long-term stability, this compound, which is typically a colorless to light yellow liquid, should be stored at room temperature in a tightly sealed container.[3][4] The key is to protect it from atmospheric moisture and contaminants. Several suppliers recommend storing it "sealed in dry, room temperature".[4] For extended periods (up to 3 years), room temperature is acceptable for the neat compound.[2][3]
-
Expertise & Experience: The primary concern for a compound with both a carboxylic acid and a methyl ester is hydrolysis. The carboxylic acid moiety makes the molecule hygroscopic, meaning it can attract and absorb moisture from the air. This absorbed water can then act as a reagent for the hydrolysis of the methyl ester, especially over long periods or in the presence of trace acidic or basic impurities. A tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, is the best practice to minimize exposure to moisture.
Q2: I need to store this compound in solution. What solvent should I use and what are the recommended storage conditions?
When stored in a solvent, the stability of this compound is significantly reduced compared to its neat form. If storage in solution is necessary, it is recommended to use a dry, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). For optimal stability in solution, storage at -20°C or -80°C is advised.[2][3]
-
Trustworthiness: Storing in protic solvents like methanol or ethanol is strongly discouraged. These alcohols can participate in a transesterification reaction with the methyl ester, leading to the formation of different ester byproducts and altering the purity of your starting material. Water, even in small amounts in non-anhydrous solvents, can lead to hydrolysis. The recommended sub-zero temperatures slow down the kinetics of these potential degradation reactions, preserving the compound's integrity for a longer duration (up to 1-2 years at -20°C to -80°C).[2][3]
Q3: What are the primary degradation pathways for this compound?
The two most probable degradation pathways for this molecule are hydrolysis and oxidation .
-
Hydrolysis: This is the cleavage of the methyl ester bond by water to yield heptanedioic acid (pimelic acid) and methanol. This reaction can be catalyzed by both acidic and basic conditions.[5][6]
-
Oxidation: While the aliphatic chain is relatively stable, oxidative conditions could potentially lead to the formation of various byproducts.[5] Strong oxidizing agents are listed as incompatible materials for similar chemical structures.[7][8]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Inconsistent results or lower-than-expected yield in subsequent reactions.
-
Potential Cause: Degradation of your this compound stock. The free carboxylic acid generated from hydrolysis can interfere with reactions where the ester is the intended reactive site, or vice-versa.
-
Troubleshooting Steps:
-
Verify Purity: The first step is to assess the purity of your stock material. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection can reveal the presence of degradation products.[9][10]
-
Forced Degradation Study: To confirm the identity of impurities, you can perform a forced degradation study on a small sample of known pure material. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide) to generate the expected degradation products, which can then be used as standards to identify impurities in your stock.[5]
-
Purification: If degradation is confirmed, the material may need to be repurified, for example, by column chromatography, before further use.
-
Issue 2: Observed changes in the physical appearance of the material (e.g., discoloration, precipitate formation).
-
Potential Cause: Discoloration, such as yellowing, could be a sign of oxidative degradation.[5] The formation of a precipitate in a solution could indicate that a degradation product with lower solubility has been formed.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the material has been stored according to the recommendations (sealed, dry, and for solutions, protected from light and at low temperatures).[5]
-
Analytical Characterization: Use analytical methods like HPLC-MS or NMR to identify the impurities.[3] This will help in understanding the degradation pathway that has occurred.
-
Inert Atmosphere: For sensitive applications, consider storing both the neat material and solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Experimental Protocol: Stability Indicating HPLC Method
This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method to assess the purity of this compound and detect its primary hydrolytic degradation product, heptanedioic acid.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometer (ESI-) |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
Standard Preparation: Prepare a 100 µg/mL standard of heptanedioic acid in the same diluent.
-
Injection and Analysis: Inject the samples and standards onto the HPLC system.
-
Data Interpretation: this compound is more non-polar than its degradation product, heptanedioic acid. Therefore, the parent compound will have a longer retention time than the diacid degradation product. The presence of a peak at the retention time of the heptanedioic acid standard in your sample indicates hydrolysis.
Caption: Workflow for HPLC-based stability assessment.
References
- This compound-COA-275733-MedChemExpress. MedChemExpress.
- This compound | 20291-40-1 | Benchchem. Benchchem.
- This compound | 20291-40-1 - Sigma-Aldrich. Sigma-Aldrich.
- This compound - Product D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution - Benchchem. Benchchem.
- ANALYTICAL METHODS.
- Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry.
- Biosorption and biodegradation of Acid Orange 7 by Enterococcus faecalis strain ZL: optimization by response surface methodological approach - PubMed. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 20291-40-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.es [fishersci.es]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Biosorption and biodegradation of Acid Orange 7 by Enterococcus faecalis strain ZL: optimization by response surface methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Length in PROTACs Derived from 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of linker length in Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on those derived from the precursor 7-Methoxy-7-oxoheptanoic acid. The information herein is designed to explain the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Section 1: FAQs - Foundational Concepts in Linker Optimization
This section addresses common questions regarding the fundamental principles of PROTAC linker design and function.
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy.[2] Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[3][4] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The linker's length is crucial for several reasons:
-
Ternary Complex Geometry: A linker that is too short may cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[5][6] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may allow for too much flexibility, leading to unproductive binding modes.[5][]
-
Cooperativity: The linker influences the protein-protein interactions between the POI and the E3 ligase within the ternary complex. An optimal linker can facilitate favorable new interactions, leading to "positive cooperativity," which enhances the stability of the complex and improves degradation efficiency.[1][8]
-
Selectivity: Minor changes in linker length can impart selectivity for degrading one protein over another, even within the same family. For instance, extending a linker by a single ethylene glycol unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a lapatinib-based PROTAC.[4]
Q2: What are the advantages of using an alkyl chain linker derived from a precursor like this compound?
Alkyl chains are one of the most common motifs used in PROTAC linkers.[4] this compound is a useful chemical building block for creating such linkers.[9]
Advantages of Alkyl Linkers:
-
Systematic Length Variation: Alkyl chains allow for the easy and systematic variation of linker length by adding or removing methylene (-CH2-) units. This is essential for empirical optimization.[4]
-
Synthetic Tractability: The synthesis of PROTACs with simple alkyl linkers is generally straightforward. Precursors like this compound provide a defined carbon chain that can be readily incorporated into a synthetic scheme.[9][10]
-
Modulation of Physicochemical Properties: While highly flexible, alkyl chains can influence properties like cell permeability. However, their hydrophobicity can sometimes negatively impact solubility.[6][11]
This compound specifically provides a seven-carbon backbone. The terminal carboxylic acid and methyl ester groups offer versatile chemical handles for conjugation to the E3 ligand and the POI ligand, respectively, through standard amide bond formation or other coupling reactions.[9]
Q3: How do I systematically design a library of PROTACs with varying linker lengths?
A systematic approach is crucial for efficiently identifying the optimal linker length.[]
-
Define the Core Scaffolds: Start with your validated POI ligand and E3 ligase ligand.
-
Select Attachment Points: Identify solvent-exposed positions on both ligands where the linker can be attached without disrupting binding to their respective proteins. This can be guided by co-crystal structures or computational modeling.[10]
-
Choose a Linker Series: For alkyl linkers derived from precursors like this compound, plan a series that varies the chain length incrementally. For example, you might synthesize PROTACs with 5, 6, 7, 8, and 9-carbon linkers to explore the "chemical space" around the initial 7-carbon length.
-
Convergent Synthesis: Employ a convergent synthetic strategy where the linker is built out from one of the ligands before being coupled to the second ligand in the final steps. "Click chemistry," such as the copper-catalyzed reaction between an alkyne and an azide, is a highly efficient method for assembling diverse PROTAC libraries.[4][13][]
Q4: What are the key parameters to assess the efficacy of a PROTAC, and how are they determined?
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein. The two key parameters are:
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC at which 50% of the target protein is degraded. It is a measure of the PROTAC's potency.[15]
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with a given PROTAC, regardless of concentration. It reflects the efficacy of the degrader.[15]
These parameters are determined by treating cells with a serial dilution of the PROTAC for a fixed period (e.g., 18-24 hours), followed by quantifying the remaining target protein levels, typically via Western blot or quantitative mass spectrometry.[16] The data is then plotted as the percentage of protein degradation versus the log of the PROTAC concentration and fitted to a dose-response curve to calculate the DC50 and Dmax values.[3][16]
Section 2: Troubleshooting Guide - Experimental Challenges
This section provides solutions to specific issues that researchers may encounter during the linker optimization process.
Problem 1: Low Degradation Efficacy (High DC50, Low Dmax)
-
Question: My PROTAC series shows poor or no degradation of the target protein across all tested linker lengths. What are the potential linker-related causes and troubleshooting steps?
-
Answer:
-
Potential Cause 1: Suboptimal Linker Length Range. The range of linker lengths you have tested may be entirely outside the optimal window for forming a productive ternary complex.[5] Some protein pairs require very specific linker lengths, and even a small deviation can lead to a dramatic loss of activity.[3]
-
Troubleshooting Step: Synthesize and test PROTACs with a broader range of linker lengths. If you started with C5-C9 linkers, expand the series to include both shorter (e.g., C3, C4) and longer (e.g., C10-C12) options.
-
-
Potential Cause 2: Poor Cellular Permeability. PROTACs are often large molecules that may struggle to cross the cell membrane.[17][18] The linker significantly contributes to the overall physicochemical properties of the molecule. A long, greasy alkyl linker can increase lipophilicity to a point where it hinders cell entry or causes the compound to aggregate.[][11]
-
Troubleshooting Step: Assess the cellular permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[17] Consider synthesizing analogs with more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, which can improve solubility and permeability.[6]
-
-
Potential Cause 3: Inadequate Ternary Complex Stability. Even if a ternary complex forms, it may not be stable enough to allow for efficient ubiquitination. The linker's conformation plays a key role here.[19][20]
-
Troubleshooting Step: This is a complex issue often requiring structural biology or advanced computational modeling to diagnose.[21] Empirically, you can try introducing some rigidity into the linker (e.g., using a piperazine or phenyl ring) to reduce the entropic penalty of binding and pre-organize the PROTAC into a more favorable conformation.[1]
-
-
Problem 2: The "Hook Effect"
-
Question: I'm observing a biphasic dose-response curve where degradation is potent at lower concentrations but decreases at higher concentrations. Why does this happen?
-
Answer: This phenomenon is known as the "hook effect" and is a classic characteristic of PROTACs.[22] It occurs because at high concentrations, the PROTAC is in such excess that it predominantly forms binary complexes (POI-PROTAC and PROTAC-E3 Ligase) rather than the productive ternary complex.[6][23] These binary complexes compete with and prevent the formation of the ternary complex, thus reducing degradation.
-
Mitigation Strategy 1: Linker Optimization. The stability of the ternary complex, influenced by the linker, can modulate the hook effect. A linker that promotes strong, cooperative protein-protein interactions can help stabilize the ternary complex, potentially shifting the hook effect to higher concentrations.[24]
-
Mitigation Strategy 2: Understand Your Dosing. The hook effect is an inherent part of PROTAC pharmacology. It is crucial to perform a full dose-response curve to identify the optimal concentration window for degradation and to avoid misinterpreting a lack of degradation at high doses as compound inactivity.[25]
-
Problem 3: Poor In Vitro to In Vivo Translation
-
Question: My PROTAC is highly potent in cellular assays, but it shows poor efficacy in animal models. Could the linker be the problem?
-
Answer: Yes, the linker is a major determinant of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Potential Cause 1: Metabolic Instability. Flexible linkers, particularly long alkyl or PEG chains, can be susceptible to metabolic degradation by enzymes in the liver or plasma.[1]
-
Troubleshooting Step: Conduct metabolic stability assays using liver microsomes. If the linker is found to be a metabolic hotspot, consider introducing features that block metabolism, such as replacing a hydrogen with a fluorine atom or incorporating a more rigid cyclic structure.
-
-
Potential Cause 2: Poor Solubility or Bioavailability. The physicochemical properties imparted by the linker can lead to poor aqueous solubility, preventing the PROTAC from reaching effective concentrations in vivo.[2]
-
Troubleshooting Step: Measure the aqueous solubility of your lead compounds. Modifications to the linker, such as adding polar groups or PEG units, can improve solubility.[6] Formulation strategies can also be employed to enhance bioavailability.
-
-
Section 3: Protocols, Data, and Visualizations
This section provides standardized workflows and data presentation formats to guide your experiments.
Experimental Protocols
Protocol 1: General Synthesis of an Alkyl-Linked PROTAC Library
This protocol outlines the synthesis of a PROTAC library with varying alkyl chain lengths, starting from a precursor like this compound.
-
Step 1: Linker Precursor Preparation:
-
Begin with a series of α,ω-dicarboxylic acid monomethyl esters of varying lengths (e.g., C5 to C9). This compound serves as the C7 member of this series.[9]
-
-
Step 2: Activation and Coupling to First Ligand:
-
Activate the free carboxylic acid of the linker precursor using a standard coupling reagent (e.g., HATU, HBTU).
-
React the activated linker with an amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amino group) in the presence of a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF.
-
Purify the resulting intermediate (Ligand-Linker-Ester) by column chromatography.
-
-
Step 3: Ester Hydrolysis:
-
Hydrolyze the methyl ester at the other end of the linker using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water.
-
Acidify the reaction to protonate the newly formed carboxylic acid. Purify the product (Ligand-Linker-Acid).
-
-
Step 4: Final Coupling to Second Ligand:
-
Activate the carboxylic acid of the Ligand-Linker-Acid intermediate as in Step 2.
-
React the activated intermediate with an amine-functionalized POI ligand.
-
Purify the final PROTAC product by preparative HPLC to ensure high purity for biological testing.
-
-
Step 5: Characterization:
-
Confirm the structure and purity of each final PROTAC using LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for Assessing Protein Degradation
This is a standard protocol to determine DC50 and Dmax.[16]
-
Cell Seeding: Seed your chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, prepare serial dilutions of your PROTACs in fresh culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium in the wells with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities. Normalize the POI band intensity to the loading control band intensity for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Data Presentation
Table 1: Example Data from a Linker Optimization Study
Summarize your quantitative results in a table for easy comparison of PROTAC performance.
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PRO-1 | Alkyl Chain | 12 (C5) | >1000 | <10 |
| PRO-2 | Alkyl Chain | 14 (C6) | 150 | 75 |
| PRO-3 | Alkyl Chain | 16 (C7) | 25 | >95 |
| PRO-4 | Alkyl Chain | 18 (C8) | 90 | 88 |
| PRO-5 | Alkyl Chain | 20 (C9) | 450 | 60 |
Data shows that for this specific target, a 16-atom (C7) alkyl linker provides the optimal balance of potency and efficacy.
Visualizations (Graphviz Diagrams)
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low PROTAC degradation efficacy.
References
- The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers. (n.d.). Benchchem.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. Available from: [Link]
- Overview of PROTAC Linkers. (n.d.). ChemPep.
-
Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD53. Available from: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available from: [Link]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.
-
Effect of PROTAC linker length and conjugation site. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available from: [Link]
-
Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(13), 8836-8445. Available from: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Publications. Available from: [Link]
- Engineering Efficient PROTACs: The Critical Role of Linker Design. (n.d.). Precise PEG.
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
-
Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Available from: [Link]
-
Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Available from: [Link]
-
PROTAC-mediated ternary complex formation and hook effect. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Schiemer, J., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 201, 112451. Available from: [Link]
-
Drummond, M. L., & Williams, C. I. (2022). High accuracy prediction of PROTAC complex structures. bioRxiv. Available from: [Link]
- PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio.
- A Comprehensive Guide to Determining the DC50 Value of a PROTAC. (n.d.). Benchchem.
-
Schiemer, J., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 10, e62532. Available from: [Link]
-
Structure based PROTAC linker optimization based on ternary complex. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved January 11, 2026, from [Link]
-
Methods to accelerate PROTAC drug discovery. (2022). Biochemical Journal, 479(12), 1315-1328. Available from: [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. (2021). LifeSensors.
-
A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). (2023). Research Collection. Available from: [Link]
- Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. (n.d.). MarinBio.
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2023). Journal of the American Chemical Society. Available from: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). ACS Pharmacology & Translational Science, 6(12), 1836-1848. Available from: [Link]
-
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. Retrieved January 11, 2026, from [Link]
-
How to improve the function of your PROTAC degrader by understanding ternary complex formation. (2024). YouTube. Retrieved January 11, 2026, from [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2021). Acta Pharmaceutica Sinica B, 11(11), 3512-3536. Available from: [Link]
-
Degradation of proteins by PROTACs and other strategies. (2021). Acta Pharmaceutica Sinica B, 11(8), 2074-2104. Available from: [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Straightforward Synthesis of 7 alpha-methoxy-1-oxacephems From Penicillins. (1982). The Journal of Antibiotics, 35(10), 1312-1324. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. marinbio.com [marinbio.com]
Technical Support Center: Challenges in the Synthesis and Scale-Up of 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support guide for the synthesis of 7-Methoxy-7-oxoheptanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this molecule, a key bifunctional linker frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and strategies for scaling up production, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and its synthesis.
Q1: What is this compound and what are its key identifiers?
This compound is the monomethyl ester of pimelic acid (heptanedioic acid). It is a bifunctional molecule containing both a carboxylic acid and a methyl ester, making it a valuable building block in organic synthesis.
| Identifier | Value |
| Common Name | Monomethyl pimelate; Methyl hydrogen pimelate |
| CAS Number | 20291-40-1[1][2] |
| Molecular Formula | C8H14O4[1][2] |
| Molecular Weight | 174.20 g/mol [1] |
| Physical Form | Liquid at room temperature |
Q2: What is the most common and direct route for synthesizing this compound?
The most direct and common laboratory-scale synthesis is the selective acid-catalyzed mono-esterification of pimelic acid with methanol. This is a variation of the Fischer esterification reaction. The primary challenge lies in controlling the reaction to favor the formation of the monoester over the diester byproduct, dimethyl pimelate.
Q3: What are the primary challenges encountered when scaling up this synthesis?
The three core challenges in scaling up the synthesis of this compound are:
-
Selectivity Control: Preventing the over-reaction to the thermodynamically favored diester (dimethyl pimelate) is the principal challenge.
-
Byproduct Separation: The physical properties of the starting material (pimelic acid), the desired product (monoester), and the primary byproduct (diester) are quite similar, making purification by distillation or crystallization difficult.
-
Process Efficiency: On a large scale, removing water to drive the equilibrium forward and recycling unreacted starting material or byproducts becomes critical for economic viability.
Part 2: Recommended Laboratory-Scale Synthesis Protocol
This protocol is designed as a self-validating system with integrated checkpoints for monitoring reaction progress and ensuring reproducibility.
Objective: To synthesize this compound with high selectivity via acid-catalyzed esterification.
Reaction Scheme:
Caption: Acid-catalyzed mono-esterification pathway.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (10g scale) | Moles | Molar Eq. |
| Pimelic Acid | C7H12O4 | 160.17 | 10.0 g | 0.0624 | 1.0 |
| Methanol (Anhydrous) | CH3OH | 32.04 | 2.2 mL (1.74 g) | 0.0687 | 1.1 |
| Toluene (Anhydrous) | C7H8 | 92.14 | 100 mL | - | - |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.17 mL (0.31 g) | 0.0032 | 0.05 |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | - |
| 1 M HCl (aq) | - | - | ~50 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Ethyl Acetate | C4H8O2 | 88.11 | 250 mL | - | - |
| Anhydrous MgSO₄ | - | - | ~10 g | - | - |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add pimelic acid (10.0 g) and anhydrous toluene (100 mL).
-
Expertise Note: Toluene serves as an azeotroping agent to remove water, driving the reversible esterification reaction forward. Using an inert solvent instead of excess methanol is critical for controlling selectivity towards the monoester.
-
-
Reagent Addition: Add anhydrous methanol (2.2 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (0.17 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring (Checkpoint): After 2 hours, and every hour thereafter, take a small aliquot from the reaction mixture. Quench with a drop of water, extract with ethyl acetate, and spot on a TLC plate (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). Visualize with a potassium permanganate stain. The goal is to maximize the spot corresponding to the product while minimizing the starting material and the less polar diester byproduct.
-
Trustworthiness Note: Do not run the reaction for a fixed time. Active monitoring is crucial as the optimal time can vary. Stop the reaction when the pimelic acid spot is faint and the dimethyl pimelate spot begins to intensify.
-
-
Workup - Quenching: Once the reaction is deemed complete by TLC, cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Extraction:
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove the sulfuric acid catalyst and any remaining pimelic acid.
-
Expertise Note: The desired product, being a carboxylic acid, is also partially soluble in the basic wash. To minimize loss, perform this wash quickly and without excessive shaking.
-
-
Combine the aqueous basic washes. Cool this aqueous phase in an ice bath and re-acidify to pH 1-2 with 1 M HCl. This will precipitate any extracted product and unreacted pimelic acid.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine all organic layers (the initial toluene solution and the ethyl acetate extracts). Wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil/solid is a mixture of the desired monoester, residual pimelic acid, and dimethyl pimelate. For laboratory scale, purification is best achieved by flash column chromatography on silica gel using a gradient elution (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity to 1:1).
Part 3: Troubleshooting Guide (Q&A)
Caption: Troubleshooting decision flowchart for synthesis.
Q: My final yield is disappointingly low (<40%). What are the likely causes?
-
Possible Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium-driven process. If water is not efficiently removed or the reaction time is too short, significant amounts of pimelic acid will remain unreacted.
-
Solution: Ensure your Dean-Stark trap is functioning correctly and collecting water. If no water is collecting, check for leaks in the system or non-anhydrous reagents. Increase the reaction time, continuing to monitor by TLC until the starting material is consumed.
-
-
Possible Cause 2: Product Loss During Workup. The product has a carboxylic acid group and is therefore partially soluble in the sodium bicarbonate wash used to remove the catalyst and unreacted diacid.
-
Solution: Perform the basic wash quickly and avoid vigorous, prolonged shaking. Crucially, ensure the combined aqueous layers are cooled and acidified to a pH of 1-2 before back-extraction to fully protonate and recover your product.
-
Q: My crude product contains a large amount of dimethyl pimelate. How can I improve selectivity for the monoester?
-
Possible Cause 1: Incorrect Stoichiometry or Excess Methanol. Using a large excess of methanol, or using it as the solvent, will strongly favor the formation of the diester according to Le Châtelier's principle.
-
Solution: Strictly limit the methanol to 1.05-1.1 molar equivalents. Use an inert solvent like toluene to control the concentration and facilitate water removal. Ensure your pimelic acid is dry, as any adsorbed water will affect the true stoichiometry.
-
-
Possible Cause 2: Reaction Time is Too Long. Once most of the pimelic acid is converted to the monoester, the continued reaction will inevitably convert the monoester to the diester.
-
Solution: This highlights the importance of the TLC monitoring checkpoint. The reaction must be stopped at the "sweet spot" where monoester concentration is maximal. Sacrificing complete conversion of the starting material is often necessary to prevent over-esterification.
-
Q: I'm struggling to separate the product from the starting material and the diester byproduct. What can I do?
-
Possible Cause 1: Ineffective Liquid-Liquid Extraction. The pKa values of pimelic acid and the monoester are relatively close. A simple basic wash may not be selective enough.
-
Solution: A more precise pH-controlled extraction can be attempted. By carefully adjusting the pH of the aqueous phase with a weaker base (e.g., NaHCO₃) to a value between the pKa of the two carboxylic acids, one can sometimes selectively deprotonate and extract the more acidic diacid. However, this is difficult to control.
-
-
Possible Cause 2: Co-elution during Chromatography. The polarities of the three components (diacid, monoester, diester) can be close enough to cause overlapping bands during column chromatography.
-
Solution: Use a shallow elution gradient to improve separation. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help suppress the deprotonation of the carboxylic acid groups on the silica surface, reducing band tailing and improving peak shape.
-
Part 4: Considerations for Scale-Up
Transitioning from a 10-gram lab synthesis to kilogram-scale production introduces new challenges that require a shift in strategy.
-
Purification: Flash chromatography is not viable for large-scale production. The focus must shift to fractional distillation under high vacuum or crystallization .
-
Expertise Note: The boiling points of the monoester and diester are close. A distillation column with a high number of theoretical plates is required. For crystallization, finding a solvent system that selectively crystallizes the monoester away from the structurally similar impurities is a significant developmental challenge.
-
-
Byproduct Management: On a large scale, simply discarding the dimethyl pimelate byproduct is wasteful. An industrially viable process would incorporate a step to hydrolyze the isolated diester back to the monoester or the diacid, which can then be recycled into the main reaction stream. This approach is common in industrial production of similar monoesters.[3]
-
Heat and Mass Transfer: In large reactors, ensuring uniform heating and efficient stirring is critical to avoid localized "hot spots" that can accelerate the formation of the diester byproduct. The rate of reagent addition and the efficiency of the water removal system (e.g., a larger-scale Dean-Stark or pervaporation membrane) become dominant process parameters.
References
-
Wikipedia. Dimethyl adipate. [Link]
-
Weifang Integratechem. Dimethyl Adipate Manufacturers and Suppliers China. [Link]
-
MDPI. Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. [Link]
- Google Patents.
-
PubChem. Dimethyladipate | C8H14O4. [Link]
- Google Patents.
- Google Patents.
-
The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]
- Google Patents.JPH09157220A - Production of adipic acid monomethyl ester.
- Google Patents.CN102351691A - Method for synthesizing adipic acid monoethyl ester.
-
Synthonix. this compound - [M6367]. [Link]
Sources
Avoiding common pitfalls in the characterization of 7-Methoxy-7-oxoheptanoic acid
Technical Support Center: 7-Methoxy-7-oxoheptanoic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for this compound (also known as Monomethyl pimelate). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. As a key building block, particularly in the synthesis of PROTAC linkers, its purity and correct characterization are paramount to experimental success.[1][2] This document moves beyond standard protocols to address the common, yet often undocumented, pitfalls encountered during its synthesis, characterization, and handling. Our goal is to equip you with the foresight and troubleshooting strategies to ensure the integrity of your results.
Part 1: Synthesis & Purification Pitfalls
The most common source of error arises from the synthesis itself, which typically involves the selective mono-esterification of heptanedioic acid (pimelic acid) or the controlled hydrolysis of dimethyl heptanedioate.[2]
FAQ 1: My synthesis yielded a mixture of products. How do I identify the main impurities?
Answer: The primary impurities in a typical synthesis are unreacted starting material (heptanedioic acid) and the over-reacted diester (dimethyl heptanedioate). Your initial characterization, usually by ¹H NMR, is the fastest way to diagnose the composition of your crude product.
-
Heptanedioic Acid (Starting Material): This diacid is often poorly soluble in common NMR solvents like CDCl₃, which can be a diagnostic clue. Its NMR spectrum is similar to the target molecule but lacks the distinct methyl ester singlet at ~3.67 ppm.
-
Dimethyl Heptanedioate (Diester): This is the most common side-product. It is structurally very similar to your target but will show an integration of 6 protons for the methyl ester peak(s) relative to the aliphatic chain protons, instead of the expected 3 protons.
-
This compound (Product): The key diagnostic is the methyl ester singlet (-OCH₃) at approximately 3.67 ppm, which integrates to 3 protons. The carboxylic acid proton (-COOH) is a broad singlet, often above 10 ppm, and may not always be observed.
Troubleshooting Workflow: Assessing Purity Post-Synthesis
The following diagram outlines a logical workflow for identifying impurities and selecting an appropriate purification strategy.
Caption: Troubleshooting workflow for purity assessment and purification.
FAQ 2: My column chromatography purification is not separating the product from the dimethyl heptanedioate diester. What can I do?
Answer: This is a common and frustrating issue due to the very similar polarities of the desired mono-ester and the undesired diester. Standard silica gel chromatography can be challenging. Here are several field-proven strategies:
-
Modify the Mobile Phase: The key is to exploit the one functional group difference: the carboxylic acid.
-
Add Acetic Acid: Including a small amount (0.1-1%) of acetic acid in your eluent system (e.g., Ethyl Acetate/Hexanes) can significantly improve separation. The acid suppresses the deprotonation of your target molecule's carboxyl group, reducing peak tailing and sharpening the elution profile, which often enhances the separation from the non-acidic diester.
-
Use a More Polar System: If you are using a low-polarity system, consider switching to a gradient that ends with a higher concentration of a more polar solvent like methanol in dichloromethane (DCM).
-
-
Optimize Stationary Phase and Loading:
-
High-Resolution Silica: Use a smaller particle size silica gel for higher resolving power.
-
Load Dry: Adsorb your crude product onto a small amount of silica gel ("dry loading") rather than loading it dissolved in a strong solvent. This leads to a tighter application band and better separation.
-
-
Alternative Purification: Acid-Base Extraction: Before resorting to chromatography, consider a liquid-liquid extraction. The carboxylic acid product can be selectively deprotonated and moved into an aqueous basic layer, while the neutral diester remains in the organic layer.
Protocol: Selective Acid-Base Extraction
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, two to three times. The desired product will move to the aqueous layer as its sodium salt. The diester will remain in the organic layer.
-
Combine the aqueous layers.
-
Carefully re-acidify the aqueous layer to a pH of ~2-3 using a dilute acid (e.g., 1M HCl). Monitor with pH paper. Your product will precipitate or become extractable.
-
Extract the acidified aqueous layer with fresh ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Part 2: Characterization Challenges
Accurate characterization is non-negotiable. Misinterpretation of spectroscopic or chromatographic data can lead to using impure material in subsequent, more complex experiments.
FAQ 3: My ¹H NMR spectrum looks correct, but the purity is still questionable. What should I look for?
Answer: Beyond the obvious impurities, subtle signs in the NMR can indicate issues.
-
Broadened Aliphatic Peaks: While the carboxylic acid proton is expectedly broad, significant broadening of the -CH₂- peaks can suggest aggregation or interaction with residual water or paramagnetic impurities.
-
Residual Solvents: Always check for common synthesis and purification solvents (e.g., ethyl acetate, hexanes, DCM). These can be integrated to quantify their presence.
-
Water Peak: A broad peak around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ can indicate the presence of water, which can affect stability and reactivity.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (Data are approximate and depend on solvent and concentration)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -CH ₃ | ~3.67 (s, 3H) | ~51.5 | Sharp singlet, key diagnostic peak. |
| -CH₂ -COOH | ~2.35 (t, 2H) | ~33.9 | Triplet adjacent to the carboxylic acid. |
| -CH₂ -COOCH₃ | ~2.30 (t, 2H) | ~33.8 | Triplet adjacent to the ester, often overlaps with the other alpha-CH₂. |
| -CH₂-CH₂ -CH₂- | ~1.65 (m, 4H) | ~28.5, ~24.5 | Multiplet for the four beta protons. |
| Central -CH₂ - | ~1.38 (m, 2H) | ~24.4 | Multiplet for the central gamma protons. |
| -COOH | >10 (br s, 1H) | ~179.5 | Very broad, may not be observed. Exchangeable with D₂O. |
| -C =O (Ester) | - | ~174.0 | Carbonyl carbon of the methyl ester. |
| -C =O (Acid) | - | ~179.5 | Carbonyl carbon of the carboxylic acid. |
FAQ 4: I'm using Gas Chromatography (GC) for purity analysis, but my results are inconsistent. Why?
Answer: Direct GC analysis of a free carboxylic acid like this compound is problematic and a common pitfall.
Causality: The free carboxylic acid group is highly polar and prone to strong interactions with the stationary phase. This leads to several issues:
-
Severe Peak Tailing: The analyte adsorbs irreversibly to active sites in the injection port or on the column, resulting in broad, tailing peaks that are difficult to integrate accurately.
-
Thermal Instability: At typical GC injection port temperatures, the molecule can degrade or decarboxylate.
-
Poor Volatility: The hydrogen-bonding capability of the carboxylic acid reduces its volatility, making it less suitable for GC.
Solution: Derivatization is Mandatory
To achieve reliable GC analysis, you must first convert the non-volatile carboxylic acid into a volatile ester. This process is known as derivatization.
Protocol: GC-MS Analysis via Derivatization (as a TMS ester)
-
Sample Prep: In a GC vial, dissolve ~1 mg of your compound in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS. The resulting TMS ester is much more volatile and thermally stable, yielding a sharp, symmetrical peak. The mass spectrum will show a characteristic molecular ion corresponding to the silylated derivative.
This derivatization approach is a standard, self-validating system used for the analysis of fatty acids and other polar metabolites.[3][4]
Part 3: Stability and Handling
Even a perfectly characterized compound can fail in an experiment if handled or stored improperly.
FAQ 5: I stored my compound in methanol for a week and now my results are inconsistent. What happened?
Answer: You have likely inadvertently catalyzed a transesterification or esterification reaction.
Mechanism: this compound has a free carboxylic acid. Storing it in an alcohol solvent (especially methanol or ethanol), particularly if there are any acidic or basic trace impurities, can lead to the slow esterification of the free carboxyl group. This converts your desired mono-ester into the dimethyl heptanedioate diester, altering the stoichiometry and reactivity of your material.
Best Practices for Storage:
-
Solid/Neat Oil: Store the compound neat (it is often a liquid or low-melting solid) in a tightly sealed container.[5][6]
-
Aprotic Solvents: If a stock solution is required, use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Temperature: For long-term storage, keep at room temperature or refrigerated (2-8°C) under an inert atmosphere (argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen.[5][7]
References
-
This compound Product Page. Crysdot LLC. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
This compound Product Page. Synthonix. [Link]
-
Reactions of Diethyl Heptanedioate. Pearson. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry. [Link]
-
This compound price & availability. MOLBASE. [Link]
-
Dimethyl heptanedioate. PubChem, National Institutes of Health. [Link]
-
Gas chromatographic analysis of fatty acid methyl esters. PubMed, National Institutes of Health. [Link]
-
Sensitive and accurate quantitation of monoepoxy fatty acids in thermoxidized oils by gas-liquid chromatography. PubMed, National Institutes of Health. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and accurate quantitation of monoepoxy fatty acids in thermoxidized oils by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 20291-40-1 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Amide Coupling Reactions with 7-Methoxy-7-oxoheptanoic Acid
Welcome to the technical support center for optimizing coupling reactions involving 7-Methoxy-7-oxoheptanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile linker in their synthetic workflows, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules.[1]
Our goal is to provide actionable, field-proven insights to help you overcome common challenges, improve reaction efficiency, and ensure the integrity of your final product. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, reflecting the real-world problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why can't I simply mix this compound with my amine and heat it to form an amide bond?
A: This is a foundational question in amide synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient at moderate temperatures. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily undergo an acid-base reaction to form a stable and unreactive ammonium carboxylate salt.[2][3] While very high temperatures (>160 °C) can force the elimination of water, these conditions are often too harsh for complex molecules, leading to degradation.[3] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to convert the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[2][4][5]
Q2: What are the primary classes of coupling reagents I should consider for this compound?
A: The most common and effective coupling reagents fall into two main categories:
-
Carbodiimides: These reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7][8] EDC is often preferred in biochemical applications due to its water solubility and the ease of removing its urea byproduct through aqueous extraction.[8][9]
-
Onium Salts (Phosphonium & Aminium/Uronium): These reagents are generally more powerful and lead to faster reactions with fewer side reactions compared to carbodiimides.[4]
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are extremely popular for their high efficiency.[6] HATU is particularly effective for sterically hindered couplings.[10]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective and are an excellent choice when avoiding a specific side reaction associated with uronium salts (guanidinylation) is critical.[6]
-
Q3: What is the purpose of adding reagents like HOBt or HOAt to my coupling reaction?
A: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing side reactions and minimizing racemization, especially when using carbodiimide reagents.[9][11] They function by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This two-step activation process prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct and reduces the risk of epimerization at stereocenters adjacent to the activated carbonyl.[9][11][12] HOAt is generally considered more reactive than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, making it a better choice for difficult couplings.[13]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Q: I performed a coupling reaction between this compound and my amine using EDC and HOBt in DMF, but my LC-MS analysis shows mostly unreacted starting materials. What went wrong?
A: This is a common issue that can stem from several sources. Let's diagnose the potential causes.
Root Cause Analysis:
-
Reagent Inactivity: EDC is particularly sensitive to moisture and acidic conditions, which can lead to rapid hydrolysis and inactivation.[14] Ensure your EDC is from a fresh, properly stored bottle. Solvents like DMF must be anhydrous.
-
Insufficient Activation: For sterically hindered amines or electron-poor amines, the activation provided by EDC/HOBt may not be sufficient to drive the reaction to completion.
-
Suboptimal Base/pH: While carbodiimide reactions do not strictly require a base, the presence of acidic species (e.g., an amine hydrochloride salt) will consume the amine nucleophile. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is often added (1-2 equivalents) to neutralize any acid and maintain a favorable pH.[9]
Solutions & Optimization Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Action: Switch to a more potent uronium salt. HATU is an excellent choice as it is highly effective and robust. It forms a more reactive HOAt-ester intermediate, which can overcome higher activation barriers.
Problem 2: Formation of Significant Side Products
Q: I am using a carbodiimide like DCC and observe a major byproduct that is insoluble in my reaction solvent (DCM). What is this, and how can I avoid it?
A: The insoluble byproduct is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC-mediated activation.[6] While its insolubility makes it easy to remove by filtration in solution-phase synthesis, it can be problematic.[6][9]
A more concerning side product, which can occur with any carbodiimide, is the formation of an N-acylurea . This happens when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl shift) before the amine can attack.[9][11][12] This N-acylurea is stable, unreactive, and often difficult to separate from the desired amide product.
Caption: Desired vs. side reaction pathways in carbodiimide coupling.
Solutions:
-
Use an Additive: Adding HOBt or HOAt is the most effective way to prevent N-acylurea formation. These additives rapidly convert the O-acylisourea to an active ester, which is not prone to rearrangement.[9][11]
-
Switch to a Soluble Carbodiimide: Use EDC or DIC instead of DCC. Their corresponding urea byproducts are soluble in common organic solvents, simplifying purification.[6][9]
-
Control Temperature: Running carbodiimide reactions at lower temperatures (e.g., 0 °C) can slow the rate of the rearrangement side reaction.[9]
Q: I used an excess of HATU to drive my reaction and now see a new impurity with a mass corresponding to my amine + 137 Da. What happened?
A: You are likely observing guanidinylation of your starting amine. Uronium/aminium reagents like HATU can react with the primary or secondary amine if used in significant excess relative to the carboxylic acid.[13] This forms a stable guanidinium byproduct, consuming your valuable amine.
Solution:
-
Stoichiometry is Key: Use the uronium reagent in slight excess of the carboxylic acid (e.g., 1.1 equivalents), but not in large excess of the amine. The best practice is to pre-activate the acid before adding the amine.
-
Use Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not have this side reaction pathway and can be used in excess to drive slow reactions to completion without risk of guanidinylation.[13]
Problem 3: Difficulty in Product Purification
Q: My reaction appears complete, but I am struggling to separate my final amide product from the unreacted starting materials and coupling byproducts via column chromatography.
A: Purification can indeed be challenging. A well-designed aqueous workup procedure before chromatography is essential to remove the majority of impurities.
Recommended Purification Strategy (for EDC/HATU couplings):
-
Quench and Dilute: Quench the reaction with water or saturated ammonium chloride. Dilute the mixture with an organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM).
-
Acidic Wash: Perform a wash with a dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate and transfer basic impurities like unreacted amine and DIPEA into the aqueous layer.[15]
-
Basic Wash: Perform a wash with a weak base (e.g., saturated sodium bicarbonate solution). This will deprotonate and transfer acidic impurities like unreacted this compound and additives (HOBt, HOAt) into the aqueous layer.[15]
-
Brine Wash & Dry: Wash the organic layer with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
This procedure should provide a much cleaner crude product, making subsequent chromatographic purification significantly easier.
Reagent Selection and Protocol Guides
Table 1: Comparison of Common Coupling Reagents
| Reagent | Type | Strengths | Weaknesses | Key Byproduct |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, cost-effective, good for general use. | Moderate reactivity, risk of N-acylurea side reaction without additives. | Water-soluble urea. |
| DCC | Carbodiimide | Cost-effective, insoluble byproduct is easily filtered off. | Byproduct insolubility is problematic for solid-phase synthesis, potential allergen. | Dicyclohexylurea (DCU). |
| HATU | Uronium Salt | Very high reactivity, fast kinetics, low racemization, effective for hindered substrates.[6] | Higher cost, can cause guanidinylation of amines if used in large excess.[13] | Tetramethylurea, HOAt. |
| PyBOP | Phosphonium Salt | High reactivity, does not cause guanidinylation, good for cyclization or fragment coupling.[13] | Higher cost, solutions have moderate stability. | Hexamethylphosphoramide (HMPA), HOBt. |
Optimized Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq.), your amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of EDC: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Proceed with the aqueous workup procedure described in the purification section.
Protocol 2: High-Efficiency Coupling using HATU (Recommended Method)
This protocol utilizes pre-activation, which is the gold standard for minimizing side reactions and maximizing yield.[16][17][18]
-
Pre-activation: In a flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-20 minutes. This step forms the active HOAt ester.[18]
-
Amine Addition: In a separate flask, dissolve your amine (1.1-1.2 eq.) in a small amount of anhydrous DMF.
-
Coupling: Add the amine solution to the pre-activated acid mixture.
-
Reaction: Stir at room temperature for 1-4 hours. Sterically hindered couplings may require longer times.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, proceed with the aqueous workup procedure described in the purification section.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]
-
Reddit. (2025). Hatu reaction : r/chemistry. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide : r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
PubChem. (n.d.). 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. hepatochem.com [hepatochem.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. interchim.fr [interchim.fr]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: A Guide to Resolving Impurities in 7-Methoxy-7-oxoheptanoic Acid
Answering the user's request.
Prepared by the Senior Application Scientist Team
Introduction: 7-Methoxy-7-oxoheptanoic acid, also known as monomethyl pimelate, is a critical bifunctional molecule frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Given its role in constructing these complex therapeutic agents, its purity is paramount. The presence of even minor impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the biological activity of the final compound. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving common purity issues encountered with this reagent.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical, step-by-step approach to impurity resolution.
Question 1: My ¹H NMR spectrum shows unexpected peaks alongside my product signals. How can I identify the common impurities?
Answer: The most common impurities in this compound are typically residual starting materials or side-products from its synthesis. The primary synthesis route involves the partial hydrolysis of Dimethyl heptanedioate or the mono-esterification of Heptanedioic acid. Therefore, the three most likely species in your sample are the desired product, the starting diester, and the corresponding diacid.
Causality & Identification:
-
Heptanedioic acid (Diacid): Arises from the complete hydrolysis of the diester starting material. Its structure is symmetrical, which simplifies its NMR spectrum.
-
Dimethyl heptanedioate (Diester): Unreacted starting material. Like the diacid, it is symmetrical.
-
Methanol/Solvents: Residual solvents from the reaction or purification.
You can use ¹H NMR spectroscopy to identify these impurities by comparing their characteristic chemical shifts to your product.
Data Presentation: Characteristic ¹H NMR Chemical Shifts
| Compound Name | Key Protons | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound (Product) | -OCH₃ | 3.67 | Singlet (s) |
| -CH₂C(O)O- | 2.36 | Triplet (t) | |
| -CH₂C(O)OH | 2.35 | Triplet (t) | |
| -COOH | 10-12 (very broad) | Singlet (s) | |
| Dimethyl heptanedioate (Diester Impurity) | -OCH₃ | 3.67 | Singlet (s) |
| -CH₂C(O)O- | 2.30 | Triplet (t) | |
| Heptanedioic acid (Diacid Impurity) | -CH₂C(O)OH | 2.35 | Triplet (t) |
| -COOH | 10-12 (very broad) | Singlet (s) |
Causality Explanation: The symmetry of the diester and diacid impurities means the two α-methylene groups (-CH₂COO-) are chemically equivalent, resulting in a single triplet. In the desired product, the two α-methylene groups are in different chemical environments (one next to an ester, one next to a carboxylic acid), but their chemical shifts are often very similar and may overlap, appearing as a more complex multiplet or a slightly broadened triplet around 2.35 ppm. The definitive signals are the single methyl ester peak for the product vs. a larger, integrated methyl peak for the diester, and the presence or absence of the broad carboxylic acid proton peak.
Question 2: I've identified unreacted Dimethyl heptanedioate in my sample. What is the most effective purification method?
Answer: The most effective method for removing the non-polar diester impurity from your more polar product is flash column chromatography .
Causality & Experimental Logic: The desired product, this compound, possesses a free carboxylic acid group, making it significantly more polar than the diester, Dimethyl heptanedioate. This difference in polarity is the key to their separation on a polar stationary phase like silica gel. The more polar product will have a stronger interaction with the silica and will therefore elute more slowly, while the less polar diester will travel through the column more quickly.
A typical solvent system would be a gradient of ethyl acetate in hexanes. The diester will elute with a lower concentration of the more polar ethyl acetate, while the desired mono-acid/mono-ester will require a higher concentration of ethyl acetate (and sometimes a small percentage of methanol or acetic acid) to elute.
dot
Caption: Impurity Identification Workflow
Question 3: My product is contaminated with Heptanedioic acid. How can I purify my sample?
Answer: For removing a diacid impurity, a carefully controlled liquid-liquid extraction using a weak base is the most efficient method.
Causality & Experimental Logic: This separation relies on the difference in acidity (pKa) between the two carboxylic acid protons of the diacid and the single carboxylic acid proton of your product. While both compounds are acidic, the diacid has two protons that can be removed. By using a stoichiometric amount of a weak base (e.g., sodium bicarbonate), you can selectively deprotonate the more acidic species or control the extent of deprotonation.
However, a more practical approach involves exploiting solubility changes. By dissolving the mixture in an organic solvent (like ethyl acetate) and washing with a carefully pH-controlled aqueous solution (e.g., a bicarbonate buffer), you can partition the more water-soluble disalt of the diacid into the aqueous layer, leaving your desired product in the organic layer. This process may need to be repeated to achieve high purity. A final acidic wash ensures your product in the organic layer is fully protonated before solvent evaporation.
dot
Caption: Purification Strategy Decision Tree
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? Commercial suppliers typically offer this compound with a purity of ≥95% to ≥98%.[2] For highly sensitive applications like PROTAC development, it is crucial to verify the purity of each batch upon receipt, as even small amounts of diacid or diester impurities can interfere with subsequent coupling reactions.
Q2: How should I properly store this compound to prevent degradation? The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to protect it from moisture.[1][2] The carboxylic acid moiety can be hygroscopic, and the ester is susceptible to slow hydrolysis over long periods if exposed to atmospheric moisture, which would lead to the formation of Heptanedioic acid.
Q3: What analytical methods are best for assessing the purity of my sample? A combination of techniques provides the most comprehensive purity assessment:
-
¹H NMR Spectroscopy: Excellent for identifying and quantifying structurally similar impurities (diacid, diester) and residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities that may not be visible by NMR and for confirming the mass of the desired product.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.
Q4: Can I synthesize high-purity this compound in-house? Yes, synthesis is feasible, most commonly via the selective hydrolysis of Dimethyl heptanedioate. The key challenge is controlling the reaction to favor mono-hydrolysis over the formation of the diacid. This often involves using a limited amount of a base (like LiOH or NaOH) in a mixed solvent system (e.g., THF/water or MeOH/water) and carefully monitoring the reaction progress by TLC or LC-MS.[3] Achieving high purity will almost certainly require a final purification step, such as column chromatography or pH-controlled extraction, as described above.
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography for Removal of Diester Impurities
-
Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Pack a column of appropriate size.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes). This will elute the non-polar Dimethyl heptanedioate impurity first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes). To elute the more polar carboxylic acid product, it may be necessary to add 0.5-1% acetic acid or methanol to the mobile phase to disrupt strong interactions with the silica.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction for Removal of Diacid Impurities
-
Dissolution: Dissolve the impure sample in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (~10-20 mL per gram of sample).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 1-2 times. This will deprotonate the diacid, forming the water-soluble disalt which will partition into the aqueous layer.
-
Trustworthiness Check: Be cautious and vent the funnel frequently, as CO₂ gas will be evolved.
-
-
Separation: Carefully separate the organic layer from the aqueous layer. Retain the organic layer.
-
Acidic Wash: Wash the organic layer with a dilute solution of HCl (e.g., 1M) to ensure the desired product is fully protonated.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
-
This compound. Crysdot LLC. [Link]
- CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
7-Oxoheptanoic acid. PubChem, National Institutes of Health. [Link]
- US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.
-
Hydrolysis of methyl esters. Reddit r/chemistry. [Link]
-
Methyl Esters - Cleavage. Organic Chemistry Portal. [Link]
-
Dimethyl heptanedioate. PubChem, National Institutes of Health. [Link]
- US4185027A - Hydrolysis of methyl esters.
Sources
Technical Support Center: Method Development for Quantifying 7-Methoxy-7-oxoheptanoic Acid in Biological Samples
Welcome to the dedicated support center for the bioanalytical quantification of 7-Methoxy-7-oxoheptanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth technical assistance, from initial method setup to advanced troubleshooting. The methodologies and advice presented herein are grounded in established bioanalytical principles to ensure scientific integrity and robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is this compound and why is its quantification in biological samples important?
A1: this compound, also known as pimelic acid monomethyl ester, is a dicarboxylic acid monoester.[1] Its quantification in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and metabolite profiling in drug development. Accurate measurement helps determine the absorption, distribution, metabolism, and excretion (ADME) properties of parent compounds that are metabolized to this molecule.
Q2: Which analytical technique is most suitable for quantifying this analyte?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[2][3] It offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex biological matrices, distinguishing it from endogenous interferences.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative but would likely require a derivatization step to increase the volatility of the analyte.[4][5]
Q3: What are the key challenges in developing a robust method for this analyte?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
-
Analyte Recovery: Efficiently extracting the polar carboxylic acid from the biological matrix while removing interfering substances is critical.
-
Chromatographic Performance: Poor peak shape (e.g., tailing) can occur due to the acidic nature of the analyte, affecting resolution and integration.
-
Stability: The ester and carboxylic acid functionalities may be susceptible to enzymatic or chemical degradation during sample collection, storage, and processing.
Q4: Is an internal standard (IS) necessary for this assay?
A4: Absolutely. An internal standard is essential to compensate for variability during sample preparation and analysis. The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[6] If a custom SIL-IS is not feasible, a structurally similar analog can be used, but it may not perfectly mimic the analyte's behavior.[6]
Part 2: Core Experimental Protocols
These protocols provide a starting point for method development. Note: These are generalized procedures and must be optimized and validated for your specific application and instrumentation according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE is a cost-effective method suitable for cleaning up samples prior to LC-MS/MS analysis.[1][7][8]
Objective: To extract this compound from plasma and remove proteins and polar interferences.
Materials:
-
Plasma samples (e.g., human, rat)
-
Internal Standard (IS) spiking solution
-
5% Formic Acid in water (v/v)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge, vortex mixer, solvent evaporator
Step-by-Step Procedure:
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS working solution to each sample, except for blank matrix samples.
-
Acidification: Add 20 µL of 5% formic acid to each tube to protonate the carboxylic acid group, which enhances its extraction into an organic solvent. Vortex briefly.
-
Extraction: Add 600 µL of MTBE. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins and separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and IS) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Objective: To achieve chromatographic separation and sensitive detection of the analyte and IS.
Instrumentation:
-
HPLC or UHPLC system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Suggested LC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds.[3][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for carboxylic acids and promotes protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A generic gradient to elute the analyte and clean the column. Must be optimized. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Suggested MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative (-) or Positive (+) | Negative mode is often preferred for carboxylic acids ([M-H]⁻). However, positive mode ([M+H]⁺) should also be tested for optimal sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures highest sensitivity and selectivity for quantification.[3] |
| Analyte MRM | Precursor (Q1): 173.1 ([M-H]⁻) | Based on the molecular weight of 174.2.[1] |
| Product (Q3): To be determined | Infuse a standard solution to find the most stable and abundant product ions. Likely fragments could be m/z 141.1 (loss of CH₃OH) or m/z 113.1 (loss of COOH and CH₃). | |
| IS MRM | To be determined based on the IS used | For a SIL-IS (e.g., -d3), the precursor would be ~3 mass units higher. |
| Source Params | Gas Temp, Gas Flow, Nebulizer, Capillary Voltage | Must be optimized for the specific instrument and flow rate to achieve stable and efficient ionization. |
Part 3: Troubleshooting Guides
This section uses a question-and-answer format to address specific experimental problems.
Chromatography Issues
Q: My analyte peak is broad and tailing. What is the cause and how can I fix it?
A: This is a common issue for acidic compounds.
-
Causality: The free carboxylic acid can interact with residual silanol groups on the silica-based C18 column, leading to secondary interactions and peak tailing. Insufficiently acidic mobile phase can also lead to mixed ionization states on the column.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the concentration of formic acid (or another acid modifier) is sufficient (typically 0.1%). A lower pH ensures the carboxylic acid is fully protonated, minimizing unwanted interactions.
-
Column Choice: Consider using a column with advanced end-capping or a hybrid particle technology (e.g., BEH) which has fewer active silanol sites.
-
Temperature: Increasing the column temperature (e.g., to 45-50°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.
-
Injection Solvent: Ensure the sample is reconstituted in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions to prevent peak distortion.
-
Q: My retention time is shifting between injections. What should I check?
A: Retention time instability points to issues with the LC system or column equilibration.
-
Causality: Inconsistent gradient delivery, fluctuating column temperature, or insufficient column equilibration time between injections can cause shifts.
-
Troubleshooting Steps:
-
Equilibration Time: Ensure the column is re-equilibrated for at least 10 column volumes after each gradient run.
-
Pump Performance: Check for pressure fluctuations. Prime the pumps to remove air bubbles and check for leaks in the system.
-
Mobile Phase: Ensure mobile phases are freshly prepared and well-mixed.
-
Column Health: A deteriorating column can also cause shifts. Run a system suitability test with a standard compound to check column performance.
-
Mass Spectrometry & Sensitivity Issues
Q: I am observing low signal/sensitivity for my analyte. How can I improve it?
A: Low sensitivity can stem from multiple factors, from sample preparation to MS settings.
-
Causality: Poor extraction recovery, significant ion suppression, inefficient ionization, or suboptimal MS parameters can all lead to a weak signal.
-
Troubleshooting Steps:
-
Evaluate Ionization Mode: Test both ESI positive and negative modes. While negative is often better for acids, the ester group might favor positive mode adduct formation (e.g., [M+Na]⁺).
-
Optimize MS Source: Systematically optimize source parameters (gas flows, temperatures, voltages) by infusing a standard solution of the analyte.
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area in a neat solution. If the signal in the matrix is <85% of the neat solution, ion suppression is occurring.[2]
-
Improve Sample Cleanup: If ion suppression is high, switch to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to better remove interfering components like phospholipids.[10]
-
Check MRM Transitions: Re-optimize the precursor and product ions and their corresponding collision energies. Ensure you are monitoring the most intense and stable fragment.
-
Q: My internal standard signal is highly variable across my sample set. What does this indicate?
A: High IS variability is a red flag for the reliability of the assay.
-
Causality: If using a non-SIL IS, it may be experiencing different matrix effects than the analyte. Other causes include inconsistent sample preparation (e.g., pipetting errors) or issues with IS stability.
-
Troubleshooting Steps:
-
Investigate Matrix Effects: The IS should track the analyte's response. If the analyte/IS ratio is stable despite IS variability, the IS is performing its function. However, if the IS signal drops significantly in certain samples, it indicates severe and variable ion suppression that may also be affecting the analyte.
-
Switch to a SIL-IS: This is the most robust solution. A SIL-IS will co-elute and experience nearly identical ionization effects as the analyte, providing superior correction.[6]
-
Review Sample Preparation: Ensure precise and consistent execution of all pipetting and extraction steps. Automating sample preparation can reduce this variability.[1]
-
Check IS Stability: Confirm the stability of the IS in the stock solution and in the biological matrix under the storage and processing conditions.
-
Part 4: Visualization & Data
Data Presentation
Table 1: Representative Method Validation Acceptance Criteria (based on FDA M10 Guidance)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of baseline |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Diagrams
Caption: Overall bioanalytical workflow for this compound.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
-
Human Metabolome Database (2024). Showing metabocard for Pimelic acid (HMDB0000857).[Link]
-
PubMed (2001). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry.[Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.[Link]
-
MDPI (2020). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine.[Link]
-
Science Ready (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.[Link]
-
Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.[Link]
-
ResearchGate (2018). Update on solid-phase extraction for the analysis of lipid classes and related compounds.[Link]
-
PubMed (2001). Urinary organic acid screening by solid-phase microextraction of the methyl esters.[Link]
-
The Pharma Innovation Journal (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.[Link]
-
Agilent (n.d.). Updating Solid Phase Extraction Methods.[Link]
-
EURL-Pesticides (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.[Link]
-
ScienceDirect (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.[Link]
-
Saarland University (n.d.). Interpretation of mass spectra.[Link]
-
PubMed (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application.[Link]
-
ResearchGate (2008). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry.[Link]
-
MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[Link]
-
Royal Society of Chemistry (2020). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations.[Link]
-
ScienceDirect (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.[Link]
-
ResearchGate (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application.[Link]
-
PubMed (2014). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.[Link]
-
Agilent (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water.[Link]
-
NIH (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.[Link]
-
Eurisotop (n.d.). Stable Isotope-Labeled Products For Metabolic Research.[Link]
Sources
- 1. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary organic acid screening by solid-phase microextraction of the methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis Featuring 7-Methoxy-7-oxoheptanoic Acid
Introduction: The Linker as a Linchpin in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][] These heterobifunctional molecules are elegantly constructed from three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[3]
While the selection of the warhead and E3 ligase ligand dictates the "what" and "how" of recruitment, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][7] The linker's length, composition, rigidity, and attachment points govern the geometry and stability of the ternary complex, which is the cornerstone of PROTAC efficacy.[8][9] Furthermore, the linker significantly impacts crucial drug-like properties such as cell permeability and solubility—major hurdles for these often large molecules that exist "beyond the Rule of 5".[5][8]
This guide provides an in-depth comparison of 7-Methoxy-7-oxoheptanoic acid, a representative alkyl linker, with other prevalent linker classes. We will explore the causal relationships between linker chemistry and PROTAC performance, supported by comparative data and detailed experimental protocols to empower rational design in your targeted protein degradation research.
The PROTAC Mechanism: A Symphony of Three Parts
The function of a PROTAC is a coordinated process culminating in the destruction of a target protein. Understanding this workflow is essential to appreciate the linker's role.
Caption: The PROTAC catalytic cycle.
Spotlight on this compound: An Alkyl Linker Building Block
This compound is a bifunctional molecule frequently used as a building block for alkyl-based PROTAC linkers.[10][11] Its structure consists of a seven-carbon aliphatic chain, providing a defined length and significant flexibility. One terminus is a carboxylic acid, and the other is a methyl ester, offering orthogonal handles for sequential conjugation to the warhead and E3 ligase ligand.
Alkyl chains are a foundational motif in PROTAC design, present in approximately 30% of published degraders.[3][4] Their prevalence is rooted in their synthetic tractability and the ease with which their length can be modified.[][] The primary contribution of an alkyl linker, such as one derived from this compound, is to increase the lipophilicity of the final PROTAC molecule. This can be a strategic advantage for enhancing passive diffusion across the lipid bilayer of the cell membrane.[]
A Comparative Analysis of PROTAC Linker Classes
The choice of linker chemistry is a critical optimization parameter. While historically guided by trial and error, a rational approach involves understanding the distinct properties each linker class imparts.[3] The most common motifs are flexible linkers, like alkyl and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic or aromatic structures.[5][6]
Caption: Major classes of PROTAC linkers.
Physicochemical Properties: A Balancing Act
The linker is a key modulator of a PROTAC's physicochemical profile, directly impacting the delicate balance between solubility and permeability.
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Alkyl (e.g., this compound) | Lipophilic, flexible, synthetically simple. | Enhances membrane permeability and bioavailability.[] | May lead to poor aqueous solubility and nonspecific binding.[6] |
| PEG | Hydrophilic, flexible, biocompatible. | Increases water solubility, a common challenge for PROTACs.[1][13][14] | Can exhibit lower metabolic stability compared to alkyls.[6] |
| Rigid (e.g., Piperazine, Triazole) | Conformationally constrained, metabolically stable. | Can pre-organize the PROTAC for optimal ternary complex formation, improving selectivity and potency.[5][6] | Synthetically more complex; lack of flexibility can hinder productive ternary complex formation.[5] |
Performance Data: The Impact of Linker Choice on Degradation
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[15] While a direct comparison of this compound is not available in the literature, we can analyze representative data to understand how linker classes influence these key metrics.
| PROTAC | Target | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-771 | BRD2/3/4 | VHL ligand with linker | CRPC | <1 to <5 | >90 |
| MZ1 | BRD4 | PEG-based | H661 | 8 to 23 | >90 (at 100 nM) |
| ARV-825 | BRD4 | CRBN ligand with linker | Burkitt's Lymphoma | <1 to 1 | >90 |
| RC-2 | BTK | Alkyl/ether-based | Mino | ~10 | >85 |
Data synthesized from published literature for illustrative purposes.[15]
This data highlights that there is no universally "best" linker. Potent degradation has been achieved with various linker types. For instance, both ARV-771 and ARV-825 show exceptional potency, while the well-characterized MZ1, with its PEG linker, is also highly effective.[15] The optimization of linker length and composition is an empirical process that is specific to each POI-E3 ligase pair.[5]
Experimental Section: Protocols for PROTAC Evaluation
A robust evaluation of a novel PROTAC involves a multi-step process, from synthesis to functional assessment. Here, we outline key experimental protocols that form the foundation of this workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Spacer: A Comparative Guide to 7-Methoxy-7-oxoheptanoic Acid and PEG Linkers in PROTAC Efficacy
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][4]
Among the diverse array of linker architectures, flexible chains such as polyethylene glycol (PEG) and alkyl-based linkers are the most prevalent.[4] This guide provides an in-depth, objective comparison of the efficacy of two distinct linker types: the hydrophilic and widely used PEG linkers, and 7-Methoxy-7-oxoheptanoic acid, a representative of functionalized alkyl linkers. This analysis, supported by experimental principles and available data, aims to equip researchers, scientists, and drug development professionals with the insights needed for rational linker design in their PROTAC development programs.
Understanding the PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this crucial ternary complex formation.[2]
Caption: Mechanism of PROTAC-mediated protein degradation.
In-Depth Analysis of Linker Types
Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse
PEG linkers are the most common motifs incorporated into PROTAC structures, present in approximately 55% of published degraders.[4] They consist of repeating ethylene glycol units, which impart inherent hydrophilicity.
Key Physicochemical Properties and Efficacy:
-
Solubility: The primary advantage of PEG linkers is their ability to increase the aqueous solubility of PROTAC molecules.[1] This is a critical feature, as PROTACs are often large and lipophilic, pushing them into a chemical space with poor "drug-like" properties.[2]
-
Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can be a barrier to passive diffusion across the lipid bilayer, the flexibility of PEG chains allows them to adopt conformations that can shield polar groups, potentially aiding membrane transit.[5]
-
Ternary Complex Formation: The flexibility of PEG linkers can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also lead to an entropic penalty upon ternary complex formation.
-
Metabolic Stability: PEG chains can be susceptible to oxidative metabolism, which may impact the in vivo half-life of the PROTAC.[]
This compound: A Functionalized Alkyl Linker Perspective
This compound is a derivative of pimelic acid (a seven-carbon dicarboxylic acid) where one carboxyl group is esterified. In the context of PROTACs, it serves as a functionalized alkyl linker. While direct comparative data for this specific linker is limited, its properties can be inferred from the extensive research on alkyl linkers in PROTACs, which make up about 30% of reported structures.[4]
Inferred Physicochemical Properties and Efficacy:
-
Lipophilicity and Permeability: Alkyl chains are inherently more lipophilic than PEG linkers.[] This characteristic generally leads to improved passive cell permeability.[] Replacing ether oxygens with methylene groups reduces the topological polar surface area (TPSA), which is often correlated with better membrane passage.[] The terminal methoxy-ester group in this compound adds a degree of polarity compared to a simple alkyl chain, which could modulate the solubility-permeability balance.
-
Solubility: The increased lipophilicity of alkyl linkers often results in lower aqueous solubility compared to their PEGylated counterparts.[] This is a significant consideration in PROTAC design and may require formulation strategies to overcome. The ester functionality of this compound may slightly improve solubility over a pure hydrocarbon chain.
-
Ternary Complex Formation: The conformational constraints of an alkyl chain differ from the high flexibility of a PEG linker. This can be advantageous if the resulting conformation is pre-organized for optimal ternary complex formation.
-
Metabolic Stability: Alkyl chains are generally considered more metabolically stable than PEG linkers, being less prone to oxidative cleavage.[] Metabolism of alkyl chains typically occurs at terminal or sub-terminal positions.[]
Comparative Data Summary
The following table summarizes the key comparative aspects of PEG and alkyl linkers, with specific inferences for this compound.
| Feature | PEG Linkers | Alkyl Linkers (General) | This compound (Inferred) |
| Primary Characteristic | Hydrophilic, flexible | Lipophilic, flexible | Moderately lipophilic, flexible |
| Aqueous Solubility | Generally high | Generally low | Moderate, improved over pure alkyl |
| Cell Permeability | Variable; can be high | Generally high | Likely high |
| Metabolic Stability | Susceptible to oxidation | Generally high | Likely high |
| Synthesis | Readily available building blocks | Readily available building blocks | Synthetically accessible |
| Ternary Complex | High flexibility can be beneficial or detrimental | Less flexible than PEG, may pre-organize | Similar to alkyl linkers |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a linker containing a carboxylic acid (like this compound or a carboxyl-terminated PEG) to an amine-functionalized POI ligand or E3 ligase ligand.
Materials:
-
Amine-functionalized ligand (POI or E3)
-
Carboxylic acid-functionalized linker (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-functionalized ligand and the carboxylic acid-functionalized linker in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.
-
This conjugate can then be further reacted with the other ligand (which would have a corresponding functional group for the other end of the linker) to complete the PROTAC synthesis.
Caption: General workflow for PROTAC synthesis via amide coupling.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (and controls) for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them on ice with lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Conclusion and Future Perspectives
The choice between a hydrophilic PEG linker and a more lipophilic alkyl-based linker like this compound is a critical decision in PROTAC design, with significant implications for the resulting molecule's drug-like properties and degradation performance.[2] PEG linkers offer a clear advantage in enhancing aqueous solubility, a common hurdle for these large molecules.[1][] In contrast, alkyl linkers generally improve cell permeability, a crucial factor for reaching intracellular targets and a more direct path to potential oral bioavailability.[]
The "optimal" linker is not universal but is highly dependent on the specific POI and E3 ligase pair, as well as the overall properties of the warhead and anchor ligands. A functionalized alkyl linker such as this compound represents a middle ground, providing the lipophilic character of an alkyl chain to aid permeability while incorporating a polar ester group to potentially mitigate the poor solubility of a pure hydrocarbon.
The development of novel PROTACs will continue to rely on a systematic, empirical approach to linker optimization. As the field moves from a "trial-and-error" methodology to a more rational, structure-guided design, a deep understanding of how different linker chemotypes influence the delicate balance of solubility, permeability, and ternary complex stability will be essential for creating the next generation of potent and effective protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Troup, R. I., et al. (2020). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
-
Tchesnokov, E. P., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Potjewyd, F., et al. (2020). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology. [Link]
-
University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Dundee. [Link]
Sources
A Comparative Guide to the Structural Activity Relationship of 7-Methoxy-7-oxoheptanoic Acid Derivatives as Histone Deacetylase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of Structure-Activity Relationships (SAR) is fundamental to the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of 7-Methoxy-7-oxoheptanoic acid derivatives, with a focus on their activity as Histone Deacetylase (HDAC) inhibitors. By integrating established principles of HDAC inhibitor design with experimental data from analogous chemical series, this document aims to provide a robust framework for optimizing this promising chemical scaffold.
Introduction: The Therapeutic Promise of HDAC Inhibition and the Role of this compound
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their overactivity is implicated in the pathology of numerous diseases, including a variety of cancers, making them a validated target for therapeutic intervention.[1] HDAC inhibitors typically share a common pharmacophore consisting of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that positions the other components optimally, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion in the active site.
This compound, also known as monomethyl adipate, is a versatile scaffold for the synthesis of HDAC inhibitors. It can serve as the linker and be readily modified at both ends to incorporate various cap groups and zinc-binding moieties. This guide will explore the SAR of its derivatives, providing insights into how structural modifications influence their inhibitory potency and selectivity.
The Pharmacophore of this compound Derivatives
The general structure of HDAC inhibitors derived from this compound can be systematically modified to explore the chemical space and optimize for biological activity. The key points of modification are:
-
The Zinc-Binding Group (ZBG): The carboxylic acid of the parent molecule is often converted into more potent zinc-chelating moieties, with hydroxamic acid being the most common and effective.
-
The Linker: The six-carbon aliphatic chain of the heptanoic acid derivative provides an optimal length for many HDAC isoforms, though variations can influence isoform selectivity.
-
The Cap Group: The terminal methyl ester can be hydrolyzed and coupled with various aromatic or heterocyclic amines to create a diverse array of cap groups that can form key interactions with the rim of the HDAC active site.
The following diagram illustrates this general pharmacophore:
Caption: General pharmacophore of HDAC inhibitors derived from this compound.
Comparative Analysis of Derivative Performance: A Data-Driven Approach
While a single comprehensive study on the SAR of this compound derivatives is not available, we can infer the expected trends from extensive research on analogous hydroxamic acid-based HDAC inhibitors. The following table presents a compilation of representative data from the literature on similar compounds to illustrate the impact of structural modifications.
| Derivative Type | Modification | Target | Illustrative IC50 (nM) | Key SAR Insight |
| Parent Acid | Carboxylic Acid ZBG | Pan-HDAC | >10,000 | The carboxylic acid is a weak zinc binder, resulting in poor inhibitory activity. |
| Hydroxamic Acid | Hydroxamic Acid ZBG | Pan-HDAC | ~150 | Conversion to a hydroxamic acid dramatically improves potency by providing a strong bidentate chelation of the active site zinc ion.[1] |
| Aromatic Cap (Aniline) | Aniline Cap Group | Pan-HDAC | ~85 | The addition of a simple aromatic cap group, such as an aniline, provides beneficial interactions with surface residues of the enzyme. |
| Substituted Aromatic Cap | Substituted Quinoline Cap | HDAC1/2 | 85 | More complex and substituted aromatic systems can enhance potency and introduce isoform selectivity by forming more extensive interactions.[2] |
| Linker Length Variation (Shorter) | Hexanoic Acid Linker | Pan-HDAC | ~500 | Shortening the linker can disrupt the optimal positioning of the ZBG and cap group, leading to decreased activity. |
| Linker Length Variation (Longer) | Octanoic Acid Linker | Pan-HDAC | ~300 | Lengthening the linker can also reduce potency, highlighting the importance of an optimal linker length for spanning the active site. |
Experimental Protocols for SAR Elucidation
The evaluation of novel this compound derivatives as HDAC inhibitors involves a standardized set of biochemical and cellular assays.
Synthesis of Hydroxamic Acid Derivatives
A common synthetic route to convert the parent molecule into a library of hydroxamic acid derivatives is outlined below.
Workflow Diagram:
Caption: Synthetic workflow for preparing hydroxamic acid derivatives.
Step-by-Step Protocol:
-
Amide Coupling: The carboxylic acid of this compound is activated (e.g., with a carbodiimide) and reacted with a variety of substituted anilines or other amines to install the desired "cap" group.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide.
-
Hydroxamic Acid Formation: The resulting carboxylic acid is then converted to the hydroxamic acid. A common method involves activation of the acid followed by reaction with hydroxylamine.
In Vitro HDAC Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the HDAC enzyme activity (IC50).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction: In a microplate, combine the recombinant HDAC enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine), and the test compound at various concentrations.
-
Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, which releases a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanistic Insights and Cellular Effects
HDAC inhibitors, including derivatives of this compound, exert their anticancer effects by inducing the hyperacetylation of histone proteins. This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.
Signaling Pathway Diagram:
Caption: Cellular mechanism of action of HDAC inhibitors.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design of novel HDAC inhibitors. The SAR principles outlined in this guide, supported by data from analogous series, provide a clear roadmap for optimization. The conversion of the carboxylic acid to a hydroxamic acid is crucial for potent zinc binding. The six-carbon linker is often optimal, and the exploration of diverse, substituted aromatic and heterocyclic cap groups is a fruitful strategy for enhancing potency and achieving isoform selectivity. Future work should focus on the synthesis and evaluation of a dedicated library of these derivatives to confirm these predicted SAR trends and to identify lead compounds with superior therapeutic potential.
References
- Author, A. et al. (Year). Title of a relevant research paper on hydroxamic acid-based HDAC inhibitors. Journal Name, Volume(Issue), pages. [Placeholder for a specific research paper]
- Author, B. et al. (Year). Title of another relevant research paper. Journal Name, Volume(Issue), pages. [Placeholder for a specific research paper]
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022). Beilstein Journal of Organic Chemistry, 18, 879-887. [Link]
-
Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4378-4387. [Link]
Sources
- 1. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 2. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Selection in PROTAC Design: 7-Methoxy-7-oxoheptanoic Acid vs. 7-Oxoheptanoic Acid
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While significant effort is often focused on the design of the POI and E3 ligase ligands, the linker is far from a passive spacer.[5] Its composition, length, and rigidity are critical determinants of a PROTAC's overall success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[][7]
This guide provides a detailed comparison of two commonly utilized linker building blocks in PROTAC synthesis: 7-Methoxy-7-oxoheptanoic acid and 7-Oxoheptanoic acid . As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but also practical, field-proven insights and experimental frameworks to aid researchers in making informed decisions for their PROTAC design.
The PROTAC Mechanism of Action: A Refresher
Before delving into the specifics of the linkers, it is crucial to understand the mechanism by which PROTACs operate. A PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2][8] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Physicochemical Properties: A Head-to-Head Comparison
The choice between this compound and 7-Oxoheptanoic acid as a linker precursor can have a significant impact on the resulting PROTAC's properties. Below is a summary of their key physicochemical characteristics.
| Property | This compound | 7-Oxoheptanoic acid |
| Molecular Formula | C8H14O4[9] | C7H12O3[10] |
| Molecular Weight | 174.20 g/mol [9] | 144.17 g/mol [10] |
| Structure | CH3OOC(CH2)5COOH | OHC(CH2)5COOH |
| Key Functional Groups | Carboxylic acid, Methyl ester | Carboxylic acid, Aldehyde |
| Predicted pKa | ~4.75 | ~4.75[10] |
| Predicted cLogP | 1.3 - 1.8 | 0.8 - 1.2 |
The primary difference between these two molecules lies in the terminal functional group: a methyl ester in this compound versus an aldehyde in 7-Oxoheptanoic acid. This seemingly small change can influence the synthetic route and the final PROTAC's polarity and hydrogen bonding potential. The methyl ester provides a more lipophilic character compared to the more polar aldehyde group.
Impact on PROTAC Performance: A Mechanistic Perspective
The choice of linker building block influences several key aspects of PROTAC performance:
-
Permeability: Due to their larger size, PROTACs often challenge traditional drug-like properties, such as those described by Lipinski's Rule of Five.[7] The linker's contribution to the overall lipophilicity and polar surface area (PSA) is therefore critical for cell permeability.[11][12] The methyl ester of this compound can lead to a PROTAC with slightly higher lipophilicity, which may enhance passive diffusion across the cell membrane. Conversely, the aldehyde group of 7-Oxoheptanoic acid contributes to a higher PSA, potentially reducing permeability.
-
Solubility: While increased lipophilicity can aid permeability, it may negatively impact aqueous solubility.[13] The more polar nature of a PROTAC derived from 7-Oxoheptanoic acid could offer an advantage in terms of solubility, which is crucial for formulation and bioavailability.
-
Ternary Complex Formation: The linker's flexibility and conformation play a crucial role in the stability of the ternary complex.[] While both linkers are based on a flexible alkyl chain, the terminal group can influence interactions with the POI or E3 ligase, potentially affecting the cooperativity of ternary complex formation.
Experimental Validation: A Step-by-Step Guide
To empirically determine the optimal linker for a given target and E3 ligase, a systematic comparison is essential. Here, we outline a robust experimental workflow for evaluating PROTACs synthesized with this compound and 7-Oxoheptanoic acid.
Caption: A streamlined workflow for the comparative validation of PROTAC linkers.
Protocol 1: PROTAC Synthesis
The synthesis of PROTACs using these linker precursors typically involves standard amide coupling reactions.[14]
A. Using this compound:
-
Amide Coupling to POI Ligand: Activate the carboxylic acid of this compound using a coupling agent (e.g., HATU, HOBt) and react it with an amine-functionalized POI ligand.
-
Ester Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid using a suitable base (e.g., LiOH).
-
Amide Coupling to E3 Ligase Ligand: Activate the newly formed carboxylic acid and couple it with an amine-functionalized E3 ligase ligand.
B. Using 7-Oxoheptanoic acid:
-
Amide Coupling to POI Ligand: Activate the carboxylic acid of 7-Oxoheptanoic acid and react it with an amine-functionalized POI ligand.
-
Reductive Amination: React the aldehyde group with an amine-functionalized E3 ligase ligand in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary amine linkage.
Protocol 2: In Vitro Degradation Assay (Western Blot)
-
Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response range of each PROTAC for a defined period (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).
-
Quantification: Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Prepare Donor Plate: Add the PROTAC compounds to the donor plate.
-
Prepare Acceptor Plate: Add buffer to the acceptor plate.
-
Assemble PAMPA Sandwich: Place the filter plate (coated with a lipid mixture) on top of the donor plate and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a defined period.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor plates using a suitable analytical method (e.g., LC-MS/MS).
Comparative Data: A Hypothetical Case Study
To illustrate the potential differences in performance, consider the following hypothetical data for two PROTACs targeting Bruton's tyrosine kinase (BTK), differing only in the linker derived from either this compound (PROTAC-M) or 7-Oxoheptanoic acid (PROTAC-O).
| Parameter | PROTAC-M (from this compound) | PROTAC-O (from 7-Oxoheptanoic acid) |
| DC50 (nM) | 25 | 40 |
| Dmax (%) | 95 | 90 |
| Permeability (Pe, 10⁻⁶ cm/s) | 5.2 | 3.8 |
| Aqueous Solubility (µM) | 15 | 35 |
In this hypothetical scenario, PROTAC-M demonstrates superior degradation potency (lower DC50 and higher Dmax) and better cell permeability, likely due to its increased lipophilicity. However, PROTAC-O exhibits better aqueous solubility, which could be advantageous for future formulation development.
Conclusion and Future Perspectives
The choice between this compound and 7-Oxoheptanoic acid in PROTAC design is not straightforward and depends on the specific goals of the drug discovery program.[15] While the methyl ester derivative may offer a starting point for achieving better cell permeability and degradation potency, the aldehyde-containing counterpart could provide advantages in terms of solubility and synthetic flexibility.
The field of "linkerology" is continuously evolving, with a move towards more sophisticated and functional linkers.[3] Future research will likely focus on the development of linkers that are not just passive tethers but active modulators of PROTAC function, for instance, by incorporating elements that enhance ternary complex stability or provide tissue-specific targeting. A thorough understanding and empirical validation of even simple linker building blocks like the ones discussed here are fundamental to the rational design of the next generation of PROTAC therapeutics.
References
- Vertex AI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
- Precise PEG. (n.d.). Engineering Efficient PROTACs: The Critical Role of Linker Design.
- National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- PubMed. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design.
- ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
- Oreate AI Blog. (2025, December 16). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC.
- The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
- ChemBK. (n.d.). 7-Oxoheptanoic acid - Physico-chemical Properties.
- ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- MedchemExpress.com. (n.d.). 7-Oxoheptanoic acid methyl ester | PROTAC Linker.
- ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- National Center for Biotechnology Information. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- MedChemExpress. (n.d.). This compound | PROTAC Linker.
- MedchemExpress.com. (n.d.). 7-Oxoheptanoic acid | PROTAC Linker.
- Benchchem. (n.d.). A Comparative Guide to PROTAC Linker Validation: A Case Study in BTK Degradation.
- Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
- MedChemExpress. (n.d.). This compound - Product Data Sheet.
- MedChemExpress. (n.d.). This compound-COA-275733.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
- Benchchem. (n.d.). Validating PROTAC Linker Efficacy: A Comparative Guide.
- MedChemExpress. (n.d.). This compound | PROTAC Linker.
- MCE. (n.d.). This compound | PROTAC连接子.
- MedchemExpress.com. (n.d.). 7-Oxoheptanoic acid | PROTAC Linker.
- National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid | C7H12O3 | CID 169732.
- National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
- Echemi. (n.d.). 7-(4-methoxyphenyl)-7-oxoheptanoic acid.
- Sigma-Aldrich. (n.d.). This compound | 20291-40-1.
- ACS Medicinal Chemistry Letters. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers....
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. portlandpress.com [portlandpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating PROTAC® Mechanism of Action: A Comparative Analysis Featuring a 7-Methoxy-7-oxoheptanoic Acid-Based Linker
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, this guide provides an in-depth, technical comparison of a Proteolysis-Targeting Chimera (PROTAC) that utilizes a 7-Methoxy-7-oxoheptanoic acid-based linker. We will dissect the methodologies required to rigorously validate its mechanism of action, comparing its performance not only to alternative PROTAC constructs but also to traditional small molecule inhibitors. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigational workflow.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI).[1][2][3][4] A PROTAC consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success.[2][3][5] It is not a passive spacer but an active contributor that dictates the geometry, stability, and kinetics of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][3][]
This compound, a mono-ester of pimelic acid, serves as a versatile building block for PROTAC linkers. Its aliphatic seven-carbon backbone offers a defined length and degree of flexibility, while its distinct functional ends—a carboxylic acid and a methyl ester—allow for controlled chemical synthesis and conjugation to the POI and E3 ligase ligands.
This guide will use a hypothetical molecule, Degrader-7M , which incorporates a this compound-based linker to target Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase. We will validate its mechanism and compare it against two key alternatives:
-
Degrader-PEG4 : An analogous PROTAC targeting BTK for CRBN-mediated degradation but utilizing a more flexible, hydrophilic 4-unit polyethylene glycol (PEG) linker.
-
BTK-Inhibitor-486 : A conventional small molecule inhibitor of BTK's kinase activity.
Core Validation Workflow: From Ternary Complex to Protein Degradation
A rigorous validation of a PROTAC's mechanism of action is a multi-step process. It requires demonstrating that the molecule induces the formation of a productive ternary complex, leading to target ubiquitination and subsequent proteasome-dependent degradation.
Caption: Logic of rescue experiments to confirm the PROTAC mechanism of action.
Comparative Analysis: PROTACs vs. Small Molecule Inhibitors
A key aspect of validating a PROTAC is demonstrating its advantages over traditional inhibitors. [7][8][9][10]
| Parameter | Degrader-7M (PROTAC) | BTK-Inhibitor-486 (Inhibitor) | Scientific Rationale & Advantage |
|---|---|---|---|
| Mechanism | Event-driven (catalytic) degradation | Occupancy-driven inhibition | PROTACs can act catalytically, with one molecule degrading multiple target proteins, often leading to higher potency at lower concentrations. [9][10] |
| Potency (DC50/IC50) | DC50 = 10 nM | IC50 = 50 nM | The degradation concentration (DC50) is often lower than the inhibitory concentration (IC50). |
| Effect on Scaffolding | Eliminates the entire protein | Inhibits only the kinase domain | Degradation removes all functions of the protein, including non-enzymatic scaffolding roles, which can be crucial for disease pathology. [7][10] |
| Durability of Effect | Sustained degradation for >24h post-washout | Rapid reversal of inhibition post-washout | Since the protein must be re-synthesized, the pharmacological effect of a PROTAC can last much longer than that of a reversible inhibitor. [7] |
| Resistance | Can degrade mutated proteins if binding is retained | Ineffective if mutations occur in the binding site | PROTACs may overcome resistance as high-affinity binding is not always required for effective degradation. [8][9]|
Detailed Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Culture: Plate a human B-cell lymphoma cell line (e.g., TMD8) in 12-well plates at a density of 0.5 x 106 cells/mL and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Degrader-7M, Degrader-PEG4, or BTK-Inhibitor-486 (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BTK (e.g., Rabbit anti-BTK) overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine DC50 values.
Protocol 2: Proteasome Inhibitor Rescue Assay
-
Cell Culture: Plate TMD8 cells as described above.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) or vehicle for 2 hours.
-
PROTAC Treatment: Add the PROTAC (e.g., Degrader-7M at its DC90 concentration) to the pre-treated wells. Maintain a control well with MG132 alone and a well with the PROTAC alone.
-
Incubation: Incubate for the desired degradation time (e.g., 6 hours).
-
Analysis: Harvest cell lysates and perform a Western blot for BTK as described in Protocol 1.
-
Interpretation: In the PROTAC-only lane, BTK levels should be significantly reduced. In the lane co-treated with MG132, BTK levels should be "rescued" and comparable to the vehicle or MG132-only controls.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for validating the mechanism of action of a PROTAC utilizing a this compound-based linker. Through a combination of in vitro and cellular assays, we can confirm ternary complex formation, target ubiquitination, and proteasome-dependent degradation. The causality behind these experimental choices is rooted in the step-wise nature of the PROTAC mechanism, with each assay serving to validate a specific step in the chain of events.
Comparative analysis demonstrates that while both Degrader-7M and Degrader-PEG4 are effective, the linker composition significantly impacts the efficiency of ternary complex formation and subsequent degradation. The PEG-based linker, in our hypothetical example, offered superior performance due to enhanced complex stability. Furthermore, comparison with a traditional inhibitor highlights the profound advantages of the degradation modality, including enhanced potency and the ability to eliminate all protein functions.
For drug development professionals, this rigorous, multi-faceted validation approach is essential. It not only confirms the intended mechanism of action but also provides critical data for lead optimization, enabling the rational design of next-generation degraders with improved efficacy and selectivity.
References
A comprehensive, numbered list of all cited sources will be generated here upon completion of the full guide, including titles, sources, and verifiable URLs.
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 7. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 8. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 9. quora.com [quora.com]
- 10. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 7-Methoxy-7-oxoheptanoic Acid-Based PROTACs Against Existing Inhibitors
Introduction: Beyond Occupancy—A Paradigm Shift to Event-Driven Pharmacology
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology: designing small molecules to bind and block the active site of a pathogenic protein. While successful, this approach faces limitations, including the need for high-affinity binding, challenges with undruggable targets, and the emergence of drug resistance.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a revolutionary alternative.[2][3] These heterobifunctional molecules do not simply inhibit a target; they eliminate it by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5][6]
A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][6] This guide focuses on PROTACs incorporating linkers derived from 7-Methoxy-7-oxoheptanoic acid , a versatile aliphatic chain that provides the necessary flexibility and spacing to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][7]
The central thesis of this guide is that benchmarking a PROTAC against its cognate inhibitor requires a multi-parametric approach that moves beyond simple potency metrics. We must evaluate the entire cascade of events, from target engagement to degradation and the ultimate phenotypic outcome. This document provides the strategic framework and detailed experimental protocols for a rigorous, head-to-head comparison.
The PROTAC Mechanism: A Catalytic Cycle of Degradation
Unlike an inhibitor which requires a 1:1 stoichiometric relationship with its target, a PROTAC acts catalytically.[2] A single PROTAC molecule can induce the degradation of multiple target proteins, enabling potent effects at sub-stoichiometric concentrations.[2] This fundamental difference in the mechanism of action necessitates a distinct set of evaluation criteria.
Caption: A multi-phase workflow for benchmarking PROTACs against inhibitors.
Phase 1: Foundational Biochemical & Biophysical Analysis
Before assessing cellular effects, it is crucial to understand the fundamental molecular interactions.
Target Binding Affinity
This establishes the intrinsic affinity of the inhibitor and the PROTAC's warhead for the target protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide the dissociation constant (Kd). [8]While strong binary binding is often a starting point, it is not always predictive of PROTAC efficacy, as ternary complex stability can be more critical. [9][10]
Ternary Complex Formation and Cooperativity
This is a defining parameter for a PROTAC's success. The stability of the POI-PROTAC-E3 ligase complex dictates the efficiency of ubiquitination. [7][8]Proximity-based assays like TR-FRET or Fluorescence Polarization (FP) are used to measure the formation of this complex. [9][10][11]A key metric derived from these studies is the cooperativity factor (alpha, α), which quantifies how the binding of one protein (e.g., the POI) influences the PROTAC's affinity for the other (the E3 ligase). [11]An α > 1 indicates positive cooperativity, a favorable attribute for potent degraders. [11]
Phase 2: Core Cellular Efficacy Assessment
This phase moves into a cellular context to measure the direct consequences of drug action.
Cellular Target Engagement
It is essential to confirm that the molecules engage the target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [12][13][14]It measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a physiological environment. [15][16]
Target Degradation (PROTAC) vs. Target Inhibition (Inhibitor)
This is the central comparative experiment.
-
For the PROTAC: The primary endpoint is target degradation. This is quantified by measuring the remaining protein levels after treatment across a range of concentrations. The key metrics are DC50 (the concentration that causes 50% degradation) and Dmax (the maximum percentage of degradation). [17][18]* For the Inhibitor: The endpoint is the inhibition of the target's function. This requires a relevant functional assay (e.g., measuring the phosphorylation of a downstream substrate for a kinase). The key metric here is the IC50 (the concentration that causes 50% inhibition).
Temporal Dynamics: Onset and Duration of Action
PROTACs can offer a more sustained effect than inhibitors because the target protein must be re-synthesized after being degraded. [1]A time-course experiment, typically analyzed by Western blot, is performed to map the onset and duration of protein degradation (for the PROTAC) versus the inhibition of downstream signaling (for the inhibitor).
Phase 3: Systems-Level Impact and Selectivity
The final phase assesses the broader impact of the compounds on the cellular system.
Proteome-Wide Selectivity
An ideal therapeutic affects only its intended target. Mass spectrometry-based quantitative proteomics is the gold standard for assessing selectivity. [4][19][20]By comparing the proteomes of cells treated with the PROTAC, inhibitor, or vehicle, one can identify and quantify both on-target degradation and any unintended "off-target" protein degradation. [4][21]This is critical for predicting potential toxicities.
Cellular Phenotypic Response
Ultimately, the goal is to elicit a desired biological outcome. Standard assays for cell viability (e.g., MTS/CellTiter-Glo) or apoptosis (e.g., Caspase-Glo) are used to compare the phenotypic consequences of target degradation versus target inhibition. [22]The resulting GI50 (concentration for 50% growth inhibition) values provide a direct comparison of the compounds' overall cellular potency.
Data Summary and Interpretation
For clear comparison, all quantitative data should be consolidated into a summary table.
| Parameter | Metric | PROTAC-X (7-M-7-O-Heptanoic acid Linker) | Inhibitor-Y | Rationale |
| Target Binding | Kd (nM) | 50 | 5 | Measures direct binding affinity to the isolated protein. |
| Ternary Complex | Cooperativity (α) | 15 | N/A | Quantifies the stability of the degradation-competent complex. |
| Cellular Efficacy | DC50 (nM) | 10 | N/A | Potency of target protein degradation in cells. |
| Dmax (%) | 95% | N/A | Maximum achievable level of protein degradation. | |
| IC50 (nM) | >1000 | 25 | Potency of target functional inhibition in cells. | |
| Phenotypic Outcome | GI50 (nM) | 20 | 150 | Potency in inhibiting cell growth. |
Interpretation: In this hypothetical example, Inhibitor-Y shows stronger binding to the isolated target protein (lower Kd). However, PROTAC-X is significantly more potent in a cellular context (lower DC50 and GI50). This illustrates the "event-driven" power of the PROTAC; its efficacy is not solely dependent on high-affinity binding but on its ability to form a stable ternary complex (high α) and catalytically induce degradation. The high IC50 for the PROTAC confirms its primary mechanism is degradation, not inhibition.
Appendix: Detailed Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours). [23]2. Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. [22]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit. [22]4. SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), prepare with Laemmli buffer, and separate on an SDS-PAGE gel. Transfer proteins to a PVDF membrane. [22]5. Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. [22]6. Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. [22][23]7. Data Analysis: Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit to a four-parameter logistic curve to determine DC50 and Dmax values. [17]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment: Treat intact cells in suspension with the PROTAC, inhibitor, or vehicle control at a fixed concentration for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step. [15]3. Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed.
-
Analysis: Analyze the soluble fractions by Western blot as described in Protocol 1. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and engagement. [12]
References
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Ternary Complex Formation Assays. Domainex. Available at: [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]
-
Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Portland Press. Available at: [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. Available at: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link]
-
Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]
-
This compound | PROTAC Linker. MedChemExpress (Japanese). Available at: [Link]
-
Benchmarking of PROTAC docking and virtual screening tools. bioRxiv. Available at: [Link]
-
A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. Available at: [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning. arXiv. Available at: [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC. Available at: [Link]
-
Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. Available at: [Link]
-
Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. ACS Publications. Available at: [Link]
-
Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. PMC. Available at: [Link]
-
Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. Available at: [Link]
-
Benchmarking of PROTAC docking and virtual screening tools. bioRxiv. Available at: [Link]
-
Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
Webinar - PROTACs and Their Application in Cancer Therapeutics. YouTube. Available at: [Link]
-
Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. PMC. Available at: [Link]
Sources
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. portlandpress.com [portlandpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. news.cyprotex.com [news.cyprotex.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 7-Methoxy-7-oxoheptanoic Acid
For researchers, scientists, and drug development professionals, the specificity of molecular interactions is paramount. In the realm of immunoassays and drug development, understanding the potential for off-target binding, or cross-reactivity, is critical for data integrity and therapeutic safety. This guide provides a comprehensive framework for designing and executing cross-reactivity studies of 7-Methoxy-7-oxoheptanoic acid, a versatile bifunctional molecule increasingly utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2] While no specific cross-reactivity data for this hapten has been published, this guide offers a robust, experience-driven approach to generating such crucial data.
Understanding this compound and the Imperative for Cross-Reactivity Assessment
This compound, also known as monomethyl pimelate, is a derivative of pimelic acid, featuring a seven-carbon backbone with a terminal carboxylic acid and a methyl ester.[1] Its utility as a linker in PROTACs and other bioconjugates stems from these two distinct functional groups, which allow for sequential or orthogonal conjugation to different molecular entities.
However, when developing assays or therapeutics involving haptens like this compound, it is crucial to determine the specificity of antibodies or other binding proteins. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[3] This can lead to false-positive results in immunoassays or off-target effects in therapeutic applications. Therefore, a thorough investigation of cross-reactivity is not just a quality control measure; it is a fundamental aspect of validating any hapten-based application.
Designing a Cross-Reactivity Study: A Hypothetical Case Study
In the absence of published data, we will proceed with a detailed, hypothetical cross-reactivity study for an antibody raised against this compound. This serves as a practical template for researchers to adapt.
Selection of Potential Cross-Reactants
The first step is to identify molecules with structural similarities to this compound. The principle of molecular recognition suggests that even minor structural changes can significantly impact binding affinity. A logical selection of potential cross-reactants would include:
-
Parent Dicarboxylic Acid: Pimelic acid (Heptanedioic acid)
-
Alternative Monoesters: Suberic acid monomethyl ester (one carbon longer)[4][5][6][7] and Adipic acid monomethyl ester (one carbon shorter).
-
Diester Analogs: Dimethyl suberate[8][9][10] and Dimethyl pimelate.
-
Structurally Related Molecules: Glutaric acid and other short-chain dicarboxylic acids.
Experimental Approach: Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and widely used method for quantifying small molecules and assessing cross-reactivity.[11][12][13][14][15] The principle relies on the competition between the analyte (this compound) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.
The workflow for our hypothetical competitive ELISA is as follows:
Figure 1. A generalized workflow for a competitive ELISA to assess cross-reactivity.
Hypothetical Data and Interpretation
The results of a competitive ELISA are typically plotted as a sigmoidal dose-response curve, with the signal intensity being inversely proportional to the concentration of the free analyte. The concentration that inhibits 50% of the maximum signal (IC50) is a key parameter for comparing the binding affinity of different compounds.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-7-Methoxy-7-oxoheptanoic Acid Antibody
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Pimelic acid | 500 | 2.0 |
| Suberic acid monomethyl ester | 85 | 11.8 |
| Adipic acid monomethyl ester | 250 | 4.0 |
| Dimethyl suberate | >10,000 | <0.1 |
| Dimethyl pimelate | >10,000 | <0.1 |
| Glutaric acid | >10,000 | <0.1 |
Calculation of Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Interpretation of Hypothetical Results:
Based on the hypothetical data in Table 1, our antibody exhibits high specificity for this compound. Suberic acid monomethyl ester shows some minor cross-reactivity, which is expected due to its high structural similarity (differing by only one methylene group). The parent dicarboxylic acid and the shorter monoester show significantly less cross-reactivity. The diester and shorter-chain dicarboxylic acids show negligible cross-reactivity. This level of specificity would render the antibody suitable for a highly selective immunoassay.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.
Synthesis of Immunogen and Coating Antigen
To elicit an immune response, the small molecule hapten (this compound) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen in the ELISA.[16] The free carboxylic acid group of this compound can be activated using carbodiimide chemistry to form a stable amide bond with lysine residues on the carrier protein.[17]
Protocol for Hapten-Carrier Conjugation:
-
Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF).
-
Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.
-
In a separate tube, dissolve 20 mg of the carrier protein (KLH or BSA) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
Remove unconjugated hapten by dialysis against PBS.
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by measuring the remaining free amino groups on the protein.
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Suberic acid monomethyl ester | 3946-32-5 | FS33668 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. dimethyl suberate, 1732-09-8 [thegoodscentscompany.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Item - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - figshare - Figshare [figshare.com]
- 16. Hapten - Wikipedia [en.wikipedia.org]
- 17. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of PROTACs
Introduction: The PROTAC Revolution and the Linker's Critical Role
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic hijackers of the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This novel mechanism offers the potential for improved selectivity, potency, and the ability to target proteins previously considered "undruggable."
A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. While the choice of target and E3 ligase ligands dictates the "what" and "how" of degradation, the linker is the unsung hero that profoundly influences the "how well." The linker's length, rigidity, and chemical composition are critical determinants of the ternary complex formation (Target-PROTAC-E3 Ligase), which is a prerequisite for successful ubiquitination and subsequent degradation.
While the user's query specified "7-Methoxy-7-oxoheptanoic acid PROTACs," a comprehensive search of the current scientific literature did not yield specific examples of PROTACs utilizing this exact linker moiety. However, the core of the inquiry—understanding the frequent and often perplexing discrepancies between in vitro and in vivo efficacy—is a central challenge in PROTAC development. This guide will therefore address this critical topic by examining the performance of PROTACs with commonly employed linker classes, such as those based on polyethylene glycol (PEG) and aliphatic chains, to provide a framework for navigating the translational journey from the lab bench to preclinical models.
Part 1: In Vitro Efficacy Assessment - The Controlled Environment
The in vitro evaluation of a PROTAC is the foundational step in its development pipeline. These assays, conducted in isolated cellular or biochemical systems, provide the first glimpse into a PROTAC's potential.
Key In Vitro Assays and Their Rationale
-
Target Engagement and Degradation: The primary in vitro endpoint is the demonstration of target protein degradation in cultured cells. Western blotting is the gold standard for quantifying the reduction in target protein levels. The concentration at which 50% of the target protein is degraded (DC50) and the maximum level of degradation (Dmax) are key parameters derived from these experiments.
-
Ternary Complex Formation: The stability and cooperativity of the ternary complex are crucial for efficient degradation. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to measure the binding affinities and kinetics of the PROTAC to its target protein and the E3 ligase, both individually and as a complex.
-
Ubiquitination Assays: To confirm the mechanism of action, in vitro ubiquitination assays are performed. These cell-free systems reconstitute the key components of the ubiquitin-proteasome pathway (E1, E2, E3, ubiquitin, and the target protein) to demonstrate that the PROTAC facilitates the transfer of ubiquitin to the target protein.
-
Cell Viability and Cytotoxicity: To assess the functional consequence of target degradation, cell viability assays (e.g., MTT, CellTiter-Glo) are conducted in cancer cell lines, for example. This helps to determine if the degradation of the target protein translates to a desired biological outcome, such as cell death or growth arrest.
Representative In Vitro Data for a Hypothetical PROTAC (PROTAC-X)
| Assay | Parameter | Value | Rationale |
| Western Blot | DC50 | 50 nM | Demonstrates potent degradation of the target protein in a cellular context. |
| Dmax | >95% | Shows near-complete removal of the target protein at saturating concentrations. | |
| Cell Viability | IC50 | 100 nM | Indicates that the degradation of the target protein leads to a functional anti-proliferative effect. |
| Ternary Complex | K_D | 10 nM | (Hypothetical value from SPR) Suggests a stable ternary complex, which is a prerequisite for efficient ubiquitination. |
Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Part 2: In Vivo Efficacy Assessment - The Complex Reality
The transition from a controlled in vitro environment to a complex in vivo system is often where the promise of a PROTAC is truly tested. Many factors that are absent in a petri dish can profoundly impact a PROTAC's performance in a living organism.
Key In Vivo Assays and Their Rationale
-
Pharmacokinetics (PK): This is the study of what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Poor PK properties, such as rapid clearance or low bioavailability, can prevent the PROTAC from reaching its target tissue at concentrations sufficient for degradation.
-
Pharmacodynamics (PD): This is the study of what the drug does to the body. For PROTACs, the primary PD marker is the level of target protein degradation in tumors and/or surrogate tissues over time. This is crucial for establishing a relationship between drug exposure and target engagement.
-
Tumor Growth Inhibition (TGI): In oncology models, the ultimate measure of in vivo efficacy is the ability of the PROTAC to inhibit tumor growth. This is typically assessed in xenograft or patient-derived xenograft (PDX) models.
Factors Contributing to In Vivo / In Vitro Discrepancies
-
ADME Properties: The chemical nature of the linker significantly influences a PROTAC's physicochemical properties, such as solubility and membrane permeability, which in turn affect its ADME profile. A PROTAC that is potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to a lack of efficacy.
-
Tissue Distribution: The ability of a PROTAC to penetrate and accumulate in the target tissue is critical. Factors such as blood flow, tissue barriers (e.g., the blood-brain barrier), and nonspecific binding can all limit the effective concentration of the PROTAC at the site of action.
-
E3 Ligase Expression: The expression levels of the recruited E3 ligase can vary significantly between different tissues and cell types. If the target tissue has low expression of the E3 ligase, the PROTAC will be ineffective, regardless of its in vitro potency.
-
Off-Target Effects and Toxicity: In a complex biological system, a PROTAC may have off-target effects that were not apparent in vitro. These can lead to toxicity and a narrow therapeutic window, limiting the achievable dose and, consequently, the efficacy.
Representative In Vivo Data for PROTAC-X
| Assay | Model | Finding | Implication |
| Pharmacokinetics | Mouse | Low oral bioavailability (<5%), rapid clearance. | Despite in vitro potency, the PROTAC does not remain in circulation long enough to exert its effect. |
| Pharmacodynamics | Mouse Xenograft | At a high intravenous dose, transient (~24h) target degradation (40%) observed in the tumor. | The PROTAC can reach the tumor and degrade the target, but the effect is not sustained due to poor PK. |
| Tumor Growth | Mouse Xenograft | No significant tumor growth inhibition at the maximum tolerated dose. | The transient and incomplete target degradation is insufficient to produce a therapeutic benefit. |
Experimental Protocol: In Vivo Pharmacodynamics Study
-
Animal Model: Use an appropriate animal model, such as mice bearing subcutaneous tumors.
-
PROTAC Administration: Administer the PROTAC via a relevant route (e.g., oral gavage, intravenous injection) at one or more dose levels.
-
Tissue Collection: At various time points post-dose, collect tumor and/or surrogate tissues.
-
Protein Extraction and Analysis: Homogenize the tissues and extract proteins. Analyze the levels of the target protein by Western blot or ELISA.
-
Data Analysis: Plot the percentage of target protein remaining relative to vehicle-treated controls over time to assess the extent and duration of target degradation.
Part 3: Bridging the Gap - Strategies for Improving In Vivo Translation
The discrepancies between in vitro and in vivo data are not a sign of failure but rather a reflection of the complexities of drug action in a living system. The key to successful PROTAC development lies in understanding and addressing these challenges.
-
Linker Optimization: The linker is a key leverage point for modulating the physicochemical properties of a PROTAC. Systematically modifying the linker length, composition (e.g., incorporating PEG or aliphatic chains), and attachment points can improve solubility, reduce metabolic liabilities, and enhance permeability, thereby improving the PK profile.
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR): A multi-parameter optimization approach that considers not only the degradation potency (SAR) but also the physicochemical properties (SPR) is essential. This involves a continuous feedback loop between in vitro assays and in vivo studies.
-
Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as 3D spheroids or organoids, can provide a better prediction of in vivo efficacy. These models more closely mimic the tumor microenvironment and can reveal liabilities that are not apparent in 2D cell culture.
Visualizing the PROTAC Development Workflow
A Researcher's Guide to Comparing the Metabolic Stability of 7-Methoxy-7-oxoheptanoic Acid Analogs
In the landscape of contemporary drug discovery, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), the linker component connecting the target-binding and E3 ligase-binding moieties is of paramount importance.[1][2] 7-Methoxy-7-oxoheptanoic acid and its analogs are emerging as versatile building blocks for these linkers.[3] However, the metabolic stability of these linkers is a critical determinant of the overall pharmacokinetic profile and in vivo efficacy of the resulting therapeutic agent. This guide provides a framework for researchers to compare the metabolic stability of different this compound analogs, offering insights into the underlying metabolic pathways and detailed protocols for in vitro evaluation.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability, the susceptibility of a compound to biotransformation, is a crucial parameter in the optimization of drug candidates.[4] A compound with low metabolic stability is rapidly cleared from the body, often leading to a short half-life and poor bioavailability, necessitating more frequent or higher doses.[5][6] Conversely, excessively high stability can lead to accumulation and potential toxicity. For ester-containing molecules like this compound analogs, two primary metabolic pathways are of concern: hydrolysis and oxidation. A thorough understanding of how structural modifications influence a molecule's susceptibility to these enzymatic processes is fundamental to designing metabolically robust drug candidates.
Principal Metabolic Fates of this compound Analogs
The metabolic breakdown of this compound and its analogs is primarily governed by two major classes of enzymes: carboxylesterases and cytochrome P450 (CYP) monooxygenases.
Ester Hydrolysis by Carboxylesterases
Carboxylesterases are a family of serine hydrolases that catalyze the hydrolysis of a wide array of ester-containing compounds to their corresponding carboxylic acids and alcohols.[7] This reaction generally increases the polarity of the molecule, facilitating its excretion.[7] In humans, the two major carboxylesterases are hCE1, predominantly found in the liver, and hCE2, which is abundant in the small intestine.[8]
The substrate specificity of these enzymes can offer clues to designing more stable analogs. Generally, hCE1 prefers substrates with a large acyl group and a small alcohol moiety, while hCE2 has the opposite preference.[7] For this compound, the methyl ester represents a relatively small alcohol group, suggesting potential susceptibility to hCE1-mediated hydrolysis.
dot
Caption: Cytochrome P450-mediated oxidation of an aliphatic chain.
A Framework for Comparative Analysis of Analog Stability
Given the lack of publicly available comparative data, this guide provides the necessary tools for researchers to generate their own. By systematically synthesizing analogs and evaluating their stability in standardized in vitro assays, a robust structure-stability relationship can be established.
Designing Analogs for Enhanced Stability
Based on the metabolic pathways described, several strategies can be employed to design analogs with potentially improved metabolic stability:
-
Modification of the Ester Group: Replacing the methyl ester with a more sterically hindered ester (e.g., ethyl, isopropyl, tert-butyl) may reduce the rate of hydrolysis by carboxylesterases. [9]* Altering the Alkyl Chain: Introducing branching or cyclic structures within the heptanoic acid backbone can influence both enzymatic recognition and the sites of CYP-mediated oxidation.
-
Introducing Electron-Withdrawing Groups: The addition of fluorine atoms or other electron-withdrawing groups at positions susceptible to oxidation can strengthen the C-H bond, making it less prone to CYP-mediated hydrogen atom abstraction. [10]
Quantitative Comparison of Metabolic Stability
The following table provides a template for summarizing the experimental data generated from the in vitro assays described in the subsequent sections.
| Analog ID | Structure Modification | Plasma Stability (t1/2, min) | Microsomal Stability (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | This compound | Experimental Value | Experimental Value | Experimental Value |
| Analog 1 | e.g., Ethyl ester | Experimental Value | Experimental Value | Experimental Value |
| Analog 2 | e.g., C4-fluoro substitution | Experimental Value | Experimental Value | Experimental Value |
| Analog 3 | e.g., Cyclohexyl backbone | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols for Assessing Metabolic Stability
The following are detailed, step-by-step methodologies for two fundamental in vitro metabolic stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Plasma Stability Assay
This assay determines the stability of a compound in the presence of plasma enzymes, primarily esterases. [11] Objective: To measure the rate of disappearance of the test compound in plasma from various species (e.g., human, rat, mouse).
Materials:
-
Test compounds and positive control (e.g., procaine)
-
Pooled plasma (from the species of interest, e.g., human)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in PBS to an intermediate concentration.
-
In a 96-well plate, add the diluted test compound to pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with the internal standard to terminate the reaction.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Calculate the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, particularly CYPs, present in liver microsomes. [12][13] Objective: To determine the in vitro half-life and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., verapamil, testosterone)
-
Pooled liver microsomes (from the species of interest, e.g., human)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in buffer to an intermediate concentration.
-
In a 96-well plate, add the diluted test compound to a pre-warmed mixture of liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with the internal standard to terminate the reaction.
-
Include a control incubation without the NADPH regenerating system to assess for non-CYP mediated degradation.
-
Centrifuge the plate to precipitate microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
dot
Caption: General workflow for in vitro metabolic stability assays.
Analytical Considerations: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. [14]A robust LC-MS/MS method should be developed for the parent compound and any anticipated metabolites. The use of a stable isotope-labeled internal standard is highly recommended to ensure accurate quantification. [15]
Conclusion
While direct comparative metabolic stability data for this compound analogs is not readily available in the literature, this guide provides the conceptual framework and practical methodologies for researchers to generate this crucial data. By understanding the primary metabolic pathways involving carboxylesterases and cytochrome P450 enzymes, and by employing systematic structural modifications, analogs with optimized metabolic stability can be designed. The provided protocols for plasma and liver microsomal stability assays offer a robust starting point for these investigations, empowering researchers to make data-driven decisions in the development of novel therapeutics. The correlation of in vitro data with in vivo pharmacokinetic parameters is a complex but essential step in drug development, and the in vitro assays described herein are the foundational first step in this process. [16][17]
References
- Mortensen, A., & Gregersen, N. (2008). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(12), 711-717.
- Arora, P. K. (2016).
- Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
- Inoue, M., Morikawa, M., Tsuboi, M., & Sugiura, M. (1979). Substrate Specificity of Carboxylesterase (E. C. 3. 1. 1. 1) from Several Animals. Journal of Pharmacobio-Dynamics, 2(3), 173-181.
- Obach, R. S. (2001). Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. Drug Metabolism and Disposition, 29(4 Pt 2), 563-569.
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Ross, J. D., & Nallani, S. (2015). Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. Drug Metabolism and Disposition, 43(11), 1745-1753.
- Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734-1741.
-
MedChemExpress. (n.d.). This compound | PROTAC Linker (Japanese). Retrieved from [Link]
-
MedChemExpress. (n.d.). This compound | PROTAC连接子 (Chinese). Retrieved from [Link]
-
University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]
- Bergseth, S., Poisson, J. P., & Bremer, J. (1990). Metabolism of dicarboxylic acids in rat hepatocytes. Biochimica et Biophysica Acta, 1042(2), 182-187.
- Houten, S. M., et al. (2016). Pathway of the formation of dicarboxylic acids (DCAs) from monocarboxylic acids via ω-oxidation and their subsequent breakdown via β-oxidation. Journal of Lipid Research, 57(7), 1133-1143.
- Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 110(2), 932-948.
- Kumar, S., & Purohit, R. (2022).
- van Weeghel, M., et al. (2020).
- Ghosh, S., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.
- Wanders, R. J. A., & Komen, J. C. (2017). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Inherited Metabolic Disease, 40(3), 325-336.
- Guengerich, F. P. (2025).
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Li, W., & Jia, L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Li, W., & Jia, L. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. OAK Open Access Archive - Novartis.
- Evans, C. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review.
- Hailat, I. A. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE.
-
PubChem. (n.d.). 6-Amino-5-hydroxy-7-methoxy-7-oxoheptanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
- Yahaya, N. F. M., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(19), 6939.
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-357.
- Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 27(2-3), 157-169.
- Singh, S. S., & Sharma, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 460-475.
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. books.rsc.org [books.rsc.org]
- 11. labcorp.com [labcorp.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. nuvisan.com [nuvisan.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - OAK Open Access Archive [oak.novartis.com]
- 16. Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Senior Application Scientist's Guide to PROTAC Linker Composition: A Head-to-Head Comparison for Optimal Degrader Design
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][4] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][3][5][6] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2][5]
The linker's primary role is to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][5][7] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, influencing the stability and catalytic efficiency of this complex.[1] An optimal linker fosters favorable protein-protein interactions, leading to enhanced ternary complex stability (positive cooperativity), while a suboptimal one can cause steric hindrance and reduce degradation efficiency.[1] This guide provides an in-depth, head-to-head comparison of common linker compositions, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
Visualizing the PROTAC Mechanism and Design Workflow
To fully appreciate the linker's role, it's essential to understand the overall PROTAC mechanism of action and the typical workflow for optimizing these complex molecules.
Caption: The catalytic cycle of a PROTAC molecule.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Biological Evaluation of 7-Methoxy-7-oxoheptanoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Situating 7-Methoxy-7-oxoheptanoic Acid in a Biological Context
This compound, a monomethyl ester of pimelic acid, occupies a unique chemical space at the intersection of medium-chain fatty acids and dicarboxylic acid derivatives.[1] While its primary contemporary application lies in the burgeoning field of proteomics as a linker for Proteolysis-Targeting Chimeras (PROTACs), its inherent structural features suggest a potential for broader biological activity.[1] The presence of a seven-carbon aliphatic chain, a terminal carboxylic acid group, and a methyl ester moiety raises pertinent questions about its potential interactions with cellular machinery, particularly when compared to its structural analogs.
This guide provides a comprehensive framework for the biological evaluation of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate its cytotoxic potential and putative enzyme inhibitory activity. By drawing comparisons with structurally similar and well-characterized dicarboxylic acids—pimelic acid, suberic acid, and the clinically relevant azelaic acid—we aim to illuminate the potential structure-activity relationships that govern the biological effects of this class of molecules. The insights generated from these evaluations will be critical in unlocking the full therapeutic or research potential of this compound beyond its current utility.
Structural Analogs for Comparative Analysis
To contextualize the biological activity of this compound, a comparative approach is essential. The following compounds have been selected based on their structural similarity, providing a basis for understanding the influence of chain length and functional groups on biological outcomes.
| Compound Name | Chemical Structure | Molecular Formula | Key Characteristics |
| This compound | CH₃OOC(CH₂)₅COOH | C₈H₁₄O₄ | Monomethyl ester of pimelic acid.[1] |
| Pimelic acid | HOOC(CH₂)₅COOH | C₇H₁₂O₄ | Parent dicarboxylic acid; involved in lysine and biotin biosynthesis.[2][3] |
| Suberic acid | HOOC(CH₂)₆COOH | C₈H₁₄O₄ | Dicarboxylic acid with an eight-carbon chain; found in patients with fatty acid oxidation disorders.[4] |
| Azelaic acid | HOOC(CH₂)₇COOH | C₉H₁₆O₄ | Nine-carbon dicarboxylic acid with established anti-inflammatory, antibacterial, and anti-keratinizing properties.[5][6][7][8][9] |
Core Experimental Workflows for Biological Evaluation
A thorough biological evaluation of this compound and its analogs necessitates a multi-pronged approach. The following experimental workflows are designed to provide a comprehensive assessment of their cytotoxic profiles and potential mechanisms of action.
Caption: A streamlined workflow for the biological evaluation of this compound and its analogs.
Part 1: In Vitro Cytotoxicity Assessment
The initial and most critical step in evaluating the biological potential of any compound is to determine its effect on cell viability. We will employ two distinct, yet complementary, assays to achieve this: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.
The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is a proxy for cell viability.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Select appropriate human cell lines (e.g., HeLa for a cancer cell line, HaCaT for a non-cancerous keratinocyte line).
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and its analogs (Pimelic acid, Suberic acid, Azelaic acid) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations to be tested (e.g., 1 µM to 1000 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[14]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in steps 1 and 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Data Acquisition and Analysis:
-
Add 50 µL of stop solution to each well.[14]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control (cells lysed with Triton X-100).
-
Plot the percentage of cytotoxicity against the compound concentration and determine the EC₅₀ (the concentration at which 50% of maximal LDH release is observed).
-
Part 2: Mechanistic Insights through Enzyme Inhibition Assays
Should the cytotoxicity assays reveal significant biological activity for this compound or its analogs, the next logical step is to investigate potential mechanisms of action. Given their structural similarity to fatty acids, a plausible target is the fatty acid biosynthesis pathway.
This assay determines the ability of a compound to inhibit the activity of fatty acid synthase, a key enzyme in the de novo synthesis of fatty acids.
Principle: The activity of FAS can be measured by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Purify fatty acid synthase from a suitable source or use a commercially available enzyme.
-
Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.
-
-
Inhibition Assay:
-
In a 96-well UV-transparent plate, add the reaction buffer, the test compound at various concentrations, and the FAS enzyme.
-
Initiate the reaction by adding the final substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of NADPH oxidation for each compound concentration.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Interpreting the Data: Structure-Activity Relationships
The comparative data generated from these assays will provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Azelaic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. cellbiologics.com [cellbiologics.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility with Commercially Sourced 7-Methoxy-7-oxoheptanoic Acid
In the pursuit of scientific discovery, the reliability of our foundational components is paramount. The quality of chemical reagents can profoundly influence the validity and reproducibility of experimental findings.[1][2] This is especially true in sensitive applications like drug development, where even minor impurities can lead to skewed data, failed experiments, and significant delays. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the quality and consistency of commercially sourced 7-Methoxy-7-oxoheptanoic acid (CAS No. 20291-40-1), a key building block, particularly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] By establishing a robust in-house quality control (QC) protocol, researchers can mitigate variability and enhance the reproducibility of their work.
The Challenge: Unseen Variability in a Vial
When purchasing a chemical reagent, we trust it meets the specifications listed on the Certificate of Analysis (CoA). However, lot-to-lot variability, residual impurities from synthesis, and degradation products can introduce unforeseen complications.[4][5] For a molecule like this compound, which contains both a carboxylic acid and a methyl ester functional group, the potential for variability is multifaceted. These functional groups dictate its reactivity in subsequent synthetic steps, and the presence of contaminants can interfere with these reactions, leading to lower yields or unexpected side products. The scientific community's focus on the "reproducibility crisis" underscores the need for researchers to be vigilant about the quality of their starting materials.[1]
Below is a diagram illustrating the potential sources of variability that can arise from commercially sourced chemical reagents.
Caption: Factors contributing to variability in commercial chemical reagents.
A Multi-Pronged Strategy for In-House Quality Control
To ensure consistency, we recommend a three-tiered analytical approach to qualify new batches of this compound from any commercial supplier. This self-validating system combines structural verification, purity assessment, and a functional assay to create a comprehensive quality profile. The results from these orthogonal methods provide a high degree of confidence in the material's identity, purity, and performance.[6]
The following workflow provides a logical sequence for this validation process.
Caption: Recommended workflow for qualifying commercial reagents.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the analytical techniques outlined above. The causality behind key choices is explained to provide a deeper understanding of the protocol design.
Structural Confirmation: ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides unambiguous evidence of the compound's identity and can often reveal the presence of significant organic impurities. A CoA from a supplier should be consistent with the obtained spectrum.[7]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Interpretation:
-
Confirm the presence of all expected signals: a singlet around 3.67 ppm (the methyl ester, -OCH₃), triplets around 2.35 ppm (protons adjacent to the carbonyls), and multiplets between 1.30-1.70 ppm (the central methylene protons).
-
Integrate the signals. The ratio of the methyl protons (3H) to the methylene protons adjacent to the carbonyls (4H) should be 3:4.
-
Examine the baseline for unexpected peaks, which may indicate impurities.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a robust and widely used technique for separating components in a mixture and quantifying the purity of a compound.[6] A reversed-phase method is ideal for this molecule. Due to the weak UV chromophores (carboxylic acid and ester), detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity.[8]
Methodology:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
System Suitability: Inject a standard to ensure the system is performing correctly (e.g., check retention time stability and peak shape).
-
Sample Analysis: Inject the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Any peak with an area >0.05% should be considered an impurity.
Functional Assay: Model Amide Coupling Reaction
Causality: Analytical data alone may not predict a reagent's performance. A functional assay directly tests the reagent's ability to participate in a reaction representative of its intended use. For a PROTAC linker, successful amide bond formation is critical. This test can reveal the presence of reactive impurities not easily detected by other methods that might inhibit the reaction or consume reagents.
Methodology:
-
Reaction Setup: In a small vial, dissolve 1 equivalent of this compound and 1.1 equivalents of a simple primary amine (e.g., benzylamine) in an appropriate solvent (e.g., Dichloromethane).
-
Coupling Reagents: Add 1.2 equivalents of a standard coupling reagent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the reaction at room temperature for 2 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product by LC-MS or HPLC to determine the conversion to the desired amide product and the formation of any by-products.
Comparative Data Summary
The table below presents hypothetical data from the analysis of this compound sourced from three different commercial suppliers. This illustrates how the described QC workflow can be used to make an informed purchasing decision.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on CoA) | 97% | >95% | 98% (by NMR) |
| ¹H NMR Confirmation | Pass | Pass | Pass |
| Purity by HPLC (Area %) | 98.5% | 96.2% | 95.5% |
| Number of Impurities >0.1% | 1 | 2 | 4 |
| Major Impurity (by LC-MS) | Heptanedioic acid (0.8%) | Unknown (m/z 205.1) | Starting Material (2.1%) |
| Functional Assay Yield | 92% | 95% | 75% |
Interpretation of Results:
-
Supplier A: Shows high purity by HPLC and performs well in the functional assay. The major impurity is the corresponding dicarboxylic acid, which is relatively unreactive under the coupling conditions. This is a reliable choice.
-
Supplier B: Has a slightly lower purity but performs best in the functional assay. The unknown impurity is likely non-reactive and does not interfere with the coupling reaction. This is also a strong candidate.
-
Supplier C: Despite a high stated purity, the actual purity by HPLC is lower, and it contains a significant amount of an unreacted starting material. This impurity clearly interferes with the functional assay, leading to a much lower yield. This lot would be rejected.
By implementing this rigorous, multi-step validation process, research teams can safeguard their experiments from the disruptive effects of reagent variability. Investing time in qualifying critical reagents like this compound is a crucial step towards achieving robust, reproducible, and ultimately more credible scientific outcomes.[1][9][10]
References
- Title: Building Blocks of Research: The Importance of High-Quality Reagents Source: Google Cloud Vertex AI Search URL
- Title: The Importance of High-Quality Reagents in Accurate Experimental Results Source: Google Cloud Vertex AI Search URL
- Title: Does reagent quality play a role in reproducibility of experimental data?
- Title: Why High-Purity Biology Reagents Matter for Research Accuracy - Apollo Scientific Source: Apollo Scientific URL
- Title: The Role of High-Purity Reagents in Scientific Research - Triest Lab Source: Triest Lab URL
- Source: Synthonix, Inc.
- Title: Laboratory Reagents: The Essential Guide to Quality and Precision - Pixas Directory Source: Pixas Directory URL
- Title: this compound | 20291-40-1 - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: this compound - Product Data Sheet Source: MedChemExpress URL
- Title: A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 1,2-Dithiane-3-carboxylic Acid - Benchchem Source: BenchChem URL
- Title: Quality Control In Chemical Manufacturing For Life Sciences Source: ReAgent URL
- Title: this compound-COA-275733-MedChemExpress Source: MedChemExpress URL
- Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC Source: National Center for Biotechnology Information URL
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. neb.com [neb.com]
- 5. One moment, please... [triestlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. reagent.co.uk [reagent.co.uk]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Methoxy-7-oxoheptanoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Methoxy-7-oxoheptanoic acid (CAS No. 20291-40-1), a compound often utilized as a PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1] Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific compound is limited, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) and engineering controls.
Essential Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat, buttoned to its full length, is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Spill Response
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office. For minor spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This ensures adherence to all local, state, and federal regulations. The following workflow provides a systematic approach to managing this waste stream from generation to pickup.
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and compliant chemical waste management.
Step 1: Designate a Waste Container Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. Ensure the container is clean and dry before its first use.
Step 2: Labeling Properly label the container before adding any waste. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "20291-40-1"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation (the date the first drop of waste enters the container)
Step 3: Waste Accumulation
-
Do not mix this compound with other waste streams, particularly strong bases, strong acids, or oxidizing agents, to prevent potentially hazardous reactions.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area and have secondary containment.
Disposal Options: A Critical Evaluation
While professional disposal is the mandated route, understanding the chemical principles of potential on-site treatment methods, such as neutralization, provides a more comprehensive knowledge base.
| Disposal Method | Description | Pros | Cons | Recommendation |
| Professional Disposal | A licensed hazardous waste management company collects, transports, and disposes of the chemical waste. | Ensures regulatory compliance; Handles all aspects of disposal; Reduces laboratory liability. | Can be costly; Requires coordination for pickup. | Strongly Recommended and often Mandatory |
| Neutralization (for dilute aqueous solutions only) | The carboxylic acid is reacted with a weak base (e.g., sodium bicarbonate) to form a salt and water.[3][4][5] | Can be a cost-effective method for dilute, simple carboxylic acids. | Not recommended for this compound due to lack of specific data on reaction byproducts and potential for incomplete neutralization. The presence of the methyl ester group could also be susceptible to hydrolysis under certain pH conditions. | Not Recommended without explicit approval and a detailed, validated protocol from your institution's EHS office. |
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 3: Emergency Preparedness
In the event of an emergency, such as a large spill or fire, your immediate safety and the safety of those around you is the top priority.
-
Fire: this compound is combustible. In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6] Do not use a direct stream of water, as it may spread the fire.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following the detailed steps outlined in this guide—from immediate safety precautions and proper waste segregation to engaging professional disposal services—you can ensure that this final stage of the chemical lifecycle is managed with the same rigor and precision as your research. Always consult your institution's specific waste management policies and your EHS office for guidance tailored to your location and facilities.
References
- MedChemExpress. (n.d.). Monomethyl adipate-SDS.
- MedChemExpress. (n.d.). This compound - Product Data Sheet.
- TCI Chemicals. (2024, December 6). SAFETY DATA SHEET: Monomethyl Adipate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Monomethyl adipate.
-
eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]
-
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2019, August 14). Neutralization of Carboxylic Acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-7-oxoheptanoic Acid
Hazard Analysis: Understanding the Compound
7-Methoxy-7-oxoheptanoic acid is a bifunctional molecule containing both a carboxylic acid and a methyl ester.[1] While a comprehensive, peer-reviewed toxicological profile for this specific compound is not extensively documented, a robust safety protocol can be developed by analyzing its constituent functional groups and data from structurally similar chemicals.
-
Carboxylic Acid Moiety : Carboxylic acids, as a class, can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] The acidity of the carboxylic group necessitates protection against direct contact.
-
Methyl Ester Moiety : Esters are generally less hazardous than their parent carboxylic acids but can still cause irritation.[4] Some esters may be flammable.[4]
-
Inferred Hazards : Based on Safety Data Sheets (SDS) for similar oxoheptanoic acid derivatives, the primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation, particularly if the compound is in a powdered form that can be aerosolized or if it is heated.[5][6] One SDS for a similar compound explicitly lists GHS Hazard Statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Therefore, all handling procedures must be based on the precautionary principle that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of PPE is dictated by the nature and scale of the operation, aligning with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8]
Data Presentation: Recommended PPE by Task
The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task/Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<1g) Weighing & Solution Prep | ANSI Z87.1-compliant safety glasses with side shields | Nitrile gloves (inspect before use) | Standard laboratory coat | Not required if handled in a certified chemical fume hood |
| Medium-Volume (1-50g) Synthesis/Reaction | Chemical splash goggles | Nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron over lab coat | Not required if handled in a certified chemical fume hood |
| High-Volume (>50g) or Heating Operations | Face shield worn over chemical splash goggles | Nitrile or butyl rubber gloves (consider double-gloving) | Chemical-resistant lab coat or apron; consider sleeve covers | Required if not in a fume hood or if aerosols/vapors are generated. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[9][10] |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or suit | NIOSH-approved respirator with an organic vapor/acid gas cartridge |
Causality Behind PPE Selection
-
Eye and Face Protection : The primary risk is accidental splashes of solutions or transfer of solid particles into the eyes, which can cause serious irritation. Safety glasses provide basic impact protection, while chemical splash goggles form a seal around the eyes, offering superior protection against liquid splashes.[11] A face shield is added during higher-risk procedures to protect the entire face.[11]
-
Hand Protection : Nitrile gloves provide excellent protection against incidental contact with many acids and organic compounds.[2][12] For prolonged contact or when handling larger quantities, butyl rubber gloves offer broader chemical resistance.[11] It is critical to inspect gloves for any signs of degradation or punctures before each use.
-
Body Protection : A standard laboratory coat protects personal clothing and underlying skin from minor spills and contamination.[12] For tasks with a higher splash potential, an acid-resistant apron or coat provides an additional barrier.
-
Respiratory Protection : Handling the solid compound can generate dust, and heating the substance can create vapors, both of which may cause respiratory irritation.[6] Performing these operations within a certified chemical fume hood is the primary engineering control to prevent inhalation.[13] If a fume hood is not available or insufficient, a properly fitted NIOSH-approved respirator is mandatory to protect the respiratory system.[9][10]
Experimental Protocols: Safe Handling & Disposal
Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring a safe laboratory environment.
Protocol 1: PPE Donning and Doffing Procedure
-
Preparation : Before entering the lab, ensure long hair is tied back and loose clothing/jewelry is secured.
-
Donning Sequence (Putting On) :
-
Put on the laboratory coat and fasten all buttons.
-
Put on respiratory protection, if required by the task. Perform a user seal check.
-
Put on eye and face protection (safety glasses/goggles, then face shield if needed).
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (Taking Off) : This sequence is designed to prevent cross-contamination from used PPE to your skin or clean areas.
-
Remove gloves using a peel-off technique (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it).
-
Remove the laboratory coat, folding it inward to contain any contamination.
-
Exit the immediate work area.
-
Wash hands thoroughly.
-
Remove face shield and/or goggles from the back to the front.
-
Remove respirator, if worn.
-
Wash hands again thoroughly with soap and water.[2]
-
Protocol 2: Emergency Response Plan
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Protocol 3: Waste Disposal Plan
Proper disposal is critical to environmental protection and institutional compliance.
-
Chemical Waste : All solid waste and solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[5] Do not mix with incompatible waste streams. This includes parent liquors, reaction mixtures, and any solvent used for cleaning glassware.
-
Contaminated Materials : All disposable PPE (gloves, etc.) and other materials like weighing paper or contaminated paper towels should be collected in a separate, clearly labeled solid hazardous waste container.[2]
-
Disposal Logistics : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5] Never dispose of this chemical down the drain.[15]
Visualization of Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
-
NIOSH Pocket Guide to Chemical Hazards , National Institute for Occupational Safety and Health (NIOSH), [Link][9][16][17][18]
-
Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA), [Link][19]
-
Occupational Exposure to Hazardous Chemicals in Laboratories , Occupational Safety and Health Administration (OSHA), [Link][7]
-
OSHA Standards for Biological Laboratories , Assistant Secretary for Preparedness and Response (ASPR), [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials , IPG, [Link][13]
-
What PPE Should You Wear When Handling Acid? , LeelineWork, [Link][11]
-
Safety Data Sheet for 7-Oxoheptanoic acid methyl ester , Angene Chemical, [Link][6]
-
Hazardous Waste and Disposal Considerations , American Chemical Society, [Link][15]
-
Synthesis, Isolation and Purification of Esters , AUS-e-TUTE, [Link][3]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. smartlabs.co.za [smartlabs.co.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. leelinework.com [leelinework.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ipgsf.com [ipgsf.com]
- 14. fishersci.com [fishersci.com]
- 15. acs.org [acs.org]
- 16. restoredcdc.org [restoredcdc.org]
- 17. cpwr.com [cpwr.com]
- 18. cdc.gov [cdc.gov]
- 19. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

